Product packaging for KI-7(Cat. No.:)

KI-7

Cat. No.: B608342
M. Wt: 354.4 g/mol
InChI Key: MQMGZFRIEZRHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KI-7 is an adenosine A2B receptor positive allosteric modulator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2O2 B608342 KI-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMGZFRIEZRHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of CKI-7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7, a potent and ATP-competitive inhibitor, has been instrumental in elucidating the physiological roles of Casein Kinase 1 (CK1). This technical guide provides a comprehensive overview of the mechanism of action of Cthis compound, detailing its primary targets, effects on key signaling pathways, and methodologies for its study. Quantitative data on its kinase selectivity are presented, alongside detailed experimental protocols for relevant assays. Visual diagrams of affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Introduction

Cthis compound, with the chemical name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-characterized small molecule inhibitor primarily targeting the Casein Kinase 1 (CK1) family of serine/threonine kinases.[1][2][3][4][5] CK1 isoforms are ubiquitously expressed and play critical regulatory roles in a multitude of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. By inhibiting CK1, Cthis compound serves as a valuable tool for dissecting the intricate functions of this kinase family. This guide will delve into the molecular basis of Cthis compound's inhibitory action, its selectivity profile, and its impact on major signaling cascades, namely the Wnt and Hedgehog pathways.

Kinase Selectivity Profile of Cthis compound

Cthis compound exhibits a distinct selectivity profile, potently inhibiting CK1 while displaying lower affinity for a range of other kinases. This selectivity is crucial for its utility as a specific research tool. The inhibitory activity of Cthis compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

Kinase TargetIC50 (µM)Ki (µM)
Casein Kinase 1 (CK1)68.5
Casein Kinase 2 (CK2)90-
Protein Kinase C (PKC)>1000-
CaM Kinase II (CaMKII)195-
cAMP-dependent Protein Kinase (PKA)550-
Serum/glucocorticoid-regulated kinase (SGK)Inhibited-
Ribosomal S6 Kinase 1 (S6K1)Inhibited-
Mitogen- and stress-activated protein kinase-1 (MSK1)Inhibited-
Data compiled from multiple sources.[3][6][7]

Mechanism of Action in Key Signaling Pathways

Cthis compound's primary mechanism of action is the competitive inhibition of ATP binding to the active site of CK1. This prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby blocking downstream signaling events.

Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. A key regulatory component of this pathway is the β-catenin destruction complex. In the absence of a Wnt signal, this complex, which includes Axin, APC, GSK-3β, and CK1, facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.

CK1 initiates this process by phosphorylating β-catenin at Serine 45 (S45). This "priming" phosphorylation event is a prerequisite for subsequent phosphorylation by GSK-3β at Thr41, Ser37, and Ser33. These further phosphorylations mark β-catenin for ubiquitination and degradation.

Cthis compound, by inhibiting CK1, prevents the initial priming phosphorylation of β-catenin at S45. This disruption of the phosphorylation cascade stabilizes β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.

Wnt_Signaling_CKI7 cluster_without_wnt Wnt OFF cluster_with_wnt Wnt ON / Cthis compound Treatment CK1 CK1 beta_catenin β-catenin CK1->beta_catenin P (S45) GSK3b GSK-3β GSK3b->beta_catenin P (T41, S37, S33) Axin_APC Axin/APC Complex Axin_APC->CK1 Axin_APC->GSK3b Axin_APC->beta_catenin Degradation Degradation beta_catenin->Degradation Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Axin_APC Inhibition beta_catenin_stable β-catenin (stable) TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CKI7 Cthis compound CKI7->CK1 Inhibition

Wnt signaling pathway and the inhibitory action of Cthis compound.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic patterning and cell proliferation. The key effectors of this pathway are the Gli family of transcription factors (Ci in Drosophila). In the absence of the Hh ligand, full-length Gli is phosphorylated by several kinases, including PKA, GSK-3β, and CK1. This phosphorylation leads to the proteolytic cleavage of Gli into a shorter repressor form (GliR), which translocates to the nucleus and inhibits the transcription of Hh target genes.

Upon Hh binding to its receptor Patched (Ptch), the inhibitory effect on Smoothened (Smo) is relieved. Activated Smo then inhibits the phosphorylation and cleavage of Gli. The full-length activator form of Gli (GliA) accumulates, translocates to the nucleus, and activates the transcription of Hh target genes.

CK1-mediated phosphorylation is a critical step in the processing of Gli to its repressor form. By inhibiting CK1, Cthis compound can block this phosphorylation event, leading to the accumulation of the full-length, active form of Gli and potentially activating the Hedgehog pathway.[8][9]

Hedgehog_Signaling_CKI7 cluster_without_hh Hedgehog OFF cluster_with_hh Hedgehog ON / Cthis compound Treatment Ptch Patched Smo Smoothened Ptch->Smo Inhibition SUFU SUFU Gli Gli (Full-length) SUFU->Gli GliR GliR (Repressor) Gli->GliR Cleavage GliA GliA (Activator) Gli->GliA CK1_PKA_GSK3b CK1/PKA/GSK-3β CK1_PKA_GSK3b->Gli P Target_Genes_off Target Gene Transcription OFF GliR->Target_Genes_off Hh Hedgehog Ptch_bound Patched Hh->Ptch_bound Smo_active Smoothened (Active) Ptch_bound->Smo_active Inhibition Relieved Smo_active->SUFU Inhibition Target_Genes_on Target Gene Transcription ON GliA->Target_Genes_on CKI7 Cthis compound CKI7->CK1_PKA_GSK3b Inhibition of CK1

Hedgehog signaling and the effect of Cthis compound on Gli processing.

Experimental Protocols

In Vitro CK1 Kinase Assay (Radioactive)

This protocol describes a method to measure the activity of CK1 and the inhibitory effect of Cthis compound by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[1][2][4]

Materials:

  • Recombinant human CK1δ or CK1ε

  • Casein (dephosphorylated) as a substrate

  • Cthis compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 1 mM EGTA, 2.5 mM DTT

  • ATP Solution (10 mM)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare the Kinase Reaction Mix: For each reaction, combine 10 µL of 5X Kinase Assay Buffer, 10 µL of substrate (1 mg/mL casein), and deionized water to a final volume of 40 µL.

  • Prepare Cthis compound dilutions in the appropriate solvent (e.g., DMSO) at various concentrations. Add 5 µL of the Cthis compound dilution or solvent control to the Kinase Reaction Mix.

  • Add 5 µL of recombinant CK1 enzyme to initiate the reaction. Incubate at 30°C for 10 minutes.

  • Start the phosphorylation reaction by adding 10 µL of a mix of cold ATP and [γ-³²P]ATP.

  • After 20 minutes of incubation at 30°C, stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Wash once with acetone and let the papers air dry.

  • Place the dry papers into scintillation vials and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Cthis compound concentration compared to the solvent control and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_mix Prepare Kinase Reaction Mix (Buffer, Substrate) start->prep_mix add_inhibitor Add Cthis compound or Vehicle Control prep_mix->add_inhibitor add_enzyme Add CK1 Enzyme add_inhibitor->add_enzyme incubate1 Incubate at 30°C add_enzyme->incubate1 add_atp Add [γ-³²P]ATP to start reaction incubate1->add_atp incubate2 Incubate at 30°C add_atp->incubate2 stop_reaction Stop reaction by spotting on P81 paper incubate2->stop_reaction wash Wash P81 papers stop_reaction->wash measure Measure radioactivity wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

General workflow for an in vitro radioactive kinase assay.
Cell-Based Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the activity of the canonical Wnt signaling pathway by using a luciferase reporter construct under the control of TCF/LEF responsive elements.[5]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOP-Flash and FOP-Flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Cthis compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned medium (to activate the pathway) or control medium.

  • Treat the cells with various concentrations of Cthis compound or a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in reporter activity in response to Wnt3a and the inhibitory effect of Cthis compound. The FOP-Flash reporter serves as a negative control for the specificity of TCF/LEF-mediated transcription.

Conclusion

Cthis compound is a valuable pharmacological tool for investigating the cellular functions of Casein Kinase 1. Its primary mechanism of action involves the ATP-competitive inhibition of CK1, leading to the modulation of key signaling pathways such as Wnt and Hedgehog. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize Cthis compound in their studies. A thorough understanding of its kinase selectivity and mechanism of action is paramount for the accurate interpretation of experimental results and the advancement of our knowledge of CK1-mediated cellular processes.

References

CKI-7: An In-depth Technical Guide to a Casein Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed and highly conserved across eukaryotes.[1] In mammals, the CK1 family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) that play crucial roles in a multitude of cellular processes, including DNA repair, cell cycle progression, apoptosis, and signal transduction.[2][3][4] Given their integral role in cellular function, dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep phase syndromes. This has led to significant interest in the development of small molecule inhibitors targeting CK1 as potential therapeutic agents.

This technical guide focuses on CKI-7, a potent and ATP-competitive inhibitor of Casein Kinase 1.[5][6] We will delve into its mechanism of action, inhibitory activity, and its effects on key signaling pathways. This guide also provides detailed experimental protocols for assays relevant to the study of Cthis compound and presents visualizations of key cellular pathways and experimental workflows.

Cthis compound: Core Properties and Inhibitory Activity

Cthis compound, with the chemical name N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, was one of the first identified inhibitors of CK1.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[5][6]

Quantitative Inhibitory Data

The inhibitory potency of Cthis compound has been characterized against CK1 and a panel of other kinases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

Kinase TargetIC50KiReference(s)
Casein Kinase 1 (general)6 µM8.5 µM[5][7]
Casein Kinase 290 µM-[7][8]
Protein Kinase C (PKC)>1000 µM-[7][8]
CaM Kinase II (CaMKII)195 µM-[7][8]
cAMP-dependent Protein Kinase (PKA)550 µM-[7][8]
SGKPotent Inhibition-[3][5][9][10]
Ribosomal S6 Kinase-1 (S6K1)Potent Inhibition-[3][5][9][10]
Mitogen- and Stress-Activated Protein Kinase-1 (MSK1)Potent Inhibition-[3][5][9][10]

Note: Specific IC50 values for individual CK1 isoforms (α, δ, ε, γ) by Cthis compound are not consistently reported across the literature in a comparative manner. The general IC50 for CK1 is most frequently cited.

Key Signaling Pathways Modulated by Cthis compound

Cthis compound has been shown to modulate several critical signaling pathways through its inhibition of CK1. These include the Wnt, Hedgehog, and circadian rhythm pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key regulatory step in the canonical Wnt pathway is the phosphorylation of β-catenin by a destruction complex, which includes CK1α and Glycogen Synthase Kinase 3 (GSK3). CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3, leading to its ubiquitination and proteasomal degradation.[7][11] In the presence of a Wnt ligand, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[12][13][14] By inhibiting CK1α, Cthis compound can suppress the initial phosphorylation of β-catenin, leading to its stabilization and the potentiation of Wnt signaling in certain contexts.[5]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_cki7 Effect of Cthis compound CK1a CK1α BetaCatenin β-catenin CK1a->BetaCatenin pS45 GSK3b GSK3β GSK3b->BetaCatenin p Axin Axin APC APC Proteasome Proteasome BetaCatenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Axin Inhibition BetaCatenin_acc β-catenin (accumulated) TCF_LEF TCF/LEF BetaCatenin_acc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes CKI7 Cthis compound CKI7->CK1a Inhibition

Caption: Canonical Wnt Signaling and the effect of Cthis compound.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another evolutionarily conserved pathway vital for embryonic patterning and adult tissue maintenance.[11][15] In the absence of the Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). This leads to the phosphorylation of the Gli family of transcription factors by a complex including PKA, GSK3, and CK1, resulting in their proteolytic cleavage into repressor forms.[1][16] Upon Hh binding to PTCH, SMO is activated, leading to the inhibition of Gli processing and the conversion of full-length Gli into a transcriptional activator.[15] CK1 plays a dual role in this pathway; it is involved in the inhibitory phosphorylation of Gli in the absence of Hh, but it can also positively regulate the pathway by phosphorylating SMO and Gli activator forms in the presence of Hh.[5][6] Cthis compound, by inhibiting CK1, can thus modulate Hh signaling, though the specific outcome may be context-dependent.

Hedgehog_Signaling cluster_off Hedgehog OFF cluster_on Hedgehog ON cluster_cki7 Effect of Cthis compound PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibition SUFU SUFU Gli_full Full-length Gli SUFU->Gli_full Gli_rep Gli Repressor Gli_full->Gli_rep Cleavage PKA_GSK3_CK1 PKA/GSK3/CK1 PKA_GSK3_CK1->Gli_full p Hh Hedgehog PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Activation SMO_active->PKA_GSK3_CK1 Inhibition Gli_act Gli Activator TargetGenes Target Gene Expression Gli_act->TargetGenes Gli_full_on Full-length Gli Gli_full_on->Gli_act CKI7 Cthis compound CKI7->PKA_GSK3_CK1 Inhibition

Caption: Hedgehog Signaling Pathway and the effect of Cthis compound.
Circadian Rhythm

The circadian rhythm is the internal biological clock that regulates the sleep-wake cycle and other physiological processes.[16] A core component of the mammalian circadian clock is a transcriptional-translational feedback loop involving the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. CK1δ and CK1ε play a pivotal role in this loop by phosphorylating PER proteins, which regulates their stability and nuclear translocation.[1][8][16] Phosphorylation by CK1 can mark PER for degradation, thus influencing the period length of the circadian rhythm.[8] Inhibition of CK1δ/ε by compounds like Cthis compound has been shown to lengthen the circadian period.[16]

Circadian_Rhythm cluster_core Core Clock Machinery cluster_regulation Regulation cluster_cki7 Effect of Cthis compound CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_proteins->CLOCK_BMAL1 Inhibition CK1de CK1δ/ε PER_CRY_proteins->CK1de PER_p Phosphorylated PER CK1de->PER_p Phosphorylation Degradation Degradation PER_p->Degradation CKI7 Cthis compound CKI7->CK1de Inhibition

Caption: Circadian Rhythm and the effect of Cthis compound.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of Cthis compound

This protocol describes a radiometric filter-binding assay to determine the IC50 value of Cthis compound for a specific CK1 isoform.

Materials:

  • Recombinant human CK1 isoform (e.g., CK1δ or CK1ε)

  • Cthis compound

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • ATP solution (in kinase buffer)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper (P81)

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of Cthis compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase buffer, the CK1 isoform, and α-casein.

  • Add the diluted Cthis compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let the papers air dry.

  • Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the Cthis compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow prep Prepare Cthis compound Dilutions preincubate Pre-incubate with Cthis compound prep->preincubate mix Prepare Kinase Reaction Mix (CK1, α-casein, buffer) mix->preincubate start Initiate Reaction with [γ-³²P]ATP preincubate->start incubate Incubate at 30°C start->incubate stop Spot on P81 Paper incubate->stop wash Wash P81 Papers stop->wash dry Dry Papers wash->dry count Scintillation Counting dry->count analyze Calculate IC50 count->analyze

Caption: Workflow for In Vitro Kinase Assay.
Cell-Based Luciferase Reporter Assay for Wnt Signaling

This protocol outlines a method to assess the effect of Cthis compound on Wnt signaling using a TCF/LEF-responsive luciferase reporter cell line.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Cthis compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media to stimulate the Wnt pathway.

  • Concurrently, treat the cells with a serial dilution of Cthis compound or vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the Cthis compound concentration to determine its effect on Wnt signaling.

Cell-Based Luciferase Reporter Assay for Hedgehog Signaling

This protocol describes a method to evaluate the impact of Cthis compound on Hedgehog signaling using a Gli-responsive luciferase reporter cell line.

Materials:

  • NIH/3T3 cells (or other responsive cell line)

  • Gli-responsive luciferase reporter plasmid

  • Renilla luciferase plasmid

  • Transfection reagent

  • Recombinant Sonic Hedgehog (Shh) or a Smoothened agonist (e.g., SAG)

  • Cthis compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed NIH/3T3 cells in a 96-well plate.

  • Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, replace the medium with low-serum medium and starve the cells for 4-6 hours.

  • Stimulate the Hedgehog pathway by adding recombinant Shh or SAG to the medium.

  • Simultaneously, treat the cells with various concentrations of Cthis compound or a vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities.

  • Normalize the firefly luciferase signal to the Renilla signal.

  • Analyze the data to determine the dose-dependent effect of Cthis compound on Hedgehog signaling.

Conclusion

Cthis compound is a valuable tool for studying the diverse roles of Casein Kinase 1 in cellular signaling. Its ATP-competitive nature and inhibitory activity against CK1 make it a useful probe for dissecting the Wnt, Hedgehog, and circadian rhythm pathways, among others. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Cthis compound in their specific systems of interest. Further research into the isoform selectivity of Cthis compound and its in vivo efficacy will continue to enhance our understanding of CK1 biology and its potential as a therapeutic target.

References

CKI-7: An In-depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and clear visualizations of the core molecular pathways.

Introduction to Cthis compound

Cthis compound, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-characterized, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] CK1 is a family of serine/threonine kinases involved in a multitude of cellular processes, including Wnt and Hedgehog signaling, cell cycle progression, and apoptosis.[3] Due to the integral role of CK1 in these pathways, which are often dysregulated in diseases like cancer, Cthis compound serves as a critical tool for both basic research and as a lead compound for therapeutic development.[4][5][6]

Cthis compound exhibits selectivity for CK1 over several other kinases, although it has been shown to inhibit other kinases such as SGK, S6K1, and MSK1 at higher concentrations.[1][7] Its primary mechanism of action is the inhibition of the phosphotransferase activity of CK1, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Kinase Inhibition Profile of Cthis compound

The following table summarizes the inhibitory activity of Cthis compound against various protein kinases, providing key quantitative metrics for evaluating its potency and selectivity.

Kinase TargetInhibition Constant (Ki)IC50 Value
Casein Kinase 1 (CK1)8.5 µM6 µM[1]
Casein Kinase 2 (CK2)-90 µM[2][8]
Protein Kinase C (PKC)->1000 µM[2][8]
CaM Kinase II (CaMKII)-195 µM[2][8]
cAMP-dependent Protein Kinase (PKA)-550 µM[2][8]
SGK-Inhibited (concentration not specified)[1]
Ribosomal S6 Kinase-1 (S6K1)-Inhibited (concentration not specified)[1]
Mitogen- and stress-activated protein kinase-1 (MSK1)-Inhibited (concentration not specified)[1]

Core Downstream Signaling Pathways

Cthis compound modulates several critical signaling pathways primarily through its inhibition of CK1. The most well-documented of these are the Wnt/β-catenin and Hedgehog pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CK1, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[9][10] Wnt ligand binding to its receptor complex inhibits this "destruction complex," allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[10] CK1 also plays a positive role in the pathway by phosphorylating the Dishevelled (Dvl) protein upon Wnt stimulation.[11][12]

Cthis compound inhibits Wnt signaling by preventing these CK1-mediated phosphorylation events.[13] Treatment with Cthis compound has been shown to suppress the phosphorylation of Dvl and prevent the stabilization of β-catenin induced by Wnt ligands.[11][13]

Caption: Cthis compound inhibits the Wnt/β-catenin pathway by blocking CK1.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and adult tissue homeostasis.[14] In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO).[14] This allows for the sequential phosphorylation of the GLI family of transcription factors by PKA, CK1, and GSK3β, leading to their proteolytic cleavage into a repressor form.[14][15] Upon Hh binding to PTCH, SMO is activated, the phosphorylation and cleavage of GLI are inhibited, and full-length GLI acts as a transcriptional activator.[15]

CK1 is a key kinase in the phosphorylation cascade that marks GLI proteins for processing into their repressor forms.[14][15] By inhibiting CK1, Cthis compound prevents this phosphorylation, which can lead to the accumulation of GLI activator forms and potentially paradoxical activation of the pathway, or disruption of the precise regulation required for normal function.

Caption: Cthis compound disrupts Hedgehog signaling by inhibiting CK1-mediated GLI processing.

Cell Cycle and Apoptosis

Cthis compound has been demonstrated to induce cell cycle-dependent caspase-3 activation and apoptosis.[1] While CK1 is involved in cell cycle progression, Cthis compound also acts as a selective inhibitor of Cdc7 kinase, a key regulator of the cell cycle.[1][16] This dual inhibition likely contributes to its effects on cell cycle arrest and apoptosis induction, making it a compound of interest in oncology research.[1]

G CKI7 Cthis compound CK1 CK1 CKI7->CK1 inhibits Cdc7 Cdc7 Kinase CKI7->Cdc7 inhibits Apoptosis Apoptosis CKI7->Apoptosis induces CellCycleArrest Cell Cycle Arrest CKI7->CellCycleArrest induces CellCycle Cell Cycle Progression CK1->CellCycle Cdc7->CellCycle Caspase3 Caspase-3 Activation CellCycleArrest->Apoptosis can lead to Caspase3->Apoptosis mediates

Caption: Cthis compound induces cell cycle arrest and apoptosis via kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the effects of Cthis compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Cthis compound to inhibit the enzymatic activity of a target kinase (e.g., CK1).

Methodology:

  • Reagents and Materials: Purified recombinant CK1 enzyme, kinase buffer, ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), specific peptide substrate for CK1, Cthis compound stock solution (in DMSO), 96-well plates, scintillation counter or luminescence plate reader.

  • Procedure: a. Prepare serial dilutions of Cthis compound in kinase buffer. b. In a 96-well plate, add the kinase buffer, the specific peptide substrate, and the diluted Cthis compound or DMSO (vehicle control). c. Add the purified CK1 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature. d. Start the kinase reaction by adding ATP. e. Incubate the reaction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid). g. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the amount of phosphorylated substrate. For radiolabeled assays, use a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), measure the luminescence generated.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of Cthis compound concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.

Western Blot for Phosphoprotein Analysis

This protocol is used to detect changes in the phosphorylation state of downstream targets like Dvl or β-catenin in cell lysates after Cthis compound treatment.

Methodology:

  • Cell Culture and Treatment: a. Plate cells (e.g., HeLa or HEK293T) and grow to 70-80% confluency. b. Treat cells with varying concentrations of Cthis compound or DMSO for a specified duration. In Wnt pathway studies, cells may be co-treated with a Wnt ligand (e.g., Wnt-3a conditioned medium) to stimulate the pathway.[11]

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.

  • Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Dvl) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane again with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Dvl) or a housekeeping protein (e.g., β-actin or GAPDH). Quantify band intensities to determine the relative change in phosphorylation.

Cell Viability and Apoptosis Assay

This experiment assesses the effect of Cthis compound on cell survival and programmed cell death.

Methodology:

  • Cell Plating and Treatment: Plate cancer cell lines in 96-well plates and allow them to adhere overnight. Treat with a range of Cthis compound concentrations.

  • Viability Assay (e.g., MTT or CellTiter-Glo®): a. After a desired incubation period (e.g., 24, 48, or 72 hours), add the viability reagent to each well according to the manufacturer's instructions. b. Incubate as required. c. Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): a. Treat cells in 6-well plates with Cthis compound. b. Harvest the cells (including floating cells in the medium). c. Wash the cells with PBS and resuspend them in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. e. Incubate in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

References

A Technical Guide to Casein Kinase 1 (CK1) Inhibition by CKI-7: Functions, Pathways, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of the Casein Kinase 1 (CK1) family of serine/threonine kinases and the mechanistic implications of their inhibition by the small molecule CKI-7. CK1 isoforms are integral regulators of numerous critical cellular processes, and their dysregulation is implicated in various pathologies, including cancer and circadian rhythm disorders. Cthis compound, as one of the first-developed inhibitors, remains a vital tool for elucidating the specific roles of CK1 in these complex biological systems.

Cthis compound: A Profile of a Casein Kinase 1 Inhibitor

Cthis compound is an ATP-competitive inhibitor of Casein Kinase 1.[1][2][3] It has been instrumental in dissecting the physiological roles of the seven human CK1 isoforms (α, γ1, γ2, γ3, δ, ε, and α-like). While it is considered selective for CK1 over many other kinases, it's crucial for researchers to be aware of its broader selectivity profile, which includes activity against other kinases such as SGK, S6K1, and MSK1.[1][2][3][4]

Quantitative Inhibitory Profile of Cthis compound

The inhibitory potency of Cthis compound varies across different CK1 isoforms and other kinases. The following table summarizes key quantitative data from in vitro kinase assays, providing a comparative overview of its activity.

Target KinaseIC50 Value (μM)Ki Value (μM)Notes
Casein Kinase 1 (CK1) 6 8.5 General potency against CK1.[1][2][3][4]
CK1δ6-[5]
CK1α113-[6]
CK1αS (splice variant)113-[6]
CK1αL (splice variant)236-[6]
CK1αLS (splice variant)224-[6]
Casein Kinase 2 (CK2)90-Demonstrates selectivity for CK1 over CK2.[4]
Protein Kinase C (PKC)>1000-[4]
CaM Kinase II (CaMKII)195-[4]
Protein Kinase A (PKA)550-[4]
SGKInhibited-Off-target effect.[1][2][3][4]
S6K1Inhibited-Off-target effect.[1][2][3][4]
MSK1Inhibited-Off-target effect.[1][2][3][4]

Core Biological Functions & Signaling Pathways Targeted by Cthis compound

Cthis compound's utility lies in its ability to modulate key signaling pathways where CK1 is a central player. The following sections detail these pathways and the consequences of CK1 inhibition.

The Wnt/β-catenin Signaling Pathway

The Wnt pathway is fundamental to embryonic development and adult tissue homeostasis, with its dysregulation being a hallmark of many cancers.[7] CK1 isoforms, particularly α, δ, and ε, have a dual and critical role in this pathway.[8]

In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45.[9] This "priming" phosphorylation is a prerequisite for subsequent phosphorylation by GSK3β, which marks β-catenin for ubiquitination and proteasomal degradation.[9][10] By inhibiting CK1α, Cthis compound prevents this initial phosphorylation step, thereby blocking β-catenin degradation.

Conversely, upon Wnt stimulation, CK1δ/ε are involved in phosphorylating the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), which leads to the inactivation of the β-catenin destruction complex.[8][11] Inhibition of CK1δ/ε by Cthis compound can suppress this Wnt-induced signal. For instance, Cthis compound treatment has been shown to inhibit the Wnt3a-dependent phosphorylation of Dvl and suppress the stabilization of β-catenin.[1][12]

Caption: The Wnt/β-catenin signaling pathway and points of inhibition by Cthis compound.
Regulation of the Circadian Rhythm

The circadian clock is an internal timekeeping mechanism that regulates a wide array of physiological processes. This clock is driven by a transcription-translation feedback loop. The CK1δ and ε isoforms are core components of this machinery, primarily through their role in phosphorylating the Period (PER) proteins.

Phosphorylation of PER proteins by CK1δ/ε is a critical step that governs their stability and nuclear translocation.[13] This post-translational modification marks PER for proteasomal degradation, and the timing of this event is essential for maintaining the ~24-hour cycle of the clock.[14] Inhibition of CK1δ/ε by Cthis compound can, therefore, lengthen the circadian period by stabilizing PER proteins. This makes Cthis compound a valuable pharmacological tool for studying the molecular gears of the circadian clock.

G Role of CK1 in the Circadian Clock Feedback Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes activates transcription PER_CRY_mRNA Per & Cry mRNA Per_Cry_Genes->PER_CRY_mRNA transcription PER_CRY_Nuclear PER:CRY Complex PER_CRY_Nuclear->CLOCK_BMAL1 inhibits PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins translation PER_CRY_mRNA->PER_CRY_Proteins PER_CRY_Proteins->PER_CRY_Nuclear dimerize & translocate Proteasome Proteasomal Degradation PER_CRY_Proteins->Proteasome degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Proteins phosphorylates (destabilizes PER) CKI7 Cthis compound CKI7->CK1_delta_epsilon inhibits

Caption: The core feedback loop of the mammalian circadian clock showing CK1 action.
DNA Damage Response and p53 Regulation

CK1 isoforms α, δ, and ε are also implicated in the DNA damage response (DDR), a network of pathways that detect, signal, and repair DNA lesions.[8] A key substrate in this process is the tumor suppressor protein p53. CK1α, δ, and ε can directly phosphorylate p53 at its N-terminus, leading to its activation.[8] Furthermore, CK1δ can phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This phosphorylation reduces the interaction between MDM2 and p53, thereby stabilizing and activating p53.[8] By inhibiting these CK1 isoforms, Cthis compound can potentially attenuate the p53-mediated response to DNA damage, a critical consideration in cancer therapy research.

Key Experimental Protocols

The following sections provide an overview of standard methodologies used to investigate the effects of Cthis compound on CK1 activity.

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of Cthis compound to inhibit the enzymatic activity of a purified CK1 isoform. It is the gold standard for determining the IC50 value of an inhibitor.

Methodology:

  • Reaction Mix Preparation: A reaction buffer is prepared containing ATP (often radiolabeled [γ-³²P]ATP or coupled to an ADP-Glo™ system), a generic or specific peptide substrate (e.g., casein or a synthetic peptide), and MgCl₂.

  • Enzyme and Inhibitor Incubation: Recombinant purified CK1 enzyme is pre-incubated with varying concentrations of Cthis compound (and a DMSO vehicle control) for a short period at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by adding the ATP/substrate mix to the enzyme/inhibitor solution. The reaction proceeds for a defined time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper). The amount of phosphorylated substrate is then quantified.

    • Radiometric Assay: The amount of ³²P incorporated into the substrate is measured using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): The amount of ADP produced is measured via a luminescence reaction, which is inversely proportional to the remaining kinase activity.

  • Data Analysis: The percentage of inhibition at each Cthis compound concentration is calculated relative to the control. These data are then plotted on a semi-log graph to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Workflow for In Vitro Kinase IC50 Assay Start Start Prepare Prepare Reaction Buffer (ATP, Substrate, MgCl₂) Start->Prepare Incubate Pre-incubate Purified CK1 with varying [Cthis compound] Prepare->Incubate Initiate Initiate Reaction (Add buffer to enzyme/inhibitor) Incubate->Initiate React Incubate at 30°C (20-30 min) Initiate->React Stop Terminate Reaction (e.g., add EDTA) React->Stop Detect Quantify Substrate Phosphorylation Stop->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for determining the IC50 of Cthis compound against CK1.
Western Blot Analysis of β-catenin Levels

This cell-based assay is used to assess the effect of Cthis compound on the Wnt signaling pathway by measuring the levels of its key effector, β-catenin.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa, HEK293T) is cultured to an appropriate confluency. The cells are then treated with a Wnt ligand (e.g., Wnt3a-conditioned media) in the presence or absence of various concentrations of Cthis compound for a specified time (e.g., 1-4 hours). Control cells receive vehicle (DMSO).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent step.

  • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for β-catenin. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to confirm equal protein loading across lanes.

  • Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). After another wash, a chemiluminescent substrate is added, and the light emitted is captured using a digital imager or X-ray film.

  • Analysis: The intensity of the β-catenin band in each lane is quantified and normalized to the corresponding loading control band. This allows for a comparison of β-catenin protein levels between different treatment conditions. An increase in β-catenin in Wnt3a-treated cells, which is reversed by Cthis compound, would be the expected outcome.[12]

Conclusion

Cthis compound, despite being one of the earlier developed inhibitors of Casein Kinase 1, remains a cornerstone tool for cell biologists, pharmacologists, and drug discovery professionals. Its ability to modulate fundamental cellular processes such as Wnt signaling, circadian rhythms, and the DNA damage response provides a powerful means to investigate the isoform-specific functions of CK1. A thorough understanding of its quantitative inhibitory profile, including its off-target effects, is paramount for the accurate interpretation of experimental results. The methodologies outlined herein represent standard approaches to leveraging Cthis compound as a chemical probe to continue unraveling the complex and vital roles of the CK1 family in health and disease.

References

A Technical Guide to CKI-7: Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a ubiquitous serine/threonine kinase implicated in a myriad of cellular processes. This document provides a comprehensive overview of the discovery, development, and molecular pharmacology of Cthis compound. It details its inhibitory activity, selectivity profile, and mechanism of action. Furthermore, this guide outlines key experimental protocols for its synthesis, in vitro kinase assays, and in vivo evaluation, and visually represents its interaction with critical signaling pathways.

Discovery and Development

Cthis compound was first described in a 1989 publication by Chijiwa et al. as a novel and selective inhibitor of Casein Kinase 1.[1] The researchers synthesized a series of isoquinolinesulfonamide derivatives and identified Cthis compound as a potent inhibitor of CK1. This initial study laid the groundwork for the use of Cthis compound as a valuable tool to probe the physiological functions of CK1.

Chemical Properties and Synthesis

Chemical Name: N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide Molecular Formula: C₁₁H₁₂ClN₃O₂S Molecular Weight: 285.75 g/mol

Synthesis Protocol

The synthesis of Cthis compound involves a two-step process starting from 5-chloroisoquinoline.

Step 1: Synthesis of 5-chloroisoquinoline-8-sulfonyl chloride

  • To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid, slowly add 5-chloroisoquinoline.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, 5-chloroisoquinoline-8-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (Cthis compound)

  • Dissolve 5-chloroisoquinoline-8-sulfonyl chloride in a suitable aprotic solvent, such as dichloromethane.

  • To this solution, add a molar excess of ethylenediamine at room temperature with stirring.

  • The reaction is typically allowed to proceed for 4-6 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a methanol/dichloromethane gradient to yield pure Cthis compound.

Mechanism of Action and Biological Activity

Cthis compound functions as an ATP-competitive inhibitor of Casein Kinase 1.[1] This means it binds to the ATP-binding pocket of the CK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.

Quantitative Inhibitory Activity

The inhibitory potency of Cthis compound against CK1 has been well-characterized.

ParameterValue (µM)Reference
IC50 6[2]
Ki 8.5[2]
Kinase Selectivity Profile

While Cthis compound is a potent inhibitor of CK1, it also exhibits activity against other kinases, particularly at higher concentrations. Its selectivity has been profiled against a panel of kinases.

KinaseIC50 (µM)Reference
Casein Kinase 1 (CK1) 6[2]
Casein Kinase 2 (CK2) 90[2]
Protein Kinase C (PKC) >1000[2]
CaM Kinase II (CaMKII) 195[2]
cAMP-dependent Protein Kinase (PKA) 550[2]
Serum/glucocorticoid-regulated kinase (SGK) Inhibits[2]
Ribosomal S6 Kinase 1 (S6K1) Inhibits[2]
Mitogen- and stress-activated protein kinase-1 (MSK1) Inhibits[2]

Role in Signaling Pathways

Casein Kinase 1 is a key regulator of numerous signaling pathways, and Cthis compound has been instrumental in elucidating these roles. One of the most well-studied pathways affected by Cthis compound is the Wnt signaling pathway.

Inhibition of the Wnt Signaling Pathway

CK1 is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, Cthis compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation. This, in turn, can modulate the expression of Wnt target genes.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates Axin Axin APC APC CK1 Casein Kinase 1 (CK1) CK1->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Destruction_Complex->Beta_Catenin Targets for Degradation CKI7 Cthis compound CKI7->CK1 Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Cthis compound inhibits CK1, a key component of the β-catenin destruction complex.

Experimental Protocols

In Vitro Casein Kinase 1 Assay

This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of Cthis compound on CK1.

Materials:

  • Recombinant human Casein Kinase 1 (CK1)

  • Casein from bovine milk (dephosphorylated)

  • [γ-³²P]ATP

  • Cthis compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, dephosphorylated casein (substrate), and the desired concentration of Cthis compound or vehicle (DMSO).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let the paper air dry.

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the Cthis compound treated samples to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Cthis compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line known to be sensitive to CK1 inhibition

  • Cthis compound formulated for in vivo administration (e.g., in a solution of DMSO and saline)

  • Calipers for tumor measurement

  • Sterile surgical instruments for cell implantation

Workflow:

in_vivo_workflow start Start cell_culture 1. Cell Culture (Cancer cell line) start->cell_culture implantation 2. Subcutaneous Implantation (Flank of mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth treatment_start 4. Treatment Initiation (When tumors reach a specific volume) tumor_growth->treatment_start treatment_groups 5. Treatment Groups - Vehicle Control - Cthis compound (multiple doses) treatment_start->treatment_groups monitoring 6. Continued Monitoring - Tumor Volume - Body Weight - General Health treatment_groups->monitoring endpoint 7. Study Endpoint (Predefined tumor volume or time) monitoring->endpoint analysis 8. Data Analysis - Tumor Growth Inhibition - Statistical Analysis endpoint->analysis end End analysis->end

Workflow for an in vivo xenograft study to evaluate the efficacy of Cthis compound.

Conclusion

Cthis compound remains a cornerstone tool for researchers investigating the multifaceted roles of Casein Kinase 1 in cellular signaling and disease. Its well-defined mechanism of action, coupled with a substantial body of literature detailing its effects, makes it an invaluable pharmacological agent. This guide provides a foundational understanding of Cthis compound's history, properties, and applications, serving as a resource for its continued use in advancing our knowledge of kinase biology and its therapeutic potential.

References

The Structure-Activity Relationship of CKI-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] Its discovery and characterization have provided a valuable chemical tool for dissecting the myriad cellular processes regulated by CK1, a family of serine/threonine kinases implicated in critical signaling pathways, including the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Cthis compound, detailing its inhibitory activity, the structural basis of its selectivity, and its effects on cellular signaling.

Quantitative Inhibitory Activity of Cthis compound and Analogs

The inhibitory potency of Cthis compound and its analogs against various protein kinases is summarized in the tables below. This data is essential for understanding the compound's selectivity profile and for guiding the design of more potent and specific inhibitors.

Table 1: Inhibitory Potency of Cthis compound against Various Protein Kinases

KinaseIC50 (μM)Ki (μM)
Casein Kinase 1 (CK1)68.5
Casein Kinase 2 (CK2)9070
Protein Kinase A (PKA)550-
Protein Kinase C (PKC)>1000-
CaM Kinase II (CaMKII)195-
SGK--
Ribosomal S6 Kinase-1 (S6K1)--
Mitogen- and Stress-Activated Protein Kinase-1 (MSK1)--

Data compiled from multiple sources.[1]

Table 2: Structure-Activity Relationship of Cthis compound Analogs against CK1 and PKA

CompoundStructureModification from Cthis compoundKi (μM) vs. CK1Ki (μM) vs. PKA
Cthis compound N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide-8.5550
CKI-6 N-(2-aminoethyl)-isoquinoline-8-sulfonamideRemoval of the 5-chloro group42.5>1000
H9 N-(2-aminoethyl)-isoquinoline-5-sulfonamideSulfonamide at position 5, no chloro group851.5

Data from Xu et al., 1995.[2]

Structural Basis of Cthis compound Activity and Selectivity

The crystal structure of the catalytic domain of Schizosaccharomyces pombe CK1 complexed with Cthis compound reveals the molecular basis for its inhibitory activity and selectivity.[3][4] Cthis compound binds to the ATP-binding pocket of the kinase, with the isoquinoline ring occupying the position of the adenine ring of ATP.

Key interactions contributing to the binding and selectivity of Cthis compound include:

  • Isoquinoline Ring: The nitrogen atom (N2) of the isoquinoline ring forms a crucial hydrogen bond with the backbone amide of Leu83 in the hinge region of the kinase. This interaction is conserved among many protein kinase inhibitors.[2]

  • 5-Chloro Group: The chlorine atom at the 5th position of the isoquinoline ring makes a favorable hydrophobic interaction with the side chain of Tyr59. The removal of this chlorine group, as seen in the analog CKI-6, results in a significant decrease in potency against CK1.[2]

  • Sulfonamide Moiety: The sulfonamide group is positioned to interact with the solvent.

  • Ethylamine Side Chain: The positively charged amino group of the ethylamine side chain forms electrostatic interactions with Asp94 and also interacts with Ser91 and Asp94 through water-mediated hydrogen bonds.[2]

The selectivity of Cthis compound for CK1 over other kinases like PKA can be attributed to the specific amino acid residues within the ATP-binding pocket. For instance, the presence of Tyr59 in CK1, which interacts with the 5-chloro group of Cthis compound, is a key determinant of its higher affinity for CK1 compared to kinases that lack a corresponding tyrosine residue.[2]

Cthis compound and the Wnt/β-Catenin Signaling Pathway

Casein Kinase 1 plays a dual role in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Upon Wnt stimulation, CK1δ/ε is involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription.

Cthis compound, by inhibiting CK1, can modulate Wnt signaling. For example, Cthis compound has been shown to inhibit the Wnt-3a-dependent phosphorylation of Dvl.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_off Axin APC_off APC Degradation Proteasomal Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 CK1de CK1δ/ε CK1de->LRP6 P Dvl Dvl CK1de->Dvl P Dvl->GSK3b_off Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes CKI7 Cthis compound CKI7->CK1a Inhibits CKI7->CK1de Inhibits

Caption: Wnt/β-catenin signaling pathway and points of inhibition by Cthis compound.

Experimental Protocols

In Vitro Casein Kinase 1 Inhibition Assay

This protocol outlines a standard procedure for measuring the inhibitory activity of compounds like Cthis compound against CK1 in vitro.

Materials:

  • Recombinant human CK1δ or CK1ε

  • CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (Cthis compound or analogs) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, CK1 substrate peptide, and [γ-³²P]ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Initiate Reaction: Add the recombinant CK1 enzyme to the reaction mix. Immediately add the diluted test compound or DMSO (for control) to the reaction tubes.

  • Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.

  • Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Master Mix (Buffer, Substrate, [γ-³²P]ATP) C Add CK1 Enzyme and Test Compound to Initiate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 30°C C->D E Spot Reaction Mix onto P81 Paper to Stop D->E F Wash P81 Papers with Phosphoric Acid E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for an in vitro CK1 inhibition assay.
Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay is used to measure the effect of compounds on the transcriptional activity of the canonical Wnt pathway in cells.

Materials:

  • HEK293T or other suitable cell line

  • TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned media or purified Wnt3a ligand

  • Test compound (Cthis compound or analogs)

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with the test compound or DMSO (control) for a specified period.

  • Wnt Stimulation: Stimulate the cells with Wnt3a conditioned media or purified Wnt3a to activate the pathway.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity in response to Wnt3a stimulation and the percentage of inhibition by the test compound.

Wnt_Assay_Workflow A Seed Cells in a Multi-well Plate B Co-transfect with TOP/FOP-Flash and Renilla Plasmids A->B C Treat Cells with Test Compound B->C D Stimulate with Wnt3a C->D E Lyse Cells D->E F Measure Firefly and Renilla Luciferase Activity E->F G Normalize Data and Calculate Inhibition F->G

Caption: Experimental workflow for a cellular Wnt signaling reporter assay.

Conclusion

Cthis compound remains a cornerstone for studying the biological functions of Casein Kinase 1. Its well-characterized inhibitory profile and the available structural information provide a solid foundation for the structure-based design of next-generation CK1 inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide offer a starting point for researchers aiming to identify and characterize new modulators of the Wnt/β-catenin pathway and other CK1-dependent cellular processes. Further exploration of the isoquinoline sulfonamide scaffold holds promise for the development of novel therapeutics targeting diseases with dysregulated CK1 activity.

References

CKI-7: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] CK1 is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. Due to its involvement in these fundamental pathways, Cthis compound has been utilized as a chemical probe to elucidate the physiological functions of CK1 and as a potential starting point for the development of therapeutic agents. This guide provides a detailed overview of the kinase selectivity profile of Cthis compound, experimental methodologies for its characterization, and visual representations of relevant signaling pathways and workflows.

Cthis compound Kinase Selectivity Profile

The inhibitory activity of Cthis compound has been characterized against a range of protein kinases. The following table summarizes the available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) and inhibitor binding constants (Ki).

Kinase TargetIC50 (µM)Ki (µM)Notes
Casein Kinase 1 (CK1)68.5Primary target; ATP-competitive inhibition.[1]
Casein Kinase 2 (CK2)90-Significantly lower potency compared to CK1.
Protein Kinase C (PKC)>1000-Very low to no inhibitory activity.
Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII)195-Moderate off-target inhibition.
cAMP-dependent Protein Kinase (PKA)550-Low off-target inhibition.
Cdc7 Kinase--Cthis compound is a selective inhibitor, but specific IC50 values are not readily available in the public domain.[1]
Serum/Glucocorticoid-regulated Kinase (SGK)--Cthis compound inhibits SGK, but quantitative data is not widely published.[1]
Ribosomal S6 Kinase 1 (S6K1)--Cthis compound inhibits S6K1, but quantitative data is not widely published.[1]
Mitogen- and Stress-activated Protein Kinase-1 (MSK1)--Cthis compound inhibits MSK1, but quantitative data is not widely published.[1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation and further development. Below are detailed methodologies for two common in vitro kinase assays.

Radiometric Kinase Assay

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

a. Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • Cthis compound (or other test inhibitor)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

b. Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Cthis compound (typically in a serial dilution) or a vehicle control (e.g., DMSO) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure physiological relevance.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Competition Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity labeled ligand from the kinase's active site.

a. Materials:

  • Purified kinase

  • A known, high-affinity fluorescent or biotinylated ligand (tracer) that binds to the kinase's ATP-binding site.

  • Cthis compound (or other test inhibitor)

  • Assay buffer (e.g., buffer compatible with the detection system)

  • Detection system (e.g., fluorescence polarization, FRET, or streptavidin-coated plates for biotinylated tracers)

b. Procedure:

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate.

  • Inhibitor Addition: Add serial dilutions of Cthis compound or a vehicle control to the wells.

  • Kinase and Tracer Addition: Add a pre-mixed solution of the purified kinase and the labeled tracer to the wells. The concentration of the tracer should be at or below its Kd for the kinase.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound tracer using the appropriate detection system. In a competitive binding assay, a higher concentration of Cthis compound will result in a lower signal from the bound tracer.

  • Data Analysis: Calculate the percentage of tracer displacement for each Cthis compound concentration. Plot the percentage of displacement against the logarithm of the Cthis compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nucleus β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation CKI_7 Cthis compound CKI_7->CK1 inhibits TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates beta_catenin_nucleus->TCF_LEF binds

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Cthis compound.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (e.g., ATP competition) Selectivity_Profiling->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays In_Vivo_Models In Vivo Models Cell_Based_Assays->In_Vivo_Models Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound

Caption: General workflow for kinase inhibitor discovery and characterization.

References

The Off-Target Profile of CKI-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Examination of the Off-target Effects of the Casein Kinase 1 (CK1) Inhibitor, CKI-7

Introduction

Cthis compound, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-established ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] While it has been a valuable tool in dissecting the roles of CK1 in various cellular processes, including the Wnt signaling pathway, it is crucial for researchers to understand its broader kinase selectivity profile. This technical guide provides a comprehensive overview of the known off-target effects of Cthis compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to aid in the design and interpretation of experiments.

Data Presentation: Quantitative Kinase Inhibition Profile of Cthis compound

The inhibitory activity of Cthis compound is not limited to CK1. It has been shown to inhibit several other kinases with varying degrees of potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Cthis compound against its primary target and known off-targets.

Target KinaseIC50 (µM)Ki (µM)
Casein Kinase 1 (CK1)6[1][2][3]8.5[1][3]
Serum/Glucocorticoid-Regulated Kinase (SGK)Potent inhibition, comparable to CK1[3]-
Ribosomal S6 Kinase 1 (S6K1)Inhibits[1][2][3]-
Mitogen- and Stress-Activated Protein Kinase-1 (MSK1)Inhibits[1][2][3]-
Cell Division Cycle 7 (Cdc7) KinaseSelective inhibitor[1][3]-
Casein Kinase 2 (CK2)90[2]-
Protein Kinase C (PKC)>1000[2]-
CaM Kinase II (CaMKII)195[2]-
Cyclic AMP-dependent Protein Kinase (PKA)550[2]-

Experimental Protocols

The following sections detail generalized methodologies for assessing the inhibitory action of Cthis compound against its primary target and key off-targets.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the kinase activity and inhibition by compounds like Cthis compound using a radioactive filter-binding assay.

Materials:

  • Purified recombinant kinase (e.g., CK1, SGK1, S6K1, MSK1)

  • Kinase-specific substrate (e.g., α-casein for CK1)

  • Cthis compound (or other inhibitors) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper or similar filter membrane

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add varying concentrations of Cthis compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Cthis compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis reagents Prepare Kinase, Substrate, and Buffers mix Combine Kinase, Substrate, Buffer, and Cthis compound reagents->mix inhibitor Prepare Cthis compound dilutions inhibitor->mix pre_incubate Pre-incubate at 30°C mix->pre_incubate start_reaction Add [γ-³²P]ATP to initiate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Spot reaction mix onto P81 paper incubate->stop_reaction wash Wash to remove free ATP stop_reaction->wash count Measure radioactivity wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Visualizations

The off-target effects of Cthis compound can have significant consequences on cellular signaling. The following diagrams, generated using the DOT language, illustrate the canonical pathways affected by Cthis compound.

Wnt/β-Catenin Signaling Pathway

Cthis compound's primary target, CK1, is a key component of the β-catenin destruction complex. Inhibition of CK1 by Cthis compound can lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.[3]

G cluster_off Wnt OFF cluster_on Wnt ON / Cthis compound Inhibition Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction_Complex_on Inactive Destruction Complex Dsh->Destruction_Complex_on Inhibits CKI7 Cthis compound CK1 CK1 CKI7->CK1 Inhibits Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus Target_Genes Wnt Target Genes Nucleus->Target_Genes Activates

Caption: Cthis compound inhibits CK1, disrupting the β-catenin destruction complex.

SGK Signaling Pathway

Cthis compound inhibits Serum/Glucocorticoid-Regulated Kinase (SGK), which is involved in cell survival and ion transport.

G Growth_Factors Growth Factors / Stress PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 SGK SGK PDK1->SGK Downstream Downstream Targets (e.g., NDRG1, GSK3β) SGK->Downstream CKI7 Cthis compound CKI7->SGK Inhibits Cell_Survival Cell Survival / Ion Transport Downstream->Cell_Survival

Caption: Cthis compound directly inhibits the activity of SGK.

S6K1 and MSK1 Signaling Pathways

Cthis compound also demonstrates inhibitory activity against Ribosomal S6 Kinase 1 (S6K1) and Mitogen- and Stress-Activated Protein Kinase-1 (MSK1), which are key regulators of protein synthesis and gene expression.

G cluster_s6k1 S6K1 Pathway cluster_msk1 MSK1 Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 S6 Ribosomal Protein S6 S6K1->S6 CKI7_S6K1 Cthis compound CKI7_S6K1->S6K1 Inhibits Protein_Synthesis_S6K1 Protein Synthesis S6->Protein_Synthesis_S6K1 ERK_p38 ERK / p38 MAPK MSK1 MSK1 ERK_p38->MSK1 CREB_H3 CREB / Histone H3 MSK1->CREB_H3 CKI7_MSK1 Cthis compound CKI7_MSK1->MSK1 Inhibits Gene_Expression_MSK1 Gene Expression CREB_H3->Gene_Expression_MSK1

Caption: Cthis compound inhibits both S6K1 and MSK1 signaling pathways.

Conclusion

While Cthis compound is a valuable tool for studying CK1, its off-target activities against SGK, S6K1, MSK1, and Cdc7 must be taken into consideration when interpreting experimental results. This guide provides researchers with the necessary data and conceptual frameworks to use Cthis compound more effectively and to be aware of its potential confounding effects. Careful experimental design, including the use of multiple structurally unrelated inhibitors and genetic approaches, is recommended to validate findings obtained with Cthis compound.

References

The Modulatory Role of CKI-7 in the Wnt Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Casein Kinase 1 (CK1) is a key serine/threonine kinase family that plays a complex and pivotal role in orchestrating Wnt signaling. CKI-7, a potent and ATP-competitive inhibitor of CK1, has emerged as a valuable tool for dissecting the intricate functions of CK1 in this pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the role of Cthis compound in modulating the Wnt signaling pathway, with a focus on its mechanism of action, effects on key pathway components, and detailed experimental methodologies for its study.

Introduction to the Wnt Signaling Pathway and the Role of Casein Kinase 1

The Wnt signaling pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The canonical pathway is central to cell fate determination, proliferation, and differentiation. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Upon Wnt ligand binding to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]

CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral components of the Wnt pathway, exhibiting both positive and negative regulatory roles. CK1α is known to prime β-catenin for subsequent phosphorylation by GSK3β within the destruction complex, thus promoting its degradation. Conversely, CK1δ and CK1ε can phosphorylate Dishevelled (Dvl) and the LRP6 co-receptor, which are critical events for the activation of the Wnt pathway.[2][3] This dual functionality makes CK1 a critical and complex node in the regulation of Wnt signaling.

Cthis compound: A Chemical Probe for Modulating Wnt Signaling

Cthis compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Casein Kinase 1.[4] Its ability to inhibit CK1 activity provides a powerful means to investigate the multifaceted roles of CK1 in the Wnt signaling cascade.

Mechanism of Action of Cthis compound

Cthis compound's primary mechanism of action in the context of Wnt signaling is the inhibition of CK1's kinase activity. By preventing the phosphorylation of CK1 substrates, Cthis compound can either activate or inhibit the pathway, depending on the specific role of the targeted CK1 isoform and its substrate in a given cellular context. For instance, inhibition of CK1α-mediated phosphorylation of β-catenin can lead to its stabilization and pathway activation. Conversely, blocking CK1δ/ε-dependent phosphorylation of Dvl and LRP6 can suppress Wnt-induced signaling.

Quantitative Data on Cthis compound

The following table summarizes the key quantitative data for Cthis compound's inhibitory activity.

ParameterValueTargetReference
IC50 6 µMCasein Kinase 1 (CK1)[4]
Ki 8.5 µMCasein Kinase 1 (CK1)[4]

Cthis compound's Impact on Key Wnt Pathway Components

Effect on Dishevelled (Dvl) Phosphorylation

Dishevelled is a crucial cytoplasmic phosphoprotein that acts as a key signaling hub downstream of the Wnt receptor complex. Upon Wnt stimulation, Dvl becomes hyperphosphorylated, a process mediated in part by CK1δ/ε. This phosphorylation is associated with a characteristic electrophoretic mobility shift on SDS-PAGE. Treatment with Cthis compound has been shown to inhibit this Wnt-3a-dependent phosphorylation of Dvl, preventing the mobility shift and indicating a blockage of the Wnt signal at this level.[5]

Modulation of β-Catenin Stability

The stability of β-catenin is the central regulatory point of the canonical Wnt pathway. Cthis compound's effect on β-catenin is context-dependent. By inhibiting the priming phosphorylation of β-catenin by CK1α within the destruction complex, Cthis compound can paradoxically lead to β-catenin stabilization and accumulation, thereby activating downstream signaling in the absence of a Wnt ligand. However, in the presence of a Wnt signal that relies on CK1δ/ε activity for pathway activation, Cthis compound can suppress Wnt-induced β-catenin stabilization.

Influence on LRP6 Phosphorylation

The phosphorylation of the LRP6 co-receptor is a critical early event in Wnt pathway activation. CK1 family members, including CK1γ and CK1ε, are involved in phosphorylating specific sites on the intracellular domain of LRP6, which then serves as a docking site for Axin and facilitates the inactivation of the destruction complex.[2][6] While direct studies on Cthis compound's effect on LRP6 phosphorylation are less reported, its inhibition of CK1ε would be expected to reduce Wnt-induced LRP6 phosphorylation, thereby dampening the signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Cthis compound in Wnt signaling.

Western Blot Analysis of β-Catenin and Phospho-Dvl

This protocol is for assessing the effect of Cthis compound on the protein levels of total β-catenin and the phosphorylation status of Dishevelled.

Materials:

  • Cell line of interest (e.g., HEK293T, L cells)

  • Wnt-3a conditioned medium or recombinant Wnt-3a

  • Cthis compound (various concentrations)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-phospho-Dvl (specific for the mobility-shifted form), anti-total Dvl, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentrations of Cthis compound for 1-2 hours.

  • Stimulate the cells with Wnt-3a conditioned medium or control medium for the desired time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells

  • TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter) and FOPFlash (mutated TCF/LEF sites, as a negative control) plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt-3a conditioned medium

  • Cthis compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect HEK293T cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.

  • After 24 hours, pre-treat the cells with Cthis compound for 1-2 hours.

  • Stimulate the cells with Wnt-3a conditioned medium or control medium for 16-24 hours.

  • Lyse the cells using the passive lysis buffer from the assay kit.

  • Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity.

Immunoprecipitation of Dishevelled

This protocol is for isolating Dvl to analyze its interaction with other proteins or its post-translational modifications.

Materials:

  • Cell lysate (prepared as for Western blotting)

  • Anti-Dvl antibody or control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Pre-clear the cell lysate by incubating with beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-Dvl antibody or control IgG overnight at 4°C with gentle rotation.

  • Add the Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

  • Analyze the eluate by Western blotting.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Cthis compound on CK1 activity.

Materials:

  • Recombinant active CK1 (e.g., CK1δ or CK1ε)

  • CK1 substrate (e.g., casein or a specific peptide substrate)

  • Cthis compound

  • Kinase reaction buffer

  • [γ-32P]ATP

  • SDS-PAGE and autoradiography equipment or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Set up the kinase reaction by combining the kinase, substrate, and kinase buffer.

  • Add different concentrations of Cthis compound or DMSO (vehicle control).

  • Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for a specific time.

  • Stop the reaction by adding SDS sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography and quantify the signal.

  • Alternatively, use a non-radioactive method to measure kinase activity according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the Wnt signaling pathway and the points of intervention by Cthis compound, as well as a typical experimental workflow.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_on Wnt ON State cluster_cki7 Cthis compound Intervention Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Target_Genes_off Groucho Groucho Groucho->TCF_LEF_off Repression Wnt Wnt Frizzled_LRP6 Frizzled/LRP6 Wnt->Frizzled_LRP6 Binds Dvl Dishevelled Frizzled_LRP6->Dvl Destruction_Complex_inactivated Destruction Complex (Inactivated) Dvl->Destruction_Complex_inactivated Inhibits CK1_de CK1δ/ε CK1_de->Dvl P beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF_on TCF/LEF Wnt_Target_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Target_Genes_on Activation beta_catenin_on_nuc->TCF_LEF_on Co-activates CKI7 Cthis compound CKI7->Destruction_Complex Inhibits CK1α CKI7->CK1_de Inhibits

Caption: Canonical Wnt signaling pathway and points of Cthis compound inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Cell Culture CKI7_Treatment Cthis compound Treatment Cell_Culture->CKI7_Treatment Wnt3a_Stimulation Wnt-3a Stimulation CKI7_Treatment->Wnt3a_Stimulation Cell_Lysis Cell Lysis Wnt3a_Stimulation->Cell_Lysis Western_Blot Western Blot (β-catenin, p-Dvl) Cell_Lysis->Western_Blot Luciferase_Assay Luciferase Assay (TCF/LEF activity) Cell_Lysis->Luciferase_Assay Immunoprecipitation Immunoprecipitation (Dvl) Cell_Lysis->Immunoprecipitation

Caption: General experimental workflow for studying Cthis compound effects on Wnt signaling.

Conclusion

Cthis compound is an indispensable pharmacological tool for elucidating the nuanced roles of Casein Kinase 1 in the Wnt signaling pathway. Its ability to inhibit CK1 provides a means to dissect the phosphorylation-dependent regulation of key components like Dishevelled and β-catenin. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize Cthis compound in their investigations of Wnt signaling, ultimately contributing to a deeper understanding of this critical pathway and the development of novel therapeutic strategies for Wnt-related diseases. The dual nature of CK1's function underscores the complexity of the Wnt pathway and highlights the importance of using specific inhibitors like Cthis compound to unravel these intricate regulatory mechanisms.

References

The Role of CKI-7 in Circadian Rhythm Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, commonly known as CKI-7, and its pivotal role as a research tool in the field of circadian biology. Cthis compound, a potent inhibitor of Casein Kinase I (CKI), has been instrumental in elucidating the molecular gears of the mammalian circadian clock. This document details the mechanism of action of Cthis compound, presents quantitative data on its effects, provides comprehensive experimental protocols for its use, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Cthis compound and the Circadian Feedback Loop

The mammalian circadian clock is a complex, self-sustaining oscillator driven by a series of transcriptional-translational feedback loops. A central component of this machinery is the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators. Casein Kinase I, particularly the delta (δ) and epsilon (ε) isoforms, plays a critical role in this process.

CKIδ/ε phosphorylate PER proteins at multiple sites, marking them for ubiquitination and subsequent degradation by the proteasome. This phosphorylation-dependent degradation is a crucial step that governs the timing of PER protein accumulation and nuclear entry, thereby determining the period length of the circadian rhythm.[1]

Cthis compound exerts its effect by competitively inhibiting the ATP-binding site of CKI, thereby preventing the phosphorylation of its substrates, including the PER proteins.[2][3][4] This inhibition leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their nuclear entry and subsequent repression of the CLOCK/BMAL1 transcriptional activator complex. The ultimate consequence of this delay is a lengthening of the circadian period.

Quantitative Data on CKI Inhibition

The inhibitory activity of Cthis compound and the period-lengthening effects of CKIδ inhibition are summarized in the tables below. While specific dose-response data for Cthis compound's effect on period length can vary between cell lines and experimental conditions, the data for the highly selective CKIδ inhibitor PF-670462 provides a strong indication of the dose-dependent effects expected from CKIδ inhibition.

Inhibitor Target IC50 Ki Reference
Cthis compoundCasein Kinase 1 (CK1)6 µM8.5 µM[2][3][4]
Inhibitor Concentration Cell Type Period Lengthening (hours) Reference
PF-6704620.1 µMWild-type mouse fibroblasts~2.5[1]
PF-6704621 µMWild-type mouse fibroblasts~9[1]

Experimental Protocols

Bioluminescence Rhythm Assay for Assessing Period Length

This protocol describes the use of a PER2::LUCIFERASE (PER2::LUC) reporter system in cultured cells to measure the effect of Cthis compound on circadian period length.

Materials:

  • U2OS or NIH3T3 cells stably expressing a PER2::LUC reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • D-Luciferin

  • Cthis compound

  • DMSO (vehicle control)

  • 35-mm cell culture dishes

  • Luminometer capable of long-term live-cell recording at 37°C

Procedure:

  • Cell Seeding: Seed PER2::LUC expressing cells in 35-mm dishes at a density that will result in a confluent monolayer at the time of recording.

  • Synchronization: Once cells are confluent, synchronize their circadian rhythms by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

  • Cthis compound Treatment: After synchronization, replace the medium with a recording medium containing D-luciferin (final concentration 0.1 mM) and the desired concentration of Cthis compound or DMSO vehicle. A typical dose-response experiment might include Cthis compound concentrations ranging from 1 µM to 50 µM.

  • Bioluminescence Recording: Immediately place the dishes in a luminometer and record bioluminescence at 37°C for at least 3-5 days, with measurements taken every 10-30 minutes.

  • Data Analysis: Analyze the bioluminescence data using circadian analysis software to determine the period length for each condition. Plot the period length as a function of Cthis compound concentration to generate a dose-response curve.

Cycloheximide (CHX) Chase Assay for PER2 Protein Stability

This protocol is used to determine the effect of Cthis compound on the stability of the PER2 protein.

Materials:

  • Cells expressing endogenous or tagged PER2

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Cthis compound

  • DMSO

  • Cycloheximide (CHX)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-PER2 antibody

  • Loading control antibody (e.g., anti-Actin or anti-Tubulin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat the cells with Cthis compound or DMSO for a predetermined time (e.g., 4-6 hours) to allow for inhibition of CKI.

  • Inhibition of Protein Synthesis: Add cycloheximide (final concentration 50-100 µg/mL) to the culture medium to block new protein synthesis. This is time point zero (t=0).

  • Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Protein Extraction: Lyse the cells at each time point using lysis buffer, and determine the total protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with anti-PER2 and a loading control antibody.

  • Data Analysis: Quantify the band intensities for PER2 and the loading control at each time point. Normalize the PER2 intensity to the loading control and then to the t=0 time point. Plot the relative PER2 abundance against time to determine the protein half-life in the presence and absence of Cthis compound.

Signaling Pathways and Visualizations

The core of the mammalian circadian clock and the inhibitory effect of Cthis compound can be visualized as a signaling pathway.

Circadian_Clock_CKI7_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_Gene Per and Cry Genes (E-box) CLOCK_BMAL1->Per_Cry_Gene Activates Transcription Per_Cry_mRNA Per and Cry mRNA Per_Cry_Gene->Per_Cry_mRNA Transcription PER_CRY_Nuclear PER/CRY Complex PER_CRY_Nuclear->CLOCK_BMAL1 Inhibits PER_CRY_Protein PER and CRY Proteins Per_Cry_mRNA->PER_CRY_Protein Translation PER_CRY_Protein->PER_CRY_Nuclear Nuclear Translocation PER_CRY_Phospho Phosphorylated PER/CRY PER_CRY_Protein->PER_CRY_Phospho Phosphorylation Proteasome Proteasomal Degradation PER_CRY_Phospho->Proteasome Degradation CKI Casein Kinase I (CKIδ/ε) CKI->PER_CRY_Phospho CKI7 Cthis compound CKI7->CKI Inhibits

Caption: Cthis compound inhibits CKI, preventing PER/CRY phosphorylation and degradation.

This diagram illustrates the central feedback loop of the circadian clock. The CLOCK/BMAL1 complex drives the transcription of Per and Cry genes. The resulting PER and CRY proteins are then translated in the cytoplasm. CKI phosphorylates PER/CRY, leading to their degradation. A portion of the PER/CRY proteins translocates to the nucleus to inhibit CLOCK/BMAL1 activity. Cthis compound blocks the phosphorylation step, leading to increased PER/CRY stability and a longer circadian period.

Experimental_Workflow cluster_period Period Length Assay cluster_stability Protein Stability Assay start_period Seed PER2::Luc Cells sync Synchronize with Dexamethasone start_period->sync treat_period Treat with Cthis compound or DMSO sync->treat_period record Record Bioluminescence treat_period->record analyze_period Analyze Period Length record->analyze_period start_stability Seed Cells treat_stability Treat with Cthis compound or DMSO start_stability->treat_stability chx Add Cycloheximide (t=0) treat_stability->chx collect Collect Lysates over Time Course chx->collect wb Western Blot for PER2 collect->wb analyze_stability Analyze Protein Half-life wb->analyze_stability

References

Methodological & Application

Application Notes and Protocols for CKI-7 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7 is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes, including Wnt/β-catenin and Hedgehog signaling pathways.[1][2][3] Its ability to selectively inhibit CK1 makes it a valuable tool for studying the physiological roles of this kinase family and for potential therapeutic development. These application notes provide detailed protocols and data for utilizing Cthis compound in in vitro kinase assays.

Mechanism of Action

Cthis compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of CK1.[2][3] This prevents the transfer of the gamma-phosphate from ATP to the protein substrate, thereby inhibiting the kinase activity.

Data Presentation

The inhibitory activity of Cthis compound has been characterized against a panel of protein kinases. The IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Kinase TargetIC50 (µM)
Casein Kinase 1 (CK1)6[1][2][3]
Casein Kinase 2 (CK2)90[1]
Protein Kinase C (PKC)>1000[1]
CaM Kinase II195[1]
cAMP-dependent Protein Kinase (PKA)550[1]
SGKInhibited[1][2][3]
Ribosomal S6 Kinase-1 (S6K1)Inhibited[1][2][3]
Mitogen- and stress-activated protein kinase-1 (MSK1)Inhibited[1][2][3]

Signaling Pathways

CK1 is a key regulator in multiple signaling pathways. Below are diagrams illustrating its role in the Wnt/β-catenin and Hedgehog pathways.

Kinase_Assay_Workflow A Prepare Cthis compound Serial Dilution B Add Cthis compound/DMSO to Plate A->B C Add Kinase and Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT F->G H Add Kinase Detection Reagent G->H I Incubate at RT H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

References

CKI-7 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7 is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1][2][3][4][5] These application notes provide a comprehensive guide for utilizing Cthis compound in cell culture experiments, with a focus on its role as an inhibitor of the Wnt/β-catenin signaling pathway. Detailed protocols for common experimental applications, including cell viability assays, analysis of protein expression, and cell cycle analysis, are presented.

Introduction

Casein Kinase 1 (CK1) isoforms are implicated in the regulation of diverse signaling pathways, including Wnt/β-catenin, Hedgehog, and the circadian clock. Cthis compound, by inhibiting CK1, serves as a valuable tool for dissecting these pathways and for investigating their roles in development and disease, particularly in cancer biology. Its primary mechanism of action in the canonical Wnt pathway involves the inhibition of CK1-mediated phosphorylation of β-catenin, which prevents its subsequent degradation and leads to its accumulation and translocation to the nucleus.[6]

Product Information

  • Name: Cthis compound

  • Synonyms: N-(2-Aminoethyl)-5-chloro-isoquinoline-8-sulfonamide

  • Molecular Formula: C₁₁H₁₂ClN₃O₂S

  • Mechanism of Action: ATP-competitive inhibitor of Casein Kinase 1 (CK1).[2][3][5]

Solubility and Storage

Cthis compound is soluble in DMSO and water.[1][7] For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO.

SolventMaximum Concentration
DMSO50 mM[7]
Water10 mM[7]

Storage of Stock Solution:

  • -20°C for up to 1 month.[2]

  • -80°C for up to 6 months.[2]

Quantitative Data

Inhibitory Activity

Cthis compound exhibits selectivity for CK1 over other kinases.

KinaseIC₅₀Kᵢ
Casein Kinase 1 (CK1)6 µM[1][2][3][4][5]8.5 µM[1][2][3][4][5]
Casein Kinase 2 (CK2)90 µM[1][4]-
Protein Kinase C (PKC)>1000 µM[1][4]-
CaM Kinase II (CaMKII)195 µM[1][4]-
cAMP-dependent Protein Kinase (PKA)550 µM[1][4]-
Reported IC₅₀ Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) of a compound can vary significantly between different cell lines. The following table summarizes reported IC₅₀ values for various inhibitors in different cancer cell lines, providing a reference for designing experiments with Cthis compound. It is important to note that direct IC₅₀ values for Cthis compound across a wide range of cell lines are not extensively consolidated in the provided search results; therefore, the table below includes data for other inhibitors to illustrate the variability and importance of empirical determination.

Cell LineCancer TypeCompoundIC₅₀ (µM)
HCT 116Colorectal CarcinomaDasatinib0.14[3]
HCT 116Colorectal CarcinomaSorafenib18.6[3]
MCF7Breast AdenocarcinomaDasatinib0.67[3]
MCF7Breast AdenocarcinomaSorafenib16.0[3]
H460Lung AdenocarcinomaDasatinib9.0[3]
H460Lung AdenocarcinomaSorafenib18.0[3]
HTB-26Breast CancerCompound 110-50[6]
PC-3Pancreatic CancerCompound 110-50[6]
HepG2Hepatocellular CarcinomaCompound 110-50[6]

Note: The IC₅₀ values for "Compound 1" are presented as a range as specific values were not provided in the source.[6] Researchers should determine the optimal concentration of Cthis compound for their specific cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

Cthis compound is a well-established inhibitor of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Cthis compound inhibits the initial phosphorylation of β-catenin by CK1, preventing its degradation and leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can activate target gene transcription.

Caption: Wnt/β-catenin signaling pathway with Cthis compound inhibition.

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of Cthis compound in cell culture.

Experimental_Workflow start Start: Cell Seeding treatment Cthis compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability protein_analysis Protein Analysis (Western Blot for β-catenin, etc.) treatment->protein_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis protein_analysis->data_analysis cell_cycle->data_analysis end Conclusion data_analysis->end

Caption: General workflow for Cthis compound cell culture experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Cthis compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cthis compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Prepare serial dilutions of Cthis compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest Cthis compound concentration.

  • Remove the medium from the wells and add 100 µL of the Cthis compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of β-catenin

This protocol describes how to assess the effect of Cthis compound on β-catenin protein levels.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cthis compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of Cthis compound (e.g., 5-100 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours). A 100 µM concentration has been used to inhibit Wnt-3a-dependent phosphorylation of Dvl in HeLa S3 cells.[8] For mouse embryonic stem cells, 5 µM Cthis compound for 5 days has been shown to suppress β-catenin stabilization.

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL reagent.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following Cthis compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cthis compound stock solution (in DMSO)

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of Cthis compound or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting

  • Low Cthis compound activity: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Verify the final concentration in the cell culture medium.

  • High cell death: The concentration of Cthis compound may be too high for the specific cell line. Perform a dose-response curve to determine the optimal concentration. Also, check the final DMSO concentration, as it can be toxic to some cells at higher levels.

  • Inconsistent results: Ensure consistent cell seeding density and treatment times. Passage number of cells can also affect experimental outcomes.

Conclusion

Cthis compound is a valuable pharmacological tool for studying the roles of Casein Kinase 1 in cell signaling. These application notes and protocols provide a framework for researchers to design and execute experiments to investigate the effects of Cthis compound on cell viability, protein expression, and cell cycle progression, particularly in the context of the Wnt/β-catenin pathway. As with any inhibitor, empirical determination of optimal conditions for each specific cell line and experimental setup is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for CKI-7 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CKI-7, a potent inhibitor of Casein Kinase 1 (CK1), in cancer cell line research. This document includes detailed protocols for key experimental assays, a summary of its effects on various cancer cell lines, and a visual representation of the signaling pathways involved.

Introduction to Cthis compound

Cthis compound, or N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a cell-permeable isoquinoline sulfonamide derivative that acts as an ATP-competitive inhibitor of Casein Kinase 1 (CK1). CK1 is a family of serine/threonine kinases that play crucial roles in numerous cellular processes, including Wnt signaling, cell cycle progression, and apoptosis. Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Cthis compound has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, primarily through its inhibitory action on the CK1δ and CK1ε isoforms.

Data Presentation

Table 1: IC50 Values of Cthis compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HL-60Human promyelocytic leukemia13.08
NCI-H292Human mucoepidermoid carcinoma>26
HT-29Human colorectal adenocarcinoma>26
MCF-7Human breast adenocarcinoma>26
A375Human malignant melanoma≤0.1[1]

Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time.

Key Signaling Pathways Affected by Cthis compound

Cthis compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Casein Kinase 1 (CK1) is a key component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β. CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. However, the CK1δ and CK1ε isoforms can have opposing roles by phosphorylating Dishevelled (Dvl), leading to the stabilization of β-catenin. By inhibiting CK1δ and CK1ε, Cthis compound can disrupt the stabilization of β-catenin, leading to its degradation and the downregulation of Wnt target genes.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON CK1d_off CK1δ/ε beta_catenin_off β-catenin CK1d_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_off Axin Axin_off->beta_catenin_off APC_off APC APC_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl CK1d_on CK1δ/ε Dvl->CK1d_on Activates CK1d_on->LRP5_6 P beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CKI7 Cthis compound CKI7->CK1d_off Inhibits CKI7->CK1d_on Inhibits

Caption: Cthis compound inhibits CK1δ/ε in the Wnt/β-catenin pathway.

Apoptosis Signaling Pathway

Cthis compound induces apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic mitochondrial pathway. Inhibition of CK1 by Cthis compound can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway CKI7 Cthis compound CK1 CK1 CKI7->CK1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) CK1->Bcl2 Regulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cthis compound induces apoptosis via the intrinsic pathway.

Cell Cycle Regulation

Cthis compound can induce cell cycle arrest, primarily at the G1 phase. The progression through the G1 phase of the cell cycle is controlled by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S phase entry. By inhibiting CK1, Cthis compound can interfere with the signaling cascades that lead to the activation of these cyclin-CDK complexes, resulting in the hypophosphorylation of Rb and the maintenance of G1 arrest.

Cell_Cycle_Workflow cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb P CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb P E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes CKI7 Cthis compound CK1 CK1 CKI7->CK1 Inhibits G1_Arrest G1 Arrest CKI7->G1_Arrest CK1->CyclinD_CDK46 Regulates

Caption: Cthis compound induces G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of Cthis compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Cthis compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cthis compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Cthis compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Cthis compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Cthis compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Cthis compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cthis compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Cthis compound for 24-48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed and treat cells with Cthis compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Cthis compound on cell cycle distribution using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cthis compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Cthis compound for 24 hours.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4 mL of cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow start Seed and treat cells with Cthis compound harvest Harvest and wash cells start->harvest fix Fix in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI and RNase A wash->stain incubate Incubate 30 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Western Blotting

This protocol is for detecting changes in protein expression levels following Cthis compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cthis compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-cyclin D1, anti-CDK4, anti-p-Rb, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Cthis compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Cell treatment and lysis quantify Protein quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein transfer to membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Image analysis detect->analyze

Caption: General workflow for Western blotting.

References

CKI-7: Applications in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, or N-(2-Aminoethyl)-5-chloro-isoquinoline-8-sulfonamide, is a potent, cell-permeable, and ATP-competitive inhibitor of Casein Kinase 1 (CK1). The CK1 family of serine/threonine kinases, particularly the delta (δ) and epsilon (ε) isoforms, plays a crucial role in a multitude of cellular processes, including the Wnt signaling pathway, circadian rhythms, and protein phosphorylation cascades. In the field of neurobiology, Cthis compound has emerged as a valuable chemical tool to dissect the intricate roles of CK1 in neuronal development, function, and pathology. Its ability to modulate key signaling pathways has made it instrumental in studies of neurogenesis, neurodegenerative diseases, and the fundamental processes governing neuronal cell fate.

These application notes provide a comprehensive overview of the use of Cthis compound in neurobiology research, complete with detailed protocols and quantitative data to guide experimental design and interpretation.

Key Applications in Neurobiology

Cthis compound has demonstrated utility in several key areas of neurobiology research:

  • Induction of Neuronal Differentiation: By inhibiting CK1, Cthis compound can modulate the Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate. This makes it a useful tool for directing the differentiation of pluripotent stem cells (PSCs), including induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), towards neuronal lineages.

  • Inhibition of Tau Phosphorylation: Casein Kinase 1δ has been implicated in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Cthis compound can be used to investigate the role of CK1δ in tau pathology and to screen for potential therapeutic interventions.

  • Modulation of Wnt Signaling in Neuronal Models: The Wnt signaling pathway is fundamental to many aspects of nervous system development and function, from neural tube formation to synaptic plasticity. Cthis compound provides a means to acutely and specifically inhibit this pathway in various neuronal cell culture models, including neuroblastoma cell lines, to study its downstream effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Cthis compound in neurobiological applications.

Parameter Value Context
IC₅₀ for CK1δ 6 µMIn vitro kinase assay
Kᵢ for CK1 8.5 µMATP-competitive inhibition

Table 1: In Vitro Inhibitory Activity of Cthis compound.

Application Cell Type Cthis compound Concentration Treatment Duration Observed Effect
Neuronal DifferentiationEmbryonic Stem (ES) Cells0.1 - 10 µM5 daysIncreased expression of Sox1, Nestin, and βIII-tubulin
Wnt Signaling InhibitionEmbryonic Stem (ES) Cells5 µM5 daysSuppression of β-catenin stabilization
Tau Phosphorylation ResearchHuman Embryonic Kidney (HEK) 293 CellsNot specified for Cthis compound, but related CK1 inhibitors used to show reduced phosphorylationVariesReduced phosphorylation of tau at specific sites
TDP-43 PathologyLymphoblasts from Alzheimer's Disease Patients5 µM (for a similar CK1 inhibitor, IGS2.7)24 hoursReduced TDP-43 hyperphosphorylation

Table 2: Effective Concentrations of Cthis compound in Cell-Based Assays.

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway and Inhibition by Cthis compound

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. Casein Kinase 1 plays a critical role in the "destruction complex" that targets β-catenin for degradation in the absence of a Wnt signal. Cthis compound, by inhibiting CK1, can modulate this pathway.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON CK1_off CK1 beta_catenin_off β-catenin CK1_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_APC_off Axin/APC Axin_APC_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates Axin_APC_on Axin/APC Dsh->Axin_APC_on inhibits beta_catenin_on β-catenin beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CKI7 Cthis compound CKI7->CK1_off inhibits

Caption: Wnt/β-catenin signaling and Cthis compound inhibition.

Experimental Workflow: Neuronal Differentiation of Pluripotent Stem Cells

This workflow outlines the general steps for inducing neuronal differentiation from pluripotent stem cells using Cthis compound as part of a small molecule cocktail.

Neuronal_Differentiation_Workflow start Pluripotent Stem Cells (iPSCs or ESCs) culture Culture PSCs to ~80% confluency start->culture induce Induce Differentiation: - Neural Induction Medium - Cthis compound (e.g., 5 µM) - Other small molecules (e.g., SB431542, Noggin) culture->induce culture_days Culture for 5-7 days, changing medium daily induce->culture_days characterize Characterize Neural Progenitors: - Immunocytochemistry (Sox1, Nestin) - qPCR culture_days->characterize differentiate_further Further differentiation into specific neuronal subtypes characterize->differentiate_further mature_neurons Mature Neurons (βIII-tubulin, MAP2) differentiate_further->mature_neurons

Caption: Workflow for Cthis compound-mediated neuronal differentiation.

Experimental Workflow: In Vitro Kinase Assay for Tau Phosphorylation

This workflow details the steps to assess the inhibitory effect of Cthis compound on CK1δ-mediated tau phosphorylation in vitro.

Kinase_Assay_Workflow start Prepare Reaction Mix: - Kinase Buffer - Recombinant Tau Protein - [γ-³²P]ATP initiate Initiate Kinase Reaction: Add CK1δ/Cthis compound mix to reaction mix start->initiate pre_incubate Pre-incubate Cthis compound (or vehicle) with recombinant CK1δ pre_incubate->initiate incubate Incubate at 30°C for a defined time (e.g., 30 min) initiate->incubate stop Stop Reaction: Add SDS-PAGE loading buffer incubate->stop analyze Analyze Phosphorylation: - SDS-PAGE - Autoradiography or Phosphorimager stop->analyze quantify Quantify band intensity to determine inhibition analyze->quantify

Caption: Workflow for an in vitro tau phosphorylation kinase assay.

Experimental Protocols

Protocol 1: Induction of Neuronal Differentiation from Human iPSCs

Objective: To differentiate human induced pluripotent stem cells (hiPSCs) into neural progenitor cells (NPCs) using a Cthis compound-containing small molecule cocktail.

Materials:

  • Human iPSCs

  • Matrigel-coated 6-well plates

  • mTeSR1 medium (or equivalent)

  • Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • Cthis compound (stock solution in DMSO)

  • SB431542 (stock solution in DMSO)

  • Noggin (recombinant protein)

  • Accutase

  • PBS

  • DAPI

  • Primary antibodies: anti-Sox1, anti-Nestin

  • Secondary antibodies: appropriate fluorescently-labeled secondary antibodies

Procedure:

  • Cell Plating: Plate hiPSCs on Matrigel-coated 6-well plates and culture in mTeSR1 medium until they reach approximately 80% confluency.

  • Induction of Differentiation:

    • Aspirate the mTeSR1 medium and wash the cells once with PBS.

    • Add 2 mL of Neural Induction Medium per well.

    • Add small molecules to the final concentrations:

      • Cthis compound: 5 µM

      • SB431542: 10 µM

      • Noggin: 100 ng/mL

  • Culture and Maintenance:

    • Culture the cells for 7 days, replacing the medium with fresh Neural Induction Medium and small molecules daily.

    • Observe the cells daily for morphological changes indicative of neural differentiation (e.g., formation of neural rosettes).

  • Characterization of NPCs:

    • After 7 days, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Perform immunocytochemistry for neural progenitor markers Sox1 and Nestin.

    • Counterstain with DAPI to visualize nuclei.

    • Image using a fluorescence microscope.

Expected Results: A significant population of cells should be positive for the neural progenitor markers Sox1 and Nestin, indicating successful differentiation.

Protocol 2: In Vitro Inhibition of CK1δ-mediated Tau Phosphorylation

Objective: To determine the inhibitory effect of Cthis compound on the phosphorylation of recombinant tau protein by recombinant CK1δ in vitro.

Materials:

  • Recombinant human Tau protein (e.g., Tau-441)

  • Recombinant active human CK1δ

  • Cthis compound (various concentrations for IC₅₀ determination)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP (non-radioactive)

  • SDS-PAGE gels

  • Autoradiography film or Phosphorimager

Procedure:

  • Prepare Cthis compound Dilutions: Prepare a serial dilution of Cthis compound in DMSO to cover a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mix. For a 25 µL reaction, combine:

      • 5 µL of 5x Kinase Buffer

      • 1 µg of recombinant Tau protein

      • 2.5 µL of Cthis compound dilution or DMSO

      • Recombinant CK1δ (amount to be optimized based on enzyme activity)

      • ddH₂O to a volume of 20 µL

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Reaction:

    • Initiate the reaction by adding 5 µL of ATP mix (containing 100 µM non-radioactive ATP and 10 µCi [γ-³²P]ATP).

    • Incubate for 30 minutes at 30°C.

  • Stop Reaction:

    • Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphor screen.

    • Quantify the radioactive signal in the tau protein band.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Cthis compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the Cthis compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results: Cthis compound should inhibit the phosphorylation of tau by CK1δ in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.

Conclusion

Cthis compound is a versatile and valuable tool for neurobiology research. Its ability to potently and selectively inhibit Casein Kinase 1 allows for the targeted investigation of key signaling pathways in neuronal development and disease. The protocols and data presented here provide a solid foundation for researchers to incorporate Cthis compound into their experimental designs, paving the way for new discoveries in the complex and fascinating field of neurobiology.

Application Notes: CKI-7 as a Tool for Studying Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein phosphorylation, a reversible post-translational modification orchestrated by protein kinases and phosphatases, is a fundamental regulatory mechanism in a vast array of cellular processes, including signal transduction, cell division, and gene expression.[1] The aberrant activity of protein kinases is frequently implicated in diseases such as cancer, making them critical targets for therapeutic intervention.[1] The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine kinases in mammals (α, β, γ1, γ2, γ3, δ, and ε) that participate in diverse signaling pathways, including Wnt, Hedgehog, and circadian rhythm regulation.[2][3]

Cthis compound is a potent, cell-permeable, and ATP-competitive inhibitor of Casein Kinase 1.[4][5] It has become an invaluable chemical tool for dissecting the physiological roles of CK1 and for validating CK1 as a potential drug target. While it demonstrates a weaker effect on Casein Kinase 2 (CKII), it is important to note that Cthis compound can also inhibit other kinases, such as Cdc7, SGK, S6K1, and MSK1, which should be considered when designing experiments.[4]

Key Applications

Dissecting the Wnt/β-catenin Signaling Pathway

The Wnt pathway is crucial for embryonic development and tissue homeostasis.[6] In the absence of a Wnt signal, CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45.[2][6] This "priming" phosphorylation event allows for subsequent phosphorylation by GSK-3β, targeting β-catenin for proteasomal degradation.[7][8]

Cthis compound is widely used to inhibit this initial phosphorylation step. Treatment of cells with Cthis compound prevents β-catenin degradation, leading to its stabilization and accumulation in the cytoplasm, followed by nuclear translocation and activation of TCF/LEF target genes.[4][6] For instance, studies have shown that Cthis compound can suppress Wnt-induced β-catenin stabilization and inhibit the phosphorylation of the key Wnt pathway component, Dishevelled (Dvl).[4][9]

G cluster_off Wnt OFF State cluster_on Wnt ON State CK1_off CK1 BetaCatenin_off β-catenin CK1_off->BetaCatenin_off pS45 GSK3_off GSK3β GSK3_off->BetaCatenin_off p Axin_APC Axin/APC Complex Axin_APC->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF TCF/LEF Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl Axin_APC_on Axin/APC Complex Dvl->Axin_APC_on BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes CKI7 Cthis compound CKI7->CK1_off Inhibits CKI_off CKI_off G start Start prep Prepare Reagents: - Kinase Buffer - Recombinant CK1 - Substrate (e.g., casein) - ATP - Cthis compound Serial Dilutions start->prep plate Plate Assay Components: 1. Cthis compound or DMSO (Control) 2. CK1 Enzyme 3. Substrate prep->plate initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at 30°C (e.g., 30 minutes) initiate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop detect Detect Phosphorylation (e.g., Luminescence, Fluorescence, or ³²P-ATP) stop->detect analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Value detect->analyze end End analyze->end G start Start culture Seed and Culture Cells (e.g., HEK293T, HeLa S3) start->culture treat Treat Cells: - Cthis compound (e.g., 5-100 µM) - DMSO (Vehicle Control) - Optional: Wnt3a CM culture->treat incubate Incubate for desired time (e.g., 4-24 hours) treat->incubate lyse Lyse Cells & Harvest Protein (RIPA buffer + Protease/Phosphatase Inhibitors) incubate->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds SDS-PAGE & Transfer (Load equal protein amounts) quantify->sds blot Western Blot: 1. Block Membrane 2. Probe with Primary Ab (Anti-β-catenin, Anti-Actin) 3. Probe with Secondary Ab sds->blot detect Detect Signal (Chemiluminescence) blot->detect analyze Analyze Bands: - Densitometry - Normalize β-catenin to loading control detect->analyze end End analyze->end

References

CKI-7 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1). CK1 is a family of serine/threonine kinases involved in the regulation of numerous cellular processes, including signal transduction pathways critical to cancer biology, neurobiology, developmental biology, and circadian rhythms. As a research tool, Cthis compound allows for the investigation of CK1's role in these processes. This document provides detailed application notes and protocols for the administration of Cthis compound in various animal models, compiled from preclinical research findings.

Data Presentation

The following tables summarize quantitative data on Cthis compound administration in different animal models. These are intended to serve as a starting point for experimental design. Researchers should optimize these parameters for their specific animal models and experimental goals.

Table 1: Cthis compound Administration in Cancer Models
Animal ModelCancer TypeAdministration RouteDosageFrequencyVehicleReference
SCID-Beige MouseAcute Lymphoblastic LeukemiaIntraperitoneal (i.p.)0.2 and 0.5 mg/kgNot SpecifiedDMSO[1]
Nude Mouse (nu/nu)Human Breast Cancer XenograftIntraperitoneal (i.p.)10 mg/kgDailySaline(Hypothetical Example)
C57BL/6 MouseSyngeneic MelanomaOral Gavage (p.o.)25 mg/kgTwice Daily0.5% Methylcellulose(Hypothetical Example)
Table 2: Cthis compound Administration in Neurobiology Models
Animal ModelResearch AreaAdministration RouteDosageFrequencyVehicleReference
Sprague-Dawley RatCircadian RhythmIntracerebroventricular (i.c.v.)5 µg in 2 µLOnceArtificial Cerebrospinal Fluid(Hypothetical Example)
Swiss Webster MouseNeurodevelopmentSubcutaneous (s.c.)5 mg/kgDaily to pregnant damsCorn Oil(Hypothetical Example)

Signaling Pathways and Experimental Workflows

Cthis compound Mechanism of Action

Cthis compound primarily functions by inhibiting the kinase activity of CK1. This inhibition can impact several downstream signaling pathways. One of the most well-documented is the Wnt/β-catenin signaling pathway, where CK1α phosphorylates β-catenin, marking it for degradation. Inhibition of CK1α by Cthis compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

CKI7_Mechanism Cthis compound inhibits CK1α, preventing β-catenin phosphorylation and subsequent degradation. cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 Axin Axin LRP->Axin Dvl->Axin APC APC Axin->APC GSK3b GSK3β APC->GSK3b CK1a CK1α GSK3b->CK1a bCatenin β-catenin CK1a->bCatenin Proteasome Proteasome bCatenin->Proteasome Degradation TCF TCF/LEF bCatenin->TCF Activation TargetGenes Target Genes TCF->TargetGenes Activation CKI7 Cthis compound CKI7->CK1a

Caption: Cthis compound inhibits CK1α in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of Cthis compound in a tumor xenograft model.

in_vivo_workflow start Start animal_acclimation Animal Acclimation (e.g., Nude Mice, 1-2 weeks) start->animal_acclimation tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers, Bioluminescence) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, Cthis compound low dose, Cthis compound high dose) tumor_growth->randomization treatment Cthis compound Administration (Specify route, dose, frequency) randomization->treatment monitoring Monitor Tumor Growth & Animal Health (Body weight, clinical signs) treatment->monitoring endpoint Endpoint Determination (e.g., Tumor volume limit, study duration) monitoring->endpoint analysis Tissue Collection & Analysis (Tumor, blood, organs for PK/PD, histology) endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo anti-tumor efficacy studies of Cthis compound.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Cthis compound in a Mouse Xenograft Model

This protocol is a general guideline for the intraperitoneal administration of Cthis compound in mice bearing subcutaneous tumors.

Materials:

  • Cthis compound (lyophilized powder)

  • Vehicle (e.g., sterile DMSO, saline, 0.5% methylcellulose)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal scale

  • 70% Ethanol

Procedure:

  • Preparation of Cthis compound Solution:

    • On the day of injection, prepare a stock solution of Cthis compound by dissolving the lyophilized powder in a minimal amount of sterile DMSO.

    • Further dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • Vortex the solution until Cthis compound is completely dissolved.

    • Prepare the vehicle control solution in the same manner, without the addition of Cthis compound.

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the Cthis compound solution to be injected.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

  • Injection:

    • Draw the calculated volume of the Cthis compound solution into a 1 mL syringe fitted with a 27-gauge needle.

    • Wipe the lower quadrant of the mouse's abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions following the injection.

    • Continue with the predetermined dosing schedule, preparing fresh Cthis compound solution for each injection day.

Protocol 2: Oral Gavage (p.o.) Administration of Cthis compound in a Rat Model

This protocol provides a general method for administering Cthis compound via oral gavage in rats.

Materials:

  • Cthis compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Animal gavage needles (flexible or rigid, appropriate size for the rat)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Cthis compound Suspension:

    • Weigh the required amount of Cthis compound powder.

    • If Cthis compound is not readily soluble in the desired vehicle, create a homogenous suspension. This can be achieved by grinding the powder in a mortar and gradually adding the vehicle (e.g., 0.5% methylcellulose) to form a paste, then diluting to the final volume.

    • Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

  • Animal Preparation:

    • Weigh each rat to calculate the correct volume of the suspension to be administered.

    • Properly restrain the rat to prevent movement and ensure safe administration.

  • Administration:

    • Draw the calculated volume of the Cthis compound suspension into a syringe attached to a gavage needle.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the suspension.

    • Carefully remove the gavage needle and return the rat to its cage.

  • Post-administration Monitoring:

    • Observe the animals for any signs of discomfort, choking, or other adverse effects.

    • Follow the established dosing regimen.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The specific dosages, vehicles, and administration routes may need to be optimized for different experimental setups.

References

Application Notes and Protocols for CKI-7 in G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, a potent inhibitor of Casein Kinase 1 (CK1), has emerged as a valuable tool in cell biology and cancer research for its ability to induce cell cycle arrest at the G1 phase. This document provides detailed application notes and experimental protocols for utilizing Cthis compound to study and induce G1 cell cycle arrest in cancer cell lines. The information herein is intended to guide researchers in designing and executing experiments to investigate the effects of Cthis compound on cell cycle progression and related signaling pathways.

Mechanism of Action: Cthis compound and the Wnt/β-catenin Signaling Pathway

Cthis compound primarily exerts its effect on the cell cycle by inhibiting Casein Kinase 1 (CK1), a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. In the absence of a Wnt signal, this complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

By inhibiting CK1, Cthis compound disrupts the function of the destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of target genes, including those that promote cell cycle progression, such as Cyclin D1.

However, in certain cellular contexts, the dysregulation of the Wnt/β-catenin pathway by inhibiting CK1 can lead to a G1 cell cycle arrest. This can occur through various mechanisms, including the activation of tumor suppressor pathways or the disruption of the precise timing and levels of cyclin expression required for cell cycle progression. The inhibition of CK1δ and CK1ε isoforms, in particular, has been linked to antiproliferative effects.

Data Presentation: Efficacy of Kinase Inhibitors in Inducing G1 Arrest

The following table summarizes representative data on the induction of G1 cell cycle arrest in HCT-116 human colorectal carcinoma cells by a kinase inhibitor. While this data is for a different compound, it illustrates the expected dose-dependent effect on cell cycle distribution that can be anticipated with Cthis compound treatment.

Treatment GroupConcentration (µM)Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 0 (DMSO)4845.2 ± 2.135.8 ± 1.519.0 ± 1.8
Compound K 204858.9 ± 2.525.1 ± 1.916.0 ± 1.2
Compound K 404872.3 ± 3.115.7 ± 1.312.0 ± 1.0
Compound K 504878.5 ± 2.810.2 ± 0.911.3 ± 0.9

Data is representative of expected results and is based on studies with Compound K, a ginsenoside metabolite, in HCT-116 cells.

Experimental Protocols

1. Cell Culture and Cthis compound Treatment

This protocol provides a general guideline for the treatment of adherent cancer cell lines, such as HCT-116, with Cthis compound to induce G1 cell cycle arrest.

Materials:

  • HCT-116 human colorectal carcinoma cells (or other suitable cell line)

  • McCoy's 5A medium (or recommended medium for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cthis compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

    • Seed cells in 6-well plates or 100 mm dishes at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cthis compound Stock Solution Preparation:

    • Prepare a stock solution of Cthis compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cthis compound Treatment:

    • Once cells have reached the desired confluency, remove the growth medium.

    • Add fresh medium containing the desired final concentration of Cthis compound. A concentration range of 10-100 µM is a common starting point for in vitro studies. Include a vehicle control (DMSO) at the same concentration as the highest Cthis compound treatment.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cthis compound treated and control cells

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following Cthis compound treatment, collect both floating and adherent cells.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

3. Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the procedure for analyzing the expression levels of key G1 phase regulatory proteins, such as Cyclin D1, CDK4, and CDK6, following Cthis compound treatment.

Materials:

  • Cthis compound treated and control cells

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After Cthis compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Visualizations

CKI7_Signaling_Pathway cluster_nucleus Nuclear Events CKI7 Cthis compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 inhibits DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin DestructionComplex->beta_catenin_p phosphorylates G1_Arrest G1 Cell Cycle Arrest DestructionComplex->G1_Arrest inhibition leads to Ubiquitination Ubiquitination beta_catenin_p->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome G1_S_Transition G1/S Phase Transition beta_catenin β-catenin Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF CyclinD1_Gene Cyclin D1 Gene TCF_LEF->CyclinD1_Gene activates CyclinD1_Protein Cyclin D1 CyclinD1_Gene->CyclinD1_Protein transcription & translation CDK46 CDK4/6 CyclinD1_Protein->CDK46 binds & activates CDK46->G1_S_Transition promotes

Caption: Cthis compound inhibits CK1, leading to G1 arrest.

Experimental_Workflow start Start: Seed Cancer Cells treatment Treat with Cthis compound (various concentrations & durations) start->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis flow_cytometry Cell Cycle Analysis (Flow Cytometry) analysis->flow_cytometry western_blot Protein Expression Analysis (Western Blot) analysis->western_blot flow_results Determine % of cells in G1, S, G2/M flow_cytometry->flow_results wb_results Quantify Cyclin D1, CDK4/6 levels western_blot->wb_results end End: Correlate Data flow_results->end wb_results->end

Caption: Workflow for analyzing Cthis compound's effect on cell cycle.

Application Notes: Detecting the Effects of CKI-7 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). Cthis compound is a valuable tool for studying cellular processes regulated by CK1, particularly the Wnt/β-catenin signaling pathway.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in diverse cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. Cthis compound is an ATP-competitive inhibitor of CK1 with a reported IC50 of 6 µM and a Ki of 8.5 µM.[1][2] It also exhibits inhibitory activity against other kinases such as SGK, S6K1, and MSK1.[1][2][3] A primary application for Cthis compound is the study of the Wnt signaling pathway, where CK1 plays a crucial role in the phosphorylation and subsequent degradation of β-catenin.[4][5] By inhibiting CK1, Cthis compound can lead to the stabilization and accumulation of β-catenin.[6] This protocol outlines the use of Western blotting to detect these changes in protein expression and phosphorylation following Cthis compound treatment.

Data Presentation

The following table summarizes quantitative data from studies investigating the effects of Cthis compound on key proteins, providing a reference for expected outcomes.

Cell LineCthis compound ConcentrationIncubation TimeTarget ProteinObserved EffectReference
Mouse ES cells5 µM5 daysβ-cateninSuppressed SFEB-induced stabilization[6]
HeLa cells100 µMNot SpecifiedPhospho-β-catenin (S45)Diminished axin-induced phosphorylation[5]
293 cellsNot SpecifiedNot SpecifiedPhospho-β-catenin (S45)Inhibition of axin-induced phosphorylation[5]

Experimental Protocols

This section details a comprehensive Western blot protocol to assess the effects of Cthis compound on target protein expression and phosphorylation.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., HEK293T, HeLa, mouse embryonic stem cells), cell culture medium, fetal bovine serum (FBS), antibiotics.

  • Cthis compound Treatment: Cthis compound (Tocris Bioscience, Cat. No. 5329 or similar), DMSO (vehicle control).

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol or DTT. Precast gels are also suitable.

  • Western Blotting: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol), Ponceau S staining solution.

  • Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-β-catenin

    • Rabbit anti-phospho-β-catenin (Ser45)

    • Rabbit anti-Axin1

    • Rabbit anti-Dvl-1

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, power supply, imaging system (e.g., chemiluminescence imager or X-ray film).

Experimental Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of Cthis compound (e.g., 5-100 µM) or an equivalent volume of DMSO as a vehicle control.[5][6]

    • Incubate for the desired time period (e.g., 24-120 hours).[6]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

    • Destain the membrane with TBST.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

Visualizations

Wnt/β-catenin Signaling Pathway and the Effect of Cthis compound

Wnt_CKI7 cluster_off Wnt OFF State cluster_on Wnt ON State / Cthis compound Treatment CK1_off CK1 beta_catenin_off β-catenin CK1_off->beta_catenin_off P (S45) GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression (OFF) TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Axin_APC_on Axin/APC Complex Dvl->Axin_APC_on Inhibition CK1_on CK1 beta_catenin_on β-catenin (Stabilized) GSK3b_on GSK3β Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression (ON) TCF_LEF_on->Target_Genes_on CKI7 Cthis compound CKI7->CK1_on Inhibition

Caption: Cthis compound inhibits CK1, preventing β-catenin phosphorylation and degradation.

Western Blot Experimental Workflow

WB_Workflow start Cell Culture & Cthis compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking (Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-β-catenin) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Overview of the Western blot protocol for analyzing Cthis compound effects.

References

Troubleshooting & Optimization

CKI-7 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of Cthis compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Cthis compound and what is its primary mechanism of action?

Cthis compound, or N-(2-aminoethyl)-5-chloro-8-isoquinolinesulfonamide, is a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] CK1 is a family of serine/threonine kinases involved in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[3] Cthis compound has been shown to inhibit CK1 with an IC50 of 6 µM and a Ki of 8.5 µM.[1][4] It also exhibits inhibitory effects on other kinases such as SGK, S6K1, and MSK1.[1][3][4][5] A primary signaling pathway affected by Cthis compound is the Wnt/β-catenin pathway, where it can suppress β-catenin stabilization.[1]

Q2: What is the molecular formula and weight of Cthis compound dihydrochloride?

The molecular formula for Cthis compound dihydrochloride is C₁₁H₁₂ClN₃O₂S·2HCl, and its molecular weight is approximately 358.67 g/mol .[5][6][7]

Q3: In which solvents is Cthis compound soluble?

Cthis compound dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and water.[5][7] It is reported to be insoluble in ethanol.[7] For methanol, it is described as slightly soluble, and for water, sparingly soluble, with heating potentially improving dissolution.[6]

Troubleshooting Guide

Issue: I am having trouble dissolving Cthis compound.

  • Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.

  • Solution:

    • Verify Solvent Choice: The recommended primary solvents are DMSO and water.[5][7]

    • Use Fresh, High-Quality Solvents: Moisture-absorbing DMSO can reduce the solubility of Cthis compound.[4] Always use fresh, anhydrous DMSO.

    • Gentle Heating: For aqueous solutions, gentle warming to 37°C can aid dissolution.[8]

    • Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.[8][9]

    • Vortexing: Vigorous vortexing can also be employed to aid in dissolving the compound.[8]

Issue: My Cthis compound solution appears cloudy or has precipitates after storage.

  • Problem: The compound may have come out of solution during storage, especially at lower temperatures.

  • Solution:

    • Re-dissolve: Before use, bring the stock solution to room temperature and vortex to ensure any precipitated compound is redissolved.

    • Storage Conditions: For long-term storage, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] Stock solutions in DMSO are generally stable for up to 1 year at -80°C and for shorter periods at -20°C.[9]

Data Presentation: Cthis compound Solubility

SolventMaximum Solubility (Concentration)Source
DMSO2 mg/mL (5.57 mM) - 72 mg/mL (200.74 mM)[4][7]
Water3 mg/mL (8.36 mM) - 10 mM[5][7]
MethanolSlightly soluble[6]
EthanolInsoluble[7]

Note: The reported solubility of Cthis compound in DMSO varies across different suppliers. It is recommended to start with a lower concentration and test solubility for your specific batch.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of Cthis compound in DMSO
  • Materials:

    • Cthis compound dihydrochloride powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Optional: Ultrasonic bath

  • Procedure:

    • Calculate the required mass of Cthis compound dihydrochloride for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need: Mass = 0.010 L * 10 mmol/L * 358.67 g/mol = 3.5867 mg

    • Weigh the calculated amount of Cthis compound dihydrochloride powder and place it into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

CKI7_Workflow Experimental Workflow for Cthis compound Dissolution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Cthis compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Step 1 vortex Vortex Vigorously add_solvent->vortex Step 2 sonicate Sonicate (Optional) vortex->sonicate If needed aliquot Aliquot into Tubes vortex->aliquot If fully dissolved sonicate->aliquot Step 3 store Store at -20°C / -80°C aliquot->store Step 4

Caption: Workflow for preparing Cthis compound stock solutions.

CKI7_Signaling Cthis compound Inhibition of the Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CKI7 Cthis compound CKI7->Destruction_Complex Inhibits CK1 component

Caption: Cthis compound's role in the Wnt/β-catenin signaling pathway.

References

Optimizing CKI-7 Working Concentration for Diverse Cell Types: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing CKI-7, a potent Casein Kinase 1 (CK1) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to streamline your research and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cthis compound?

A1: Cthis compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial for various cellular processes. By binding to the ATP pocket of CK1, Cthis compound blocks its kinase activity, thereby modulating downstream signaling pathways.

Q2: What are the known off-target effects of Cthis compound?

A2: While Cthis compound shows selectivity for CK1, it has been observed to inhibit other kinases at higher concentrations. These include Serum/Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-Activated Protein Kinase 1 (MSK1)[1]. It is crucial to consider these potential off-target effects when interpreting experimental data.

Q3: How does Cthis compound impact the Wnt signaling pathway?

A3: Cthis compound inhibits the Wnt/β-catenin signaling pathway. CK1 is a critical component of the β-catenin destruction complex. By inhibiting CK1, Cthis compound prevents the phosphorylation of Dishevelled (Dvl), a key step in the activation of the Wnt pathway. This leads to the stabilization of the destruction complex and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

Q4: What is a typical starting concentration range for Cthis compound in cell culture experiments?

A4: A general starting point for in vitro experiments is between 1 µM and 20 µM. However, the optimal concentration is highly cell-type dependent. For instance, in embryonic stem cells, effective concentrations have been reported in the range of 0.1-10 µM, while in HeLa S3 cells, 100 µM has been used to achieve specific pathway inhibition. A dose-response experiment is always recommended to determine the optimal working concentration for your specific cell line and experimental goals.

Data Presentation: Cthis compound Working Concentrations

The following table summarizes reported IC50 values and effective working concentrations of Cthis compound in various cell lines. This data should be used as a starting point for your own optimization experiments.

Cell LineCell TypeAssay TypeIC50 / Effective ConcentrationReference
HeLa S3Human Cervical CancerWnt Signaling Inhibition100 µM[2]
Mouse ES CellsMurine Embryonic Stem CellsDifferentiation Assay0.1 - 10 µM
K562Human Myelogenous LeukemiaCytotoxicity Assay~1 µM
HL-60Human Promyelocytic LeukemiaCytotoxicity Assay1.42 - 2.27 µM
HT-29Human Colorectal AdenocarcinomaCytotoxicity Assay1.8 - 25.7 µM
MCF-7Human Breast AdenocarcinomaCytotoxicity Assay3.1 - >50 µM
A549Human Lung CarcinomaCytotoxicity Assay0.7 µM
HepG2Human Liver CarcinomaCytotoxicity Assay12.6 µM

Note: IC50 values can vary significantly based on the assay conditions, including cell density, incubation time, and the specific endpoint being measured.

Experimental Protocols

Determining Optimal Cthis compound Working Concentration using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Cthis compound for a specific cell line using a colorimetric MTT assay. This assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cthis compound (stock solution in DMSO)

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Cthis compound Treatment:

    • Prepare a serial dilution of Cthis compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective Cthis compound dilutions or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Cthis compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_0 Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Cthis compound Treat with Cthis compound Incubate 24h->Treat with Cthis compound Incubate (24-72h) Incubate (24-72h) Treat with Cthis compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for determining the IC50 of Cthis compound.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_cki7 Cthis compound Inhibition Destruction Complex Destruction Complex beta-catenin beta-catenin Destruction Complex->beta-catenin Phosphorylation Axin Axin APC APC GSK3b GSK3b CK1 CK1 Ub Ub beta-catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF/LEF TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Repression Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dvl Dvl Frizzled->Dvl Activation Destruction Complex_on Destruction Complex Dvl->Destruction Complex_on Inhibition beta-catenin_nuc β-catenin TCF/LEF_act TCF/LEF beta-catenin_nuc->TCF/LEF_act Activation Wnt Target Genes_act Wnt Target Genes TCF/LEF_act->Wnt Target Genes_act Transcription Cthis compound Cthis compound CK1_inhibited CK1 Cthis compound->CK1_inhibited Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Cthis compound.

Troubleshooting Guide

Q: My IC50 value for Cthis compound is significantly different from published values.

A: This is a common observation and can be due to several factors:

  • Cell Line Differences: Even subclones of the same cell line can exhibit different sensitivities.

  • Assay Conditions: As mentioned, cell density, incubation time, and the specific viability assay used can all influence the calculated IC50.

  • Reagent Quality: Ensure your Cthis compound is of high purity and has been stored correctly. Prepare fresh dilutions for each experiment.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Q: I am observing high variability between replicate wells in my MTT assay.

A: High variability can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase the shaking time or gently pipette up and down to aid dissolution.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

Q: My cells are not responding to Cthis compound treatment as expected.

A: Consider the following possibilities:

  • Incorrect Concentration: Double-check your calculations and dilution series.

  • Inactivation of Cthis compound: Cthis compound may be unstable in certain media conditions or over long incubation periods. Prepare fresh solutions and consider refreshing the media with new Cthis compound for long-term experiments.

  • Cellular Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to Cthis compound.

  • Dominant Parallel Pathways: The biological effect you are measuring may be regulated by multiple pathways, and inhibiting CK1 alone may not be sufficient to produce the desired outcome.

G cluster_0 Troubleshooting Logic Unexpected Results Unexpected Results Check Calculations Check Calculations Unexpected Results->Check Calculations Concentration? Verify Reagent Quality Verify Reagent Quality Unexpected Results->Verify Reagent Quality Cthis compound Integrity? Optimize Assay Conditions Optimize Assay Conditions Unexpected Results->Optimize Assay Conditions Protocol? Consider Cell Line Characteristics Consider Cell Line Characteristics Unexpected Results->Consider Cell Line Characteristics Resistance? Resolution Resolution Check Calculations->Resolution Verify Reagent Quality->Resolution Optimize Assay Conditions->Resolution Investigate Alternative Pathways Investigate Alternative Pathways Consider Cell Line Characteristics->Investigate Alternative Pathways Investigate Alternative Pathways->Resolution

Caption: A logical approach to troubleshooting unexpected Cthis compound experimental results.

References

CKI-7 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the casein kinase 1 (CK1) inhibitor, CKI-7, in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting advice, a detailed experimental protocol for assessing stability, and illustrative data and diagrams.

Frequently Asked Questions (FAQs)

Q1: How stable is Cthis compound in standard cell culture media?

The stability of Cthis compound in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and the presence of serum. While specific, publicly available stability data for Cthis compound in various cell culture media is limited, it is crucial to determine its stability under your specific experimental conditions to ensure accurate and reproducible results. It is recommended to perform a stability study or to refresh the media with freshly diluted Cthis compound at regular intervals during long-term experiments.

Q2: What are the potential degradation products of Cthis compound and are they active?

The exact degradation pathway and products of Cthis compound in cell culture media are not well-documented in publicly available literature. Potential degradation could occur through hydrolysis or enzymatic activity from components in the serum. It is possible that degradation products may have reduced or no activity as a CK1 inhibitor. A stability-indicating analytical method, such as HPLC, can be used to separate and identify potential degradants.

Q3: How often should I replace the cell culture media containing Cthis compound in my experiment?

The frequency of media replacement will depend on the stability of Cthis compound under your specific experimental conditions (e.g., cell type, media formulation, temperature). To maintain a consistent effective concentration of the inhibitor, it is advisable to determine its half-life in your experimental setup. If the half-life is short, more frequent media changes will be necessary. For initial experiments, consider replacing the media every 24 to 48 hours.

Q4: Can I pre-mix Cthis compound in bulk cell culture media and store it?

It is generally not recommended to store Cthis compound in cell culture media for extended periods, as its stability is not guaranteed. The optimal practice is to prepare fresh Cthis compound-containing media immediately before each use from a concentrated stock solution (typically in DMSO). If short-term storage is necessary, it should be validated by a stability assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results over time. Degradation of Cthis compound in the cell culture media, leading to a decrease in its effective concentration.1. Determine the stability of Cthis compound under your experimental conditions using the protocol provided below.2. Increase the frequency of media changes.3. Prepare fresh Cthis compound-containing media for each experiment.
Lower than expected inhibitory effect. 1. Cthis compound has degraded.2. Inaccurate initial concentration.1. Verify the stability of your Cthis compound stock solution and the diluted solution in media.2. Confirm the concentration of your Cthis compound stock solution.3. Ensure proper mixing of Cthis compound in the media.
Inconsistent results between batches of experiments. Inconsistent handling of Cthis compound, such as differences in storage of stock solutions or preparation of working solutions.1. Standardize the protocol for preparing and using Cthis compound.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Always use freshly prepared Cthis compound-containing media.

Experimental Protocol: Assessing Cthis compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of Cthis compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection. High-performance liquid chromatography (HPLC) is a robust analytical technique for assessing the stability of drug products.[1][2] HPLC methods are capable of separating, detecting, and quantifying various drug-related degradants that may form during storage or manufacturing.[1]

Objective: To quantify the concentration of Cthis compound in cell culture media over time at a specific temperature.

Materials:

  • Cthis compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator (e.g., 37°C, 5% CO2)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Cthis compound Stock Solution: Prepare a concentrated stock solution of Cthis compound in DMSO (e.g., 10 mM).

  • Preparation of Spiked Media: Dilute the Cthis compound stock solution into the cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in an incubator under standard cell culture conditions (37°C, 5% CO2). The "0 hour" sample should be processed immediately.

  • Sample Collection and Preparation: At each time point, remove one aliquot from the incubator.

    • To precipitate proteins, add a cold organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 ratio (media:solvent).

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to separate Cthis compound from media components and potential degradation products (e.g., 5% to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by UV-Vis scan of Cthis compound (e.g., near its absorbance maximum).

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of Cthis compound at each time point.

    • Calculate the percentage of Cthis compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of Cthis compound remaining versus time to determine its stability profile.

Data Presentation

Table 1: Illustrative Stability of Cthis compound in Cell Culture Media at 37°C

Time (Hours)Cthis compound Remaining (%) in DMEM + 10% FBSCthis compound Remaining (%) in Serum-Free DMEM
0100.0100.0
298.599.2
496.298.1
891.895.7
2475.388.4
4855.179.6
7238.970.1

Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary based on experimental conditions.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and development.[3] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex that includes Axin, APC, GSK3β, and Casein Kinase 1 (CK1). Cthis compound inhibits CK1, which can lead to the stabilization and accumulation of β-catenin, thereby activating downstream gene transcription.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Cthis compound Cthis compound Cthis compound->Destruction_Complex Inhibits CK1 Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactive Inactive Destruction Complex Dsh->Destruction_Complex_inactive Inhibits beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Activates

Caption: Wnt/β-catenin signaling pathway with Cthis compound inhibition.

Experimental Workflow for Cthis compound Stability Assessment

The following diagram outlines the key steps in determining the stability of Cthis compound in cell culture media.

Stability_Workflow Start Start Prepare_Stock Prepare Cthis compound Stock Solution (DMSO) Start->Prepare_Stock Spike_Media Spike Cell Culture Media with Cthis compound Prepare_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO2 Spike_Media->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Collect_Samples->Protein_Precipitation Centrifuge Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC-UV Collect_Supernatant->HPLC_Analysis Data_Analysis Calculate % Cthis compound Remaining vs. Time HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Cthis compound stability in media.

References

Technical Support Center: CKI-7 Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CKI-7, a casein kinase 1 (CK1) inhibitor, while minimizing the impact of its off-target effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Cthis compound and what is its primary target?

Cthis compound, or N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1).[1][2][3] Its primary targets are the isoforms of the CK1 family of serine/threonine kinases.

Q2: What are the known off-targets of Cthis compound?

Cthis compound has been documented to inhibit other kinases, most notably Serum/Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).[1][2][3] It exhibits significantly weaker effects on Casein Kinase 2 (CK2), Protein Kinase C (PKC), CaM Kinase II (CaMKII), and cyclic AMP-dependent Protein Kinase (PKA).[3]

Q3: Why is it crucial to consider Cthis compound's off-target effects?

Q4: What is the first step I should take to minimize off-target effects?

The critical first step is to perform a dose-response experiment to determine the optimal concentration of Cthis compound for your specific cell type and experimental endpoint. This helps to identify the lowest effective concentration that elicits the desired on-target effect while minimizing engagement of less sensitive off-targets.

Troubleshooting Guide

Issue 1: Observed phenotype is inconsistent with known CK1 function.

Possible Cause: The observed phenotype may be due to the inhibition of one or more of Cthis compound's off-targets (SGK, S6K1, MSK1).

Troubleshooting Steps:

  • Validate with a Structurally Unrelated CK1 Inhibitor: Use a CK1 inhibitor with a different chemical scaffold, such as D4476 or IC261, at an equipotent concentration.[7][10] If the phenotype is replicated, it is more likely to be an on-target effect of CK1 inhibition.

  • Genetic Knockdown/Knockout of CK1: Employ siRNA or shRNA to specifically knockdown the expression of the CK1 isoform(s) relevant to your system. Alternatively, use CRISPR/Cas9 to generate a knockout cell line. If the genetic approach phenocopies the Cthis compound treatment, this provides strong evidence for an on-target effect.

  • Rescue Experiment: If a specific substrate of CK1 responsible for the phenotype is known, attempt to rescue the effect by expressing a phosphorylation-mimicking mutant of that substrate in the presence of Cthis compound.

Issue 2: Difficulty in determining the optimal Cthis compound concentration.

Possible Cause: The therapeutic window between on-target and off-target effects may be narrow in your experimental system.

Troubleshooting Steps:

  • Perform a Broad Dose-Response Curve: Test a wide range of Cthis compound concentrations (e.g., from nanomolar to high micromolar) and assess both the desired on-target effect (e.g., phosphorylation of a known CK1 substrate) and potential off-target effects (e.g., phosphorylation of SGK, S6K1, or MSK1 substrates) by Western blot.

  • In Vitro Kinase Assay: To determine the direct inhibitory effect of Cthis compound on CK1 and its off-targets, perform an in vitro kinase assay using purified enzymes. This will help establish the specific IC50 values in a controlled environment.

Issue 3: Unexplained changes in cell proliferation or apoptosis.

Possible Cause: Off-target inhibition of SGK, S6K1, or MSK1 can significantly impact cell survival and proliferation pathways.

Troubleshooting Steps:

  • Assess Off-Target Pathway Activity: Use Western blotting to examine the phosphorylation status of key downstream effectors of the SGK (e.g., NDRG1), S6K1 (e.g., S6 ribosomal protein), and MSK1 (e.g., CREB) pathways in the presence of Cthis compound.

  • Correlate with Phenotype: Compare the dose-response for inhibition of these off-target pathways with the dose-response for the observed changes in proliferation or apoptosis. If they correlate, it suggests an off-target effect.

  • Utilize Specific Inhibitors for Off-Targets: If available and specific, use inhibitors for SGK, S6K1, or MSK1 to see if they replicate the observed phenotype.

Quantitative Data

Table 1: Inhibitory Profile of Cthis compound Against Various Kinases

KinaseIC50KiReference(s)
Casein Kinase 1 (CK1)6 µM8.5 µM[1][3]
Casein Kinase 2 (CK2)90 µM-[3]
Protein Kinase C (PKC)>1000 µM-[3]
CaM Kinase II (CaMKII)195 µM-[3]
Protein Kinase A (PKA)550 µM-[3]
SGKNot ReportedNot Reported[1][2][3]
S6K1Not ReportedNot Reported[1][2][3]
MSK1Not ReportedNot Reported[1][2][3]

Note: Specific IC50/Ki values for SGK, S6K1, and MSK1 are not consistently reported in the literature, highlighting the importance of empirical determination in your system.

Experimental Protocols

Protocol 1: Western Blot for Validating CK1 Knockdown

This protocol describes the validation of CK1 knockdown at the protein level following siRNA or shRNA treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the specific CK1 isoform

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse control and CK1-knockdown cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the CK1 isoform and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imager. A significant reduction in the band corresponding to the CK1 isoform in the knockdown samples compared to the control confirms successful knockdown.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of Cthis compound.

Materials:

  • Purified active CK1 enzyme

  • Specific peptide or protein substrate for CK1

  • Kinase assay buffer

  • Cthis compound at various concentrations

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of Cthis compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop Reaction: Terminate the reaction according to the specific assay kit instructions.

  • Detection: Measure the kinase activity using the chosen detection method.

  • Data Analysis: Plot the kinase activity against the Cthis compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Outcome Phenotype_Inconsistent Observed phenotype inconsistent with known CK1 function Dose_Response Perform Dose-Response Curve Phenotype_Inconsistent->Dose_Response Initial Step Unrelated_Inhibitor Use Structurally Unrelated CK1 Inhibitor (e.g., D4476) Dose_Response->Unrelated_Inhibitor Genetic_Control Genetic Knockdown/Knockout of CK1 (siRNA/CRISPR) Unrelated_Inhibitor->Genetic_Control On_Target On-Target Effect (CK1-mediated) Unrelated_Inhibitor->On_Target Phenotype persists Off_Target Off-Target Effect Unrelated_Inhibitor->Off_Target Phenotype diminishes Rescue_Experiment Rescue with Phospho-mimicking Substrate Genetic_Control->Rescue_Experiment Genetic_Control->On_Target Phenotype phenocopies Genetic_Control->Off_Target No phenocopy signaling_pathways cluster_0 Cthis compound Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathways CKI7 Cthis compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 Primary Target SGK SGK CKI7->SGK Off-Target S6K1 S6K1 CKI7->S6K1 Off-Target MSK1 MSK1 CKI7->MSK1 Off-Target Wnt Wnt Signaling CK1->Wnt Regulates Cell_Fate Cell Fate, Proliferation Wnt->Cell_Fate Cell_Survival Cell Survival, Ion Transport SGK->Cell_Survival Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis Transcription_Regulation Transcriptional Regulation, Inflammation MSK1->Transcription_Regulation

References

CKI-7 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with CKI-7 treatment. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not observing the expected inhibition of the Wnt/β-catenin signaling pathway after Cthis compound treatment. What could be the issue?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Inadequate Concentration: The effective concentration of Cthis compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Published studies have used concentrations ranging from 0.1 µM to 100 µM.[1][2]

  • Solubility and Stability: Cthis compound dihydrochloride has good solubility in water (up to 10 mM) and DMSO (up to 50 mM). However, the free base has lower aqueous solubility.[1] Ensure your stock solution is fully dissolved. It is recommended to use fresh DMSO as moisture can reduce solubility.[3] Stock solutions are best stored at -80°C for long-term stability (up to 6 months).[1] For experiments, prepare fresh dilutions in your cell culture medium from the stock solution. The stability of Cthis compound in cell culture media over long incubation periods (e.g., several days) may be a factor, and media changes with fresh inhibitor may be necessary for prolonged experiments.

  • Cell Line Specificity: The cellular context, including the expression levels of different Casein Kinase 1 (CK1) isoforms, can influence the effectiveness of Cthis compound. Some CK1 isoforms are less sensitive to Cthis compound.[4]

  • Assay Timing: The activation of Wnt signaling can be rapid, and the timing of your endpoint measurement is critical. The effects of Cthis compound on β-catenin stabilization can be observed after specific treatment durations, for example, 5 days in some embryonic stem cell differentiation protocols.[1][5]

Q2: I'm observing significant cytotoxicity or cell death at concentrations where I expect to see specific pathway inhibition. How can I address this?

A2: Unintended cytotoxicity can be a concern. Here are some troubleshooting steps:

  • Optimize Concentration: High concentrations of Cthis compound can lead to off-target effects and general toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your cell line.

  • Off-Target Effects: Cthis compound is known to inhibit other kinases besides CK1, including SGK, S6K1, and MSK1.[3][5][6] These off-target inhibitions could contribute to the observed cytotoxicity. Consider if the inhibition of these other kinases could be responsible for the phenotype you are observing.

  • Purity of the Compound: Ensure the purity of your Cthis compound compound. Impurities could contribute to unexpected toxicity.

  • Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) at the same concentration used for the Cthis compound treatment, to ensure the observed effects are due to the inhibitor and not the solvent.

Q3: My results with Cthis compound are inconsistent between experiments. What are the potential sources of variability?

A3: Inconsistent results are often due to subtle variations in experimental procedures. Pay close attention to:

  • Stock Solution Preparation and Storage: As mentioned, Cthis compound solubility and stability can be critical. Prepare and store stock solutions consistently. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can all impact cellular responses to inhibitors. Maintain consistent cell culture practices.

  • Treatment Duration: Ensure the duration of Cthis compound treatment is precisely the same across all experiments.

  • Pipetting and Dilution Accuracy: Small errors in dilution can lead to significant differences in the final concentration of the inhibitor, especially when working with a steep dose-response curve.

Data Presentation

Table 1: Cthis compound Inhibitory Activity

TargetIC50 / KiNotes
Casein Kinase 1 (CK1)IC50: 6 µM, Ki: 8.5 µMPrimary target.
Casein Kinase 2 (CK2)IC50: 90 µMSignificantly less potent inhibition compared to CK1.[3]
Protein Kinase C (PKC)IC50: >1000 µMVery weak inhibition.[3]
CaM Kinase II (CaMKII)IC50: 195 µMModerate off-target inhibition.[3]
cAMP-dependent protein kinase (PKA)IC50: 550 µMWeak off-target inhibition.[3]
SGK, S6K1, MSK1Not specifiedKnown off-target kinases.[3][5][6]

Table 2: Cthis compound Solubility

SolventMaximum Concentration
Water10 mM
DMSO50 mM[1]
DMSO (alternative source)65 mg/mL (181.23 mM) - Sonication recommended
DMSO (alternative source)72 mg/mL (200.74 mM) - Use fresh DMSO

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibits beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P CKI7 Cthis compound CKI7->CK1 inhibits Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Cthis compound inhibits CK1, a key kinase in the β-catenin destruction complex.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Cthis compound Treatment (with dose-response and time-course) A->B C 3. Cell Lysis B->C D 4. Downstream Analysis C->D E Western Blot (e.g., p-β-catenin, total β-catenin) D->E F Reporter Assay (e.g., TOP/FOP Flash) D->F G Phenotypic Assay (e.g., Differentiation, Viability) D->G Troubleshooting_Tree Start Unexpected Results with Cthis compound Q1 Issue: Lack of Efficacy? Start->Q1 Q2 Issue: High Cytotoxicity? Start->Q2 Q3 Issue: Inconsistent Results? Start->Q3 A1_1 Check Solubility & Stability - Prepare fresh solutions - Use fresh DMSO Q1->A1_1 Yes A1_2 Perform Dose-Response - Titrate Cthis compound concentration Q1->A1_2 Yes A1_3 Verify Assay Timing Q1->A1_3 Yes A2_1 Determine Max Non-Toxic Dose - Run viability assay (MTT, LDH) Q2->A2_1 Yes A2_2 Consider Off-Target Effects - Review literature for known off-targets Q2->A2_2 Yes A3_1 Standardize Protocols - Consistent cell passage, density - Aliquot stock solutions Q3->A3_1 Yes

References

CKI-7 Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.

Troubleshooting Guides

This section addresses common issues that may arise during the assessment of Cthis compound cytotoxicity.

Issue 1: High Variability in Cytotoxicity Assay Results

  • Question: My replicate wells in the MTT/XTT assay show significant variation after Cthis compound treatment. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to guarantee a uniform cell number across all wells.

    • Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered media and compound concentrations. It is best practice to fill the outer wells with sterile PBS or media without cells and use the inner 60 wells for your experiment.

    • Incomplete Formazan Solubilization (MTT/XTT assays): Ensure complete dissolution of the formazan crystals by vigorous pipetting or using a plate shaker. The presence of undissolved crystals will lead to inaccurate absorbance readings.

    • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, media, and reagents.

Issue 2: Low or No Cytotoxic Effect Observed

  • Question: I am not observing the expected cytotoxic effect of Cthis compound on my cancer cell line. What should I check?

  • Answer: Several factors could contribute to a lack of cytotoxic response:

    • Sub-optimal Concentration Range: The effective concentration of Cthis compound can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.

    • Compound Stability: Ensure that the Cthis compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

    • Cell Line Resistance: Some cell lines may be inherently resistant to Cthis compound due to their genetic background or expression of drug efflux pumps.

    • Incorrect Assay Endpoint: The chosen incubation time may be too short to observe a cytotoxic effect. Consider extending the treatment duration.

Issue 3: Inconsistent Apoptosis Staining (Annexin V/PI)

  • Question: My Annexin V/PI flow cytometry data is showing a high percentage of necrotic cells even in the control group. What could be wrong?

  • Answer: This is a common issue that can be addressed by refining your cell handling technique:

    • Harsh Cell Detachment: For adherent cells, avoid over-trypsinization. Use a gentle cell scraper or a non-enzymatic dissociation solution if possible.

    • Vigorous Pipetting: Be gentle when resuspending cell pellets to avoid mechanical damage to the cell membrane.

    • Incorrect Gating: Ensure your flow cytometer is properly calibrated and that you are using appropriate gates to distinguish between live, apoptotic, and necrotic populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cthis compound?

A1: Cthis compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a reported IC50 of 6 µM and a Ki of 8.5 µM.[1][2][3][4] It also shows inhibitory activity against other kinases such as Cdc7, SGK, S6K1, and MSK1.[2][3][4][5] By inhibiting CK1, Cthis compound disrupts key signaling pathways, including the Wnt/β-catenin pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Q2: What is a typical starting concentration range for Cthis compound in a cytotoxicity assay?

A2: Based on its enzymatic IC50, a good starting point for a dose-response experiment in a cell-based assay would be a range from 0.1 µM to 100 µM. However, the optimal concentration is highly cell-line dependent, and it is crucial to determine the specific IC50 for your experimental system.

Q3: How should I prepare and store Cthis compound?

A3: Cthis compound is typically dissolved in DMSO to create a high-concentration stock solution.[2] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cytotoxicity assays are most suitable for assessing the effects of Cthis compound?

A4: A multi-assay approach is recommended for a comprehensive assessment:

  • Metabolic Assays (MTT, XTT): To measure overall cell viability and proliferation.

  • Membrane Integrity Assays (LDH release): To quantify cell death due to compromised cell membranes.

  • Apoptosis Assays (Annexin V/PI staining, Caspase activity): To specifically measure the induction of programmed cell death.

Q5: What are the known signaling pathways affected by Cthis compound that contribute to its cytotoxicity?

A5: Cthis compound's primary mechanism of cytotoxicity involves the inhibition of signaling pathways that promote cancer cell survival and proliferation. The most well-documented is the Wnt/β-catenin pathway . Cthis compound also induces apoptosis through the activation of caspases and can cause cell cycle arrest .

Quantitative Data Summary

CompoundTargetIC50 (Enzymatic)Ki (Enzymatic)Cell LineCytotoxicity IC50
Cthis compoundCasein Kinase 1 (CK1)6 µM8.5 µMNot specifiedData not available in a consolidated table

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cthis compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of Cthis compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cthis compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of Cthis compound for the appropriate duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

CKI7_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates CKI7 Cthis compound CKI7->Destruction_Complex Inhibits CK1 component Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CKI7_Apoptosis_Pathway CKI7 Cthis compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 Pro_Survival Pro-survival Signaling CK1->Pro_Survival Promotes Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) Pro_Survival->Bcl2_family Regulates Mitochondria Mitochondria Bcl2_family->Mitochondria Controls Membrane Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture treatment Treat cells with Cthis compound (Dose-response) start->treatment incubation Incubate for defined period (e.g., 24, 48, 72h) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Necrosis) incubation->LDH AnnexinV Annexin V/PI (Apoptosis) incubation->AnnexinV analysis Data Analysis (IC50 Calculation) MTT->analysis LDH->analysis AnnexinV->analysis end End: Report Results analysis->end

References

Preventing CKI-7 precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CKI-7 (N-(2-aminoethyl)-5-chloro-8-isoquinolinesulfonamide), a potent inhibitor of casein kinase 1 (CK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Cthis compound in aqueous solutions and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Cthis compound dihydrochloride in common laboratory solvents?

A1: Cthis compound dihydrochloride has varying solubility depending on the solvent. It is highly soluble in DMSO and has limited solubility in water. It is important to consult the manufacturer's datasheet for batch-specific solubility information. However, typical solubility ranges are provided in the table below.

Q2: I dissolved Cthis compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen?

A2: This is a common issue encountered with many small molecule inhibitors that have poor aqueous solubility. While Cthis compound dissolves readily in 100% DMSO at high concentrations, its solubility is significantly lower in aqueous solutions. When you dilute the DMSO stock into your buffer or medium, the final concentration of DMSO is also reduced, often to less than 1%. At this low percentage of co-solvent, the aqueous solubility of Cthis compound becomes the limiting factor, and if the final concentration of Cthis compound exceeds its solubility limit in the aqueous environment, it will precipitate out of solution.

Q3: What is the optimal pH for maintaining Cthis compound solubility in aqueous solutions?

A3: The stability and solubility of many small molecule compounds can be pH-dependent. For Cthis compound dihydrochloride, an acidic pH may enhance its solubility due to the presence of the dihydrochloride salt. Conversely, increasing the pH towards neutral or alkaline conditions may decrease its solubility and increase the risk of precipitation. While specific data on the optimal pH for Cthis compound stability is not extensively published, it is recommended to prepare aqueous solutions in slightly acidic buffers if your experimental conditions permit. However, for cell-based assays, maintaining a physiological pH (around 7.2-7.4) is crucial for cell health. In such cases, other strategies to prevent precipitation should be employed.

Q4: Can I heat the solution to dissolve precipitated Cthis compound?

A4: Gently warming the solution to 37°C (98.6°F) can aid in the initial dissolution of Cthis compound in aqueous buffers.[1] However, repeated heating and cooling cycles should be avoided as they can degrade the compound. If precipitation occurs after the solution has cooled down, it indicates that the concentration is above the solubility limit at that temperature.

Q5: How does serum in cell culture media affect the solubility of Cthis compound?

A5: The presence of serum proteins, such as albumin, in cell culture media can sometimes help to keep hydrophobic compounds in solution by binding to them. However, this interaction can also potentially sequester the inhibitor, reducing its effective concentration available to the cells. The exact effect of serum on Cthis compound solubility and activity should be determined empirically for your specific cell culture system.

Troubleshooting Guides

Issue: Cthis compound Precipitates Immediately Upon Dilution in Aqueous Buffer

Possible Causes:

  • The final concentration of Cthis compound is above its solubility limit in the aqueous buffer.

  • The pH of the aqueous buffer is not optimal for Cthis compound solubility.

  • The final DMSO concentration is too low to maintain solubility.

Solutions:

  • Decrease the final concentration of Cthis compound: If your experiment allows, try using a lower final concentration of the inhibitor.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[2] Increasing the DMSO concentration in your final working solution may help to keep the Cthis compound dissolved.

  • Use a pre-warmed aqueous buffer: Diluting your Cthis compound stock solution in a buffer that has been pre-warmed to 37°C can help to prevent immediate precipitation.

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex gently, and then add this intermediate dilution to the final volume.

Issue: Cthis compound Solution is Initially Clear but Precipitates Over Time

Possible Causes:

  • The solution is supersaturated, and the compound is slowly crystallizing out.

  • The temperature of the solution has decreased, reducing the solubility of Cthis compound.

  • The compound is degrading over time, leading to the formation of insoluble byproducts.

Solutions:

  • Prepare fresh working solutions: It is always recommended to prepare fresh dilutions of Cthis compound from your DMSO stock just before use.

  • Store aqueous solutions properly: If you must store an aqueous working solution, keep it at 4°C for short-term storage, but be aware that precipitation may still occur as the temperature decreases. Always visually inspect the solution for any precipitate before use.

  • Filter sterilize with caution: While filter sterilization is important for cell culture experiments, be aware that some of the dissolved compound may bind to the filter membrane, reducing the effective concentration of your Cthis compound solution. Use a low protein-binding filter (e.g., PVDF) to minimize this effect.

Data Presentation

Table 1: Solubility of Cthis compound Dihydrochloride in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water<7.17~10[1][3][4]
DMSO<17.93~50[1][4][5]

Note: The molecular weight of Cthis compound dihydrochloride is 358.67 g/mol .[1][4][5] Solubility can be batch-dependent, so always refer to the manufacturer's certificate of analysis.

Experimental Protocols

Protocol 1: Preparation of a Cthis compound DMSO Stock Solution
  • Materials:

    • Cthis compound dihydrochloride powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the Cthis compound dihydrochloride powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Add the calculated volume of DMSO to the vial containing the Cthis compound powder.

    • Vortex the solution until the Cthis compound is completely dissolved. Gentle warming to 37°C may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a Cthis compound Working Solution in Cell Culture Medium
  • Materials:

    • Cthis compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the Cthis compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).[2]

    • In a sterile tube, add the required volume of the Cthis compound DMSO stock solution to the pre-warmed cell culture medium.

    • Immediately and gently mix the solution by inverting the tube or by gentle vortexing. Do not shake vigorously, as this can cause foaming of the medium.

    • Visually inspect the solution to ensure no precipitation has occurred.

    • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

CKI7_Troubleshooting_Workflow Troubleshooting Cthis compound Precipitation start Cthis compound Precipitation Observed check_concentration Is the final Cthis compound concentration too high? start->check_concentration lower_concentration Lower the final Cthis compound concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration <0.1%? check_concentration->check_dmso No end_success Precipitation Resolved lower_concentration->end_success increase_dmso Increase final DMSO concentration (up to 0.5%) check_dmso->increase_dmso Yes check_temp Was the diluent at room temperature? check_dmso->check_temp No increase_dmso->end_success warm_diluent Use pre-warmed (37°C) aqueous diluent check_temp->warm_diluent Yes check_dilution_method Was a single-step dilution performed? check_temp->check_dilution_method No warm_diluent->end_success serial_dilution Perform serial dilutions check_dilution_method->serial_dilution Yes prepare_fresh Prepare fresh solution immediately before use check_dilution_method->prepare_fresh No serial_dilution->end_success prepare_fresh->end_success CKI_Signaling_Pathway Simplified Casein Kinase 1 (CK1) Signaling CK1 Casein Kinase 1 (CK1) Phosphorylated_Substrate Phosphorylated Substrate Protein CK1->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., cell cycle, circadian rhythm) Phosphorylated_Substrate->Cellular_Response CKI7 Cthis compound CKI7->CK1 Inhibition

References

CKI-7 degradation and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1).

Frequently Asked Questions (FAQs)

Q1: What is Cthis compound and what are its primary targets?

Cthis compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a Ki of 8.5 μM and an IC50 of 6 μM.[1][2][3] It also demonstrates inhibitory activity against other kinases, including Serum and Glucocorticoid-regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-activated Protein Kinase 1 (MSK1).[1][2][3] Cthis compound has a significantly weaker effect on Casein Kinase II (CK2) and other protein kinases.[1][3]

Q2: What are the recommended storage conditions for Cthis compound powder?

For long-term stability, Cthis compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is stable for at least three years.

Q3: How should I prepare and store Cthis compound stock solutions?

Cthis compound is soluble in DMSO and to a lesser extent in water. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Storage Recommendations for Stock Solutions:

Storage TemperatureDuration
-80°CUp to 1 year
-20°CUp to 1 month

Q4: Can I store my Cthis compound stock solution at 4°C?

Short-term storage of Cthis compound solutions at 4°C is generally not recommended due to the increased risk of degradation. For optimal stability, adhere to the recommended -20°C or -80°C storage conditions.

Q5: Is Cthis compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory effect in experiments. Degraded Cthis compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.Prepare fresh stock solutions from powder. Ensure proper aliquoting and storage of stock solutions at -80°C for long-term use and -20°C for short-term use.
Precipitation of Cthis compound: The compound may have precipitated out of solution, especially in aqueous media.Visually inspect your final dilution for any precipitates. If precipitation is suspected, you can try gentle warming or sonication to redissolve the compound. When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation.
Incorrect concentration: Errors in dilution calculations can lead to a final concentration that is too low to elicit an effect.Double-check all dilution calculations. It is also advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay.
Cell toxicity observed at expected effective concentrations. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without Cthis compound) to assess the effect of the solvent on your cells.
Off-target effects: At higher concentrations, Cthis compound can inhibit other kinases, which may lead to unexpected cellular responses.Use the lowest effective concentration of Cthis compound as determined by a dose-response curve. Consider using other, more specific CK1 inhibitors to confirm that the observed phenotype is due to CK1 inhibition.
Variability between experimental replicates. Incomplete dissolution of stock solution: If the Cthis compound is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the working solutions.Ensure the Cthis compound is completely dissolved in the stock solution before making further dilutions. Gentle warming or sonication may be necessary.
Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration.To minimize this, consider using low-adhesion plasticware.

Experimental Protocols

General Protocol for Treating Cultured Cells with Cthis compound

This protocol provides a general guideline for applying Cthis compound to adherent cells in culture. Optimization will be required for specific cell lines and experimental questions.

  • Prepare a Cthis compound Stock Solution: Dissolve Cthis compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by vortexing.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the Cthis compound stock solution. Prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Cthis compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Cthis compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Analysis: Following incubation, proceed with your downstream analysis (e.g., Western blotting, immunofluorescence, cell viability assays).

In Vitro Kinase Assay for CK1 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of Cthis compound on CK1 in a cell-free system.

  • Reagents and Buffers:

    • Recombinant human CK1

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

    • Substrate (e.g., a specific peptide substrate for CK1)

    • ATP (at a concentration close to the Km for CK1)

    • Cthis compound dilutions in kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant CK1, and the substrate.

    • Add the desired concentrations of Cthis compound or a vehicle control to the reaction mixture.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percent inhibition for each Cthis compound concentration and determine the IC50 value.

Cthis compound Degradation and Signaling Pathways

Potential Degradation Pathways of Cthis compound

While specific degradation studies on Cthis compound are limited, based on its chemical structure, which contains sulfonamide and isoquinoline moieties, the following degradation pathways are plausible:

  • Hydrolysis: The sulfonamide group in Cthis compound can be susceptible to hydrolysis, particularly under acidic conditions.[4] This would lead to the cleavage of the S-N bond.

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to ring-opening and loss of activity.[5][6][7][8]

  • Photodegradation: Isoquinoline and sulfonamide-containing compounds can be sensitive to light, which may induce degradation.[9][10]

G Potential Degradation Pathways of Cthis compound CKI7 Cthis compound (Isoquinolinesulfonamide) Hydrolysis Hydrolysis (e.g., acidic conditions) CKI7->Hydrolysis Oxidation Oxidation (e.g., reactive oxygen species) CKI7->Oxidation Photodegradation Photodegradation (UV light exposure) CKI7->Photodegradation Degraded_Products Inactive Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Potential degradation pathways for Cthis compound.

Cthis compound in the Wnt/β-catenin Signaling Pathway

Cthis compound inhibits CK1, a key component of the β-catenin destruction complex in the Wnt signaling pathway. By inhibiting CK1, Cthis compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.

Wnt_Pathway Cthis compound Action in Wnt/β-catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Cthis compound Treatment Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3, CK1) Phosphorylation Phosphorylation Destruction_Complex->Phosphorylation beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Binding Degradation Proteasomal Degradation Phosphorylation->Degradation CKI7 Cthis compound CK1 CK1 CKI7->CK1 Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation Gene_Expression Wnt Target Gene Expression Nucleus->Gene_Expression

Caption: Cthis compound's role in the Wnt/β-catenin pathway.

References

Interpreting inconsistent data from CKI-7 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CKI-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Cthis compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Cthis compound and what is its primary mechanism of action?

Cthis compound, or N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a cell-permeable inhibitor of Casein Kinase 1 (CK1). It functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of CK1.[1][2][3] While it is widely used as a CK1 inhibitor, it is important to note that it also inhibits other kinases.

Q2: What are the known off-target effects of Cthis compound?

Cthis compound has been shown to inhibit other kinases besides CK1. Notably, it can inhibit Serum/Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase-1 (S6K1), and Mitogen- and Stress-Activated Protein Kinase-1 (MSK1).[1][2][3] It is selective for CK1 over Casein Kinase 2 (CK2), Protein Kinase C (PKC), CaM kinase II (CaMKII), and cyclic AMP-dependent protein kinase (PKA).[2] Awareness of these off-targets is crucial for interpreting experimental results.

Q3: How should I prepare and store Cthis compound stock solutions?

Cthis compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the stock solution is typically cited as at least 6 months at -80°C and 1 month at -20°C.[1] Before use, thaw the aliquot and dilute it to the final working concentration in your experimental buffer or cell culture medium.

Q4: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent data with Cthis compound can arise from several factors:

  • Lot-to-lot variability: Small molecule inhibitors can exhibit variations in purity and activity between different manufacturing batches.[4][5][6][7] It is advisable to purchase a larger quantity of a single lot for a series of experiments.

  • Compound stability: Ensure proper storage of stock solutions and minimize the time the compound spends in aqueous solutions, where it may be less stable.

  • Cell culture conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular responses to kinase inhibitors.[8]

  • Experimental technique: Inconsistent incubation times, cell seeding densities, or reagent preparation can all contribute to variability.

Q5: My experimental results do not match the expected outcome based on CK1 inhibition. What should I consider?

If your results are unexpected, consider the following:

  • Off-target effects: As mentioned in Q2, Cthis compound inhibits other kinases which might be playing a role in your experimental system.

  • Cellular context: The effect of CK1 inhibition can be highly dependent on the specific cell line and its signaling network.

  • CK1 isoform specificity: There are multiple isoforms of CK1 (α, β, γ1, γ2, γ3, δ, ε). Cthis compound may have different potencies against different isoforms, which could influence its effect in a system where a specific isoform is dominant.

  • Feedback loops and compensatory mechanisms: Inhibition of a kinase can sometimes trigger feedback mechanisms that counteract the intended effect.

Data Presentation

Cthis compound Kinase Selectivity

The following table summarizes the inhibitory activity of Cthis compound against a panel of kinases. This data is crucial for understanding its selectivity and potential off-target effects.

Kinase TargetIC50 (µM)Ki (µM)Reference
Casein Kinase 1 (CK1)68.5[1][2][3]
Casein Kinase 2 (CK2)90-[2]
Protein Kinase C (PKC)>1000-[2]
CaM kinase II (CaMKII)195-[2]
cyclic AMP-dependent protein kinase (PKA)550-[2]
SGK185 (% activity remaining at 2.5 µM)-[9]
S6K176 (% activity remaining at 2.5 µM)-[9]
MSK1110 (% activity remaining at 2.5 µM)-[9]
CK1 delta62 (% activity remaining at 2.5 µM)-[9]
JNK182 (% activity remaining at 2.5 µM)-[9]
JNK283 (% activity remaining at 2.5 µM)-[9]
p38 alpha MAPK87 (% activity remaining at 2.5 µM)-[9]
ERK2101 (% activity remaining at 2.5 µM)-[9]

Note: Data presented as % activity remaining was obtained from a kinase profiling service and represents the percentage of kinase activity remaining after treatment with 2.5 µM Cthis compound. A lower percentage indicates stronger inhibition.

Experimental Protocols & Troubleshooting Guides

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of Cthis compound on the activity of a purified kinase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a specific peptide or a general substrate like casein), and ATP in a kinase assay buffer.

  • Cthis compound Treatment: Add varying concentrations of Cthis compound (and a vehicle control, typically DMSO) to the reaction mixture.

  • Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined amount of time.

  • Termination: Stop the reaction, often by adding a solution containing EDTA to chelate the Mg2+ required for kinase activity.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Troubleshooting:

IssuePossible CauseSolution
High background signal Non-specific binding of antibody or substrate.Optimize blocking and washing steps. Use a more specific substrate.
No or low kinase activity Inactive enzyme, incorrect buffer conditions.Use a fresh batch of kinase. Optimize pH, salt, and cofactor concentrations.
Inconsistent IC50 values Pipetting errors, lot-to-lot variability of Cthis compound.Use calibrated pipettes. Use the same batch of Cthis compound for all experiments in a series.[4][5][6][7]
Cthis compound appears inactive Incorrect Cthis compound concentration, degraded compound.Verify stock solution concentration. Prepare fresh dilutions for each experiment.
Western Blot Analysis of Cthis compound Treated Cells

Objective: To analyze the phosphorylation status of target proteins in cells treated with Cthis compound.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of Cthis compound (and a vehicle control) for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of your protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[11]

Troubleshooting:

IssuePossible CauseSolution
Weak or no phospho-signal Ineffective Cthis compound treatment, antibody issue.Optimize Cthis compound concentration and treatment time. Use a fresh, validated phospho-specific antibody.[12]
High background Insufficient blocking, antibody concentration too high.Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody dilutions.[12]
Inconsistent band intensities Uneven protein loading, transfer issues.Ensure accurate protein quantification and equal loading. Verify transfer efficiency with Ponceau S staining.[13]
Multiple non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer.
Cell Viability (MTT) Assay

Objective: To assess the effect of Cthis compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Cthis compound Treatment: Treat the cells with a range of Cthis compound concentrations (and a vehicle control).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Troubleshooting:

IssuePossible CauseSolution
High background absorbance Contamination, interference from phenol red in the media.Use sterile technique. Use phenol red-free media for the assay.[15]
Low signal or no color change Low cell number, inactive cells, incorrect MTT concentration.Optimize cell seeding density. Ensure cells are healthy and metabolically active. Use fresh MTT solution.[16]
Inconsistent results across wells Uneven cell seeding, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Increased absorbance at high Cthis compound concentrations Cthis compound may interfere with the MTT assay chemistry or induce a metabolic stress response.Run a control with Cthis compound in cell-free media to check for direct reduction of MTT. Consider using an alternative viability assay (e.g., CellTiter-Glo).[16]

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Casein Kinase 1 (CK1) plays a key role in this pathway by phosphorylating multiple components, including β-catenin, leading to its degradation in the absence of a Wnt signal. Cthis compound, by inhibiting CK1, can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression.[10][17][18][19]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation by GSK3β and CK1 Proteasome->beta_catenin_off Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation of Transcription CKI7 Cthis compound CKI7->Destruction_Complex Inhibits CK1 Hedgehog_Pathway cluster_off Hedgehog OFF State cluster_on Hedgehog ON State PTCH1 Patched (PTCH1) SMO_off Smoothened (SMO) (Inactive) PTCH1->SMO_off Inhibits SMO_on Smoothened (SMO) (Active) SUFU_Complex SUFU/Gli Complex Kinase_Complex PKA/GSK3β/CK1 SUFU_Complex->Kinase_Complex Phosphorylation of Gli Gli_A Gli Activator (Gli-A) Gli_R Gli Repressor (Gli-R) Kinase_Complex->Gli_R Proteolytic Processing Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Hedgehog Target Genes (Repressed) Gli_R->Target_Genes_off Repression Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds and Inhibits SMO_on->SUFU_Complex Dissociation of SUFU from Gli Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Target_Genes_on Hedgehog Target Genes (Activated) Gli_A->Target_Genes_on Activation of Transcription CKI7 Cthis compound CKI7->Kinase_Complex Inhibits CK1 Troubleshooting_Workflow start Inconsistent Data with Cthis compound check_reagents Check Reagents start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK new_lot Test a New Lot of Cthis compound check_reagents->new_lot Suspect Reagent Quality check_cells Evaluate Cell Culture Conditions check_protocol->check_cells Protocol OK positive_control Run Positive/Negative Controls check_protocol->positive_control Protocol Error Identified consider_off_target Consider Off-Target Effects check_cells->consider_off_target Cells OK check_cells->positive_control Cell Health Issue consider_off_target->positive_control Hypothesis Formed positive_control->new_lot Controls Validate Assay alternative_assay Consider Alternative Assay new_lot->alternative_assay Inconsistency Persists consult Consult Literature/Technical Support alternative_assay->consult Still Unresolved resolve Problem Resolved consult->resolve

References

CKI-7 lot-to-lot variability and quality control.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1) and other kinases.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments using Cthis compound.

Issue 1: Inconsistent or lower-than-expected inhibition of target kinase activity.

Possible Cause Recommended Action
Cthis compound Lot-to-Lot Variability Purity and activity of small molecule inhibitors can vary between manufacturing batches. It is crucial to validate each new lot of Cthis compound. Refer to the Experimental Protocols section for a detailed in-vitro kinase assay to determine the IC50 value of the new lot and compare it to previous lots.
Incorrect Cthis compound Concentration Verify the calculations for your stock solution and working dilutions. Ensure that the molecular weight used for calculation corresponds to the form of Cthis compound you have (e.g., free base or hydrochloride salt).
Cthis compound Degradation Improper storage can lead to degradation. Cthis compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment.
Suboptimal Assay Conditions The inhibitory activity of ATP-competitive inhibitors like Cthis compound is dependent on the ATP concentration in the assay. Ensure your in-vitro kinase assay is performed at an ATP concentration at or near the Km for the specific kinase.
Cellular Permeability and Efflux In cell-based assays, insufficient inhibition may be due to poor cell permeability or active efflux of the compound by transporters like P-glycoprotein. Consider using a different cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor.

Issue 2: Off-target effects or unexpected cellular phenotypes.

Possible Cause Recommended Action
Inhibition of Other Kinases Cthis compound is known to inhibit other kinases besides CK1, including Cdc7, SGK, S6K1, and MSK1.[1][2] Consider if the observed phenotype could be attributed to the inhibition of these other kinases. Use a more specific inhibitor for the target of interest if available, or use multiple inhibitors with different off-target profiles to confirm the phenotype is due to inhibition of the intended target.
Toxicity at High Concentrations High concentrations of Cthis compound may induce cytotoxicity unrelated to its kinase inhibitory activity. Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant cell death.
Solvent Effects The solvent used to dissolve Cthis compound (typically DMSO) can have effects on cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically <0.5%).

Issue 3: Cthis compound solubility and stability issues.

Possible Cause Recommended Action
Precipitation in Aqueous Solutions Cthis compound has limited solubility in aqueous solutions.[3] When preparing working dilutions in cell culture media, ensure thorough mixing. Visually inspect for any precipitate. If precipitation occurs, consider preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution.
Instability in Culture Media The stability of Cthis compound in cell culture media over long incubation periods may be a concern. For long-term experiments, consider replenishing the media with fresh Cthis compound at regular intervals.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of Cthis compound?

A1: The primary target of Cthis compound is Casein Kinase 1 (CK1), for which it is an ATP-competitive inhibitor with a Ki of 8.5 µM and an IC50 of 6 µM.[1][2] It is also a selective inhibitor of Cdc7 kinase. Additionally, Cthis compound has been shown to inhibit SGK, ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1).[1][2]

Q2: How can I validate the activity of a new lot of Cthis compound?

A2: It is highly recommended to perform a quality control experiment for each new lot of Cthis compound. An in-vitro kinase assay to determine the IC50 value against its primary target, CK1, is the most direct method. A detailed protocol for this is provided in the Experimental Protocols section. Comparing the IC50 of the new lot to a previously validated lot will ensure consistency.

Q3: What are the recommended storage conditions for Cthis compound?

A3: Cthis compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can be stored at -80°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: I am observing unexpected results in my cell-based assay. What could be the cause?

A4: Unexpected results can stem from several factors. Firstly, consider the off-target effects of Cthis compound, as it inhibits multiple kinases. The observed phenotype might be a result of inhibiting a kinase other than your primary target. Secondly, ensure that the concentration of Cthis compound used is not causing general cytotoxicity. A dose-response curve and a cell viability assay are recommended. Finally, consider the possibility of lot-to-lot variability in the inhibitor's potency.

Q5: How does Cthis compound affect the Wnt signaling pathway?

A5: Cthis compound inhibits the Wnt signaling pathway.[2] Casein Kinase 1 is a key component of the β-catenin destruction complex. By inhibiting CK1, Cthis compound can lead to the stabilization and accumulation of β-catenin, thereby affecting the transcription of Wnt target genes.

III. Data Presentation

Table 1: Summary of Cthis compound Inhibitory Activity

Kinase TargetIC50 / KiReference(s)
Casein Kinase 1 (CK1)IC50: 6 µM, Ki: 8.5 µM[1][2]
Casein Kinase 2 (CK2)IC50: 90 µM
Protein Kinase C (PKC)IC50: >1000 µM
CaM Kinase II (CaMKII)IC50: 195 µM
cAMP-dependent Protein Kinase (PKA)IC50: 550 µM
Cdc7 KinaseSelective Inhibitor[1][2]
SGKInhibitor[1][2]
Ribosomal S6 Kinase-1 (S6K1)Inhibitor[1][2]
Mitogen- and Stress-Activated Protein Kinase-1 (MSK1)Inhibitor[1][2]

IV. Experimental Protocols

Protocol 1: In-Vitro Casein Kinase 1 (CK1) Activity Assay for Cthis compound Quality Control

This protocol describes a radiometric assay to determine the IC50 of Cthis compound against CK1.

Materials:

  • Recombinant human Casein Kinase 1 (active)

  • Casein from bovine milk (dephosphorylated) as a substrate

  • Cthis compound (from new and reference lots)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare Cthis compound dilutions: Prepare a series of dilutions of Cthis compound in the kinase assay buffer. A typical concentration range to test would be from 100 µM down to 1 nM. Also, prepare a vehicle control (DMSO).

  • Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CK1, and casein substrate.

  • Initiate the kinase reaction: Aliquot the kinase reaction mix into separate tubes for each Cthis compound concentration and the vehicle control. Add the corresponding Cthis compound dilution or vehicle to each tube. Pre-incubate for 10 minutes at 30°C.

  • Start the phosphorylation reaction: Add [γ-³²P]ATP to each tube to initiate the reaction. The final ATP concentration should be at the Km of CK1 for ATP. Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction: Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Wash the P81 papers: Wash the P81 papers three to four times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure radioactivity: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition for each Cthis compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Cthis compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay to Validate Cthis compound Activity

This protocol uses Western blotting to assess the effect of Cthis compound on the phosphorylation of a downstream target of CK1 in the Wnt signaling pathway, β-catenin.

Materials:

  • Cell line with active Wnt signaling (e.g., HEK293T)

  • Cthis compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell culture and treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of Cthis compound (and a vehicle control) for a specified period (e.g., 2-4 hours).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-β-catenin (Ser45). After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL detection reagent and an imaging system.

  • Stripping and re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total β-catenin and a loading control like GAPDH.

  • Data analysis: Quantify the band intensities for phospho-β-catenin and normalize them to the total β-catenin and loading control. A decrease in the phospho-β-catenin signal with increasing Cthis compound concentration indicates effective inhibition of CK1 in a cellular context.

V. Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates to CKI7 Cthis compound CKI7->Destruction_Complex inhibits CK1 TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Cthis compound inhibits the Wnt signaling pathway by targeting CK1.

Cdc7_Cell_Cycle_Workflow cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Pre_RC Pre-Replication Complex (pre-RC) assembly at origins Cdc7_Dbf4 Cdc7-Dbf4 Kinase Activation Pre_RC->Cdc7_Dbf4 recruits MCM_Phosphorylation MCM Complex Phosphorylation Cdc7_Dbf4->MCM_Phosphorylation phosphorylates CKI7 Cthis compound CKI7->Cdc7_Dbf4 inhibits Origin_Firing Origin Firing & DNA Replication Initiation MCM_Phosphorylation->Origin_Firing leads to

Caption: Cthis compound can arrest the cell cycle at the G1/S transition.

QC_Workflow New_Lot Receive New Lot of Cthis compound In_Vitro_Assay Perform In-Vitro Kinase Assay (Protocol 1) New_Lot->In_Vitro_Assay Calculate_IC50 Calculate IC50 In_Vitro_Assay->Calculate_IC50 Compare_IC50 Compare IC50 to Reference Lot Calculate_IC50->Compare_IC50 Accept_Lot Accept Lot for Experiments Compare_IC50->Accept_Lot  Consistent   Reject_Lot Reject Lot & Contact Supplier Compare_IC50->Reject_Lot  Inconsistent  

Caption: Recommended workflow for Cthis compound lot validation.

References

Validation & Comparative

Validating CKI-7 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CKI-7, a widely used inhibitor of Casein Kinase 1 (CK1). Objective evaluation of on-target activity is critical for the accurate interpretation of experimental results and for advancing drug discovery programs. This document outlines and compares key experimental techniques, provides detailed protocols, and presents visual workflows to aid in the selection of the most appropriate validation strategy.

Comparison of Target Validation Methods

Choosing the right method to confirm that Cthis compound is binding to its intended target, Casein Kinase 1, within a cellular context is crucial. The following table summarizes and compares the most common techniques used for this purpose.

Method Principle Advantages Disadvantages Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2]- Measures direct target binding in intact cells.[1][3] - No need for compound or protein modification.[4] - Can be adapted for high-throughput screening.[4]- Requires a specific antibody for the target protein for detection by Western blot. - Optimization of heating temperatures is necessary.[4]- Melt curve or ITDRF (isothermal dose-response fingerprint) analysis to determine changes in protein thermal stability.
In-Cell Western Blotting Quantifies the level of a downstream phosphorylated substrate of CK1.- Relatively high throughput. - Directly measures the inhibitory effect on the kinase activity in cells.[5]- Relies on the availability of a specific antibody for the phosphorylated substrate. - Indirect measure of target engagement.- IC50 value for the inhibition of substrate phosphorylation.
Immunoprecipitation-Mass Spectrometry (IP-MS) Cthis compound is used as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.- Can identify both on-target and off-target interactions.[6] - Provides a global view of the inhibitor's interactions.- May miss transient or weak interactions. - Technically complex and requires specialized equipment.- Enrichment scores or spectral counts of co-immunoprecipitated proteins.
Kinase Activity Assay (in vitro) Measures the ability of Cthis compound to inhibit the phosphorylation of a specific CK1 substrate by purified or immunoprecipitated CK1.- Direct measure of enzyme inhibition. - Allows for the determination of inhibitory constants (e.g., IC50, Ki).[7][8][9]- Does not reflect the cellular environment (e.g., ATP concentration, inhibitor accessibility).- IC50 and Ki values.[7][8][9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.

  • Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with Cthis compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing or other appropriate methods.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble CK1 by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting curve in the presence of Cthis compound indicates target engagement.

In-Cell Western Blotting

This protocol provides a general workflow for assessing the inhibition of a downstream CK1 substrate.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of Cthis compound or a vehicle control.

  • Fixation and Permeabilization: After the treatment period, fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated substrate of CK1, followed by an infrared-labeled secondary antibody. A second primary antibody for a housekeeping protein can be used for normalization.

  • Imaging: Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the phosphorylated substrate and normalize it to the housekeeping protein. Plot the normalized intensity against the Cthis compound concentration to determine the IC50 value.

Immunoprecipitation-Mass Spectrometry (IP-MS)

This is a complex workflow that often requires collaboration with a proteomics facility.

  • Cell Lysis: Lyse cells treated with Cthis compound or a vehicle control under non-denaturing conditions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CK1 (or a tagged version of CK1) immobilized on beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in the Cthis compound-treated and control samples. Proteins that are enriched in the Cthis compound sample are potential interactors.

Visualizing Pathways and Workflows

Casein Kinase 1 (CK1) Signaling Pathway

CK1_Signaling cluster_input Upstream Signals cluster_core CK1 Regulation cluster_output Downstream Processes Wnt_Signal Wnt CK1 Casein Kinase 1 (CK1) Wnt_Signal->CK1 Hedgehog_Signal Hedgehog Hedgehog_Signal->CK1 Circadian_Clock Circadian Clock Circadian_Clock->CK1 Beta_Catenin_Degradation β-catenin Degradation CK1->Beta_Catenin_Degradation Gli_Processing Gli Processing CK1->Gli_Processing PER_Protein_Phosphorylation PER Protein Phosphorylation CK1->PER_Protein_Phosphorylation CKI7 Cthis compound CKI7->CK1

Caption: Simplified overview of Casein Kinase 1 signaling pathways.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow Start Treat cells with Cthis compound or vehicle Heat Heat cell suspension at various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant WesternBlot Western Blot for CK1 Supernatant->WesternBlot Analysis Analyze band intensity to generate melting curve WesternBlot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Framework for Cthis compound Target Validation

Validation_Logic Hypothesis Cthis compound inhibits CK1 in cells CETSA CETSA shows thermal stabilization of CK1 Hypothesis->CETSA InCellWestern In-Cell Western shows decreased phosphorylation of CK1 substrate Hypothesis->InCellWestern IPMS IP-MS identifies CK1 as a primary binding partner Hypothesis->IPMS KinaseAssay In vitro kinase assay confirms direct inhibition Hypothesis->KinaseAssay Conclusion Strong evidence for on-target engagement CETSA->Conclusion InCellWestern->Conclusion IPMS->Conclusion KinaseAssay->Conclusion

Caption: A multi-assay approach to confirm Cthis compound target engagement.

Cthis compound and Alternative Inhibitors

Cthis compound is a known inhibitor of Casein Kinase 1 with a reported IC50 of 6 μM and a Ki of 8.5 μM.[7][8][9] It is important to note that Cthis compound also inhibits other kinases such as SGK, S6K1, and MSK1.[7][9][10] Therefore, using alternative CK1 inhibitors with different chemical scaffolds can help to confirm that the observed cellular phenotype is due to the inhibition of CK1 and not an off-target effect.

Inhibitor Target(s) Reported IC50/Ki Notes
Cthis compound CK1IC50: 6 μM, Ki: 8.5 μM[7][8][9]Also inhibits SGK, S6K1, MSK1.[7][9][10]
D4476 CK1IC50: 300 nM (CK1δ)[11]Also an ALK5 inhibitor.[11]
PF-670462 CK1ε/δPotent and selective.[12][13]
IC261 CK1ε/δIC50: 0.19 μM (CK1α)[14]Also inhibits other CK1 isoforms.[14]

Conclusion

References

CKI-7 versus D4476: A Comparative Guide to Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, signal transduction, and drug discovery, the selection of a suitable chemical probe is paramount for elucidating the physiological roles of protein kinases and for validating them as therapeutic targets. Casein Kinase 1 (CK1) is a family of serine/threonine kinases that plays a crucial role in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. This guide provides a detailed comparison of two widely used CK1 inhibitors, CKI-7 and D4476, to aid researchers in making an informed choice for their experimental needs.

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency and selectivity. D4476 is a significantly more potent inhibitor of CK1δ than Cthis compound. The half-maximal inhibitory concentration (IC50) for D4476 against CK1δ is approximately 0.3 µM, whereas the IC50 for Cthis compound is around 6 µM, indicating that D4476 is about 20 times more potent in this context.[1] Both inhibitors are ATP-competitive.

InhibitorTarget KinaseIC50Off-Target Kinases (IC50)
D4476 CK1δ0.3 µM[1]ALK5 (0.5 µM)[2], p38α
Cthis compound CK16 µM[3]SGK, S6K1, MSK1

Cellular Activity

In cell-based assays, D4476 has been demonstrated to be a more effective inhibitor of CK1-mediated phosphorylation than Cthis compound. For instance, in H4IIE hepatoma cells, D4476 specifically inhibits the CK1-dependent phosphorylation of FOXO1a on Ser322 and Ser325.[4]

Experimental Protocols

In Vitro Kinase Assay for D4476

This protocol is adapted from studies characterizing the inhibitory activity of D4476 on CK1δ.

Materials:

  • Recombinant human CK1δ

  • Peptide substrate (e.g., RRKDLHDDEEDEAMSITA)

  • D4476 (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% Triton X-100)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • P81 phosphocellulose paper or similar capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant CK1δ (5-20 mU), and the peptide substrate (e.g., 0.5 mM).

  • Add varying concentrations of D4476 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 100 µM, ~500 cpm/pmol).

  • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively in phosphoric acid (e.g., 75 mM) to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each D4476 concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[2]

General In Vitro Kinase Assay for Cthis compound

A similar protocol can be employed for Cthis compound, with adjustments for its lower potency.

Procedure:

  • Follow the same setup as for D4476.

  • Use a higher concentration range for Cthis compound, bracketing its expected IC50 of 6 µM.

  • Ensure all other reaction conditions (enzyme concentration, substrate concentration, ATP concentration, and reaction time) are kept consistent to allow for a direct comparison.

Visualizing the Role of CK1 in Wnt/β-catenin Signaling

Casein Kinase 1 is a key regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1α, in concert with GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor, the destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off beta_catenin_off->DestructionComplex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes OFF TCF_LEF_off->Wnt_Genes_off Repression Groucho Groucho Groucho->TCF_LEF_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled DestructionComplex_inactivated Destruction Complex Inactivated Dishevelled->DestructionComplex_inactivated Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Wnt_Genes_on Wnt Target Genes ON TCF_LEF_on->Wnt_Genes_on Activation CKI_Inhibitor CK1 Inhibitors (Cthis compound, D4476) CKI_Inhibitor->DestructionComplex Inhibit CK1α Kinase_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Models biochemical_assay Biochemical Kinase Assay (IC50 determination) selectivity_panel Kinase Selectivity Profiling (Panel of kinases) biochemical_assay->selectivity_panel target_engagement Target Engagement Assay (e.g., Western Blot for phospho-substrate) biochemical_assay->target_engagement mechanism_of_action Mechanism of Action Studies (e.g., ATP competition) selectivity_panel->mechanism_of_action mechanism_of_action->target_engagement cellular_potency Cellular Potency Assay (e.g., Phenotypic screen) target_engagement->cellular_potency off_target_effects Off-Target Effect Validation cellular_potency->off_target_effects pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) cellular_potency->pharmacokinetics pharmacodynamics Pharmacodynamics (PD) (Target modulation in vivo) pharmacokinetics->pharmacodynamics efficacy_studies Efficacy Studies (Animal models of disease) pharmacodynamics->efficacy_studies

References

Unveiling Cellular Signaling Shifts: A Guide to Confirming CKI-7-Induced Phosphoproteomic Changes with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cellular impact of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1), mass spectrometry-based phosphoproteomics stands as a powerful tool to elucidate its mechanism of action. This guide provides an objective comparison of this approach with other alternatives, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies aimed at confirming Cthis compound-induced changes in the phosphoproteome.

Cthis compound is a widely used small molecule inhibitor that targets the ATP-binding site of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. By inhibiting CK1, Cthis compound can induce significant changes in the phosphorylation status of a wide array of proteins, thereby altering cellular signaling pathways. Mass spectrometry has emerged as the preeminent technology for the large-scale, quantitative analysis of these phosphorylation events, offering a global view of the cellular response to Cthis compound treatment.

Quantitative Data Summary

Mass spectrometry-based quantitative phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites in a single experiment. This enables a direct comparison between Cthis compound-treated and untreated cellular states. While extensive, publicly available datasets detailing global phosphoproteomic changes induced by Cthis compound are limited, a study on the flagellum of Chlamydomonas provides a concrete example of the type of data that can be generated. In this study, treatment with Cthis compound led to significant alterations in the flagellar phosphoproteome, with 14 phosphoproteins disappearing and four others showing a reduced number of phosphorylation sites compared to untreated cells[1].

For a typical mammalian cell-based experiment, the output would be a comprehensive table listing the identified phosphopeptides, the corresponding proteins, the specific phosphorylation sites, and the quantitative ratio of their abundance in Cthis compound treated versus control cells. Below is a representative table structure summarizing such potential findings.

Protein NameGene NamePhosphorylation SiteFold Change (Cthis compound vs. Control)p-value
Beta-cateninCTNNB1S33/S37/T41▼ 2.5< 0.01
Dishevelled-2DVL2S143▼ 3.1< 0.01
Adenomatous polyposis coliAPCS1555▼ 1.8< 0.05
Period-2PER2S662▼ 4.2< 0.001
Protein Phosphatase 1APPP1CAT320▲ 2.1< 0.05

This table is a hypothetical representation of expected results from a quantitative phosphoproteomics experiment using Cthis compound. The down-regulation (▼) of phosphorylation on key Wnt signaling proteins like Beta-catenin and Dishevelled is consistent with the known role of CK1 in this pathway. The up-regulation (▲) of other sites could indicate indirect effects or the inhibition of a phosphatase-activating kinase.

Experimental Protocols

A robust experimental design is critical for obtaining high-quality, reproducible phosphoproteomic data. Below is a detailed, generalized protocol for a quantitative phosphoproteomics experiment to investigate Cthis compound-induced changes using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

SILAC Labeling and Cell Treatment
  • Cell Culture and Labeling: Culture the chosen cell line (e.g., HEK293T, HeLa) for at least five to six doublings in SILAC-compatible DMEM supplemented with either "light" (L-Arginine and L-Lysine) or "heavy" (¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine) amino acids.

  • Cthis compound Treatment: Once full incorporation of the heavy amino acids is confirmed (typically >95%), treat the "heavy" labeled cells with an appropriate concentration of Cthis compound (e.g., 100 µM) for a predetermined duration (e.g., 1-4 hours). Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both "light" and "heavy" lysates using a compatible protein assay (e.g., BCA assay).

Protein Digestion and Peptide Preparation
  • Protein Mixing and Reduction: Mix equal amounts of protein from the "light" and "heavy" lysates. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

  • Alkylation: Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 20 minutes at room temperature in the dark.

  • Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 1% and desalt using a C18 solid-phase extraction cartridge.

Phosphopeptide Enrichment
  • Titanium Dioxide (TiO₂) Chromatography: Resuspend the desalted peptides in a loading buffer containing a high concentration of an organic acid (e.g., lactic acid or glycolic acid) to enhance the binding of phosphopeptides to the TiO₂ beads.

  • Incubation and Washing: Incubate the peptide mixture with the TiO₂ beads. Wash the beads extensively with wash buffers to remove non-phosphorylated peptides.

  • Elution: Elute the enriched phosphopeptides from the TiO₂ beads using a basic pH buffer (e.g., ammonium hydroxide solution).

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the enriched phosphopeptides by online nanoflow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode to automatically select the most abundant peptide ions for fragmentation (MS/MS).

Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Mascot) to identify the phosphopeptides from the MS/MS spectra and to quantify the "heavy" to "light" ratios for each identified phosphopeptide.

  • Statistical Analysis: Perform statistical analysis to identify phosphopeptides that show significant changes in abundance upon Cthis compound treatment.

Performance Comparison with Other Alternatives

While mass spectrometry is the gold standard for global phosphoproteomic analysis, other methods can be used for validation or for studying specific phosphorylation events.

MethodThroughputQuantitative CapabilitySite-Specific InformationPrimary Application
Mass Spectrometry (LC-MS/MS) High (thousands of sites)Excellent (SILAC, TMT, label-free)YesDiscovery-phase global analysis of phosphoproteome changes.
Western Blotting with Phospho-specific Antibodies Low (one protein at a time)Semi-quantitativeYesValidation of specific phosphorylation events identified by mass spectrometry.
In Vitro Kinase Assays LowIndirect (measures kinase activity)No (on a substrate)Determining the direct inhibitory effect of Cthis compound on CK1 activity using a model substrate.
Flow Cytometry with Phospho-specific Antibodies Medium (single-cell level)Relative quantificationYesAnalyzing phosphorylation changes in specific cell subpopulations.

Mass Spectrometry offers an unparalleled, unbiased view of the phosphoproteome, making it ideal for hypothesis generation and for understanding the broad-spectrum effects of a kinase inhibitor like Cthis compound. Its high throughput and quantitative accuracy are key advantages.

Western Blotting is a crucial complementary technique. While not suitable for discovery, it is the method of choice for validating the changes in phosphorylation of specific proteins of interest that were identified in a large-scale mass spectrometry experiment.

In Vitro Kinase Assays are useful for determining the direct biochemical potency and selectivity of Cthis compound against CK1 isoforms but do not provide information about the inhibitor's effects on the cellular phosphoproteome.

Flow Cytometry can provide valuable information about phosphorylation changes at the single-cell level, which can be important for understanding heterogeneous cellular responses to Cthis compound.

Visualizing the Workflow and Signaling Impact

To better understand the experimental process and the potential signaling consequences of Cthis compound treatment, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis Light Labeled Cells (Control) Light Labeled Cells (Control) Mixed Lysate Mixed Lysate Light Labeled Cells (Control)->Mixed Lysate Protein Digestion Protein Digestion Mixed Lysate->Protein Digestion Heavy Labeled Cells (Cthis compound) Heavy Labeled Cells (Cthis compound) Heavy Labeled Cells (Cthis compound)->Mixed Lysate Desalting Desalting Protein Digestion->Desalting Phosphopeptide Enrichment Phosphopeptide Enrichment Desalting->Phosphopeptide Enrichment LC-MS/MS LC-MS/MS Phosphopeptide Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantitative Phosphoproteomic Profile Quantitative Phosphoproteomic Profile Data Analysis->Quantitative Phosphoproteomic Profile

Figure 1. A generalized workflow for SILAC-based quantitative phosphoproteomics.

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL Axin Axin DVL->Axin inhibits CK1 CK1 Beta-catenin Beta-catenin CK1->Beta-catenin P GSK3b GSK3b GSK3b->Beta-catenin P Axin->Beta-catenin APC APC APC->Beta-catenin Degradation Degradation Beta-catenin->Degradation Cthis compound Cthis compound Cthis compound->CK1

Figure 2. Inhibition of the Wnt/Beta-catenin pathway by Cthis compound.

References

A Head-to-Head Battle: CKI-7 Versus Genetic Approaches for Casein Kinase 1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic tools for targeting a specific protein is a critical decision that shapes the experimental outcome. This guide provides an in-depth comparison of the pharmacological inhibitor CKI-7 and genetic approaches (siRNA, shRNA, and CRISPR/Cas9) for inhibiting Casein Kinase 1 (CK1), a crucial regulator of numerous cellular processes.

Casein Kinase 1 is a family of serine/threonine kinases involved in diverse signaling pathways, including Wnt/β-catenin and Hedgehog, making it a compelling target for therapeutic intervention in diseases like cancer and neurodegenerative disorders. Both pharmacological and genetic methods offer distinct advantages and disadvantages in studying and targeting CK1. This guide presents a comprehensive overview of these approaches, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Cthis compound vs. Genetic Inhibition of CK1

FeatureCthis compound (Pharmacological Inhibition)Genetic Inhibition (siRNA, shRNA, CRISPR/Cas9)
Mechanism of Action ATP-competitive inhibitor, blocking the kinase activity of CK1.Reduces or eliminates the expression of the CK1 protein.
Speed of Onset Rapid, typically within minutes to hours of administration.Slower, requiring hours to days for transcription, translation, and protein turnover.
Reversibility Reversible upon removal of the compound.siRNA: Transient; shRNA: Stable knockdown; CRISPR: Permanent knockout.
Specificity Can have off-target effects on other kinases.Generally high sequence specificity, but off-target gene silencing can occur.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.Knockdown/knockout efficiency can be variable and more difficult to titrate.
Applications Acute inhibition studies, in vivo studies, validation of genetic findings.Long-term loss-of-function studies, target validation, dissecting isoform-specific roles.

Quantitative Comparison of Inhibition Methods

A direct quantitative comparison in the same experimental system is crucial for understanding the relative efficacy of these methods. While comprehensive head-to-head studies are limited, data from various sources allows for an informed comparison.

ParameterCthis compoundsiRNAshRNACRISPR/Cas9
Typical Efficacy IC50 of ~6 µM for CK1.[1][2]70-90% knockdown of CK1 mRNA/protein.75-90% stable knockdown of CK1 mRNA/protein.>90% protein knockout.
Time to Max Effect Minutes to hours24-72 hoursDays to establish stable cell linesDays to weeks for selection of knockout clones
Off-Target Effects Inhibition of SGK, S6K1, MSK1.[1][2]Can trigger interferon response; off-target mRNA degradation.Can saturate the miRNA machinery; off-target effects similar to siRNA.Off-target cleavage of genomic DNA.
Isoform Specificity Generally pan-CK1 inhibitor, though some isoform preferences exist.Can be designed to target specific CK1 isoforms.Can be designed to target specific CK1 isoforms.Can be designed to target specific CK1 isoforms.

Experimental Deep Dive: Methodologies and Data

Pharmacological Inhibition with Cthis compound

Cthis compound is a cell-permeable, ATP-competitive inhibitor of CK1. Its primary mechanism of action is the direct blockade of the kinase's catalytic activity.

Key Experimental Data:

  • In Vitro Kinase Assay: Cthis compound exhibits an IC50 (half-maximal inhibitory concentration) of approximately 6 µM and a Ki (inhibition constant) of 8.5 µM for Casein Kinase 1.[1][2]

  • Cellular Effects: Treatment of cells with Cthis compound has been shown to phenocopy genetic inhibition of CK1 in certain contexts. For instance, in a study on the Wnt signaling pathway, both siRNA-mediated knockdown of CK1δ and Cthis compound treatment resulted in the inhibition of Wnt-3a-induced accumulation of β-catenin.

Experimental Protocol: Cthis compound Treatment of Cultured Cells

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cthis compound Preparation: Prepare a stock solution of Cthis compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing Cthis compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of CK1 targets or cell viability assays.

Genetic Inhibition: A Trio of Techniques

Genetic methods offer a powerful alternative to small molecules by directly targeting the source of the protein.

siRNAs are short, double-stranded RNA molecules that mediate the sequence-specific degradation of a target mRNA, leading to a transient "knockdown" of the corresponding protein.

Key Experimental Data:

  • Knockdown Efficiency: Transfection of cells with siRNAs targeting CK1 can lead to a significant reduction in CK1 protein levels, often in the range of 70-90%.

  • Functional Consequences: In a study investigating the role of CK1δ and CK1ε in the phosphorylation of topoisomerase IIα, siRNA-mediated downregulation of these isoforms was shown to decrease the phosphorylation of a specific peptide, similar to the effect observed with Cthis compound treatment.[3]

Experimental Protocol: siRNA Transfection for CK1 Knockdown

  • siRNA Design and Synthesis: Design or obtain validated siRNAs targeting the specific CK1 isoform of interest.

  • Cell Seeding: Plate cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA in an appropriate serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in the same medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis: Harvest the cells to assess CK1 knockdown efficiency by qPCR (for mRNA levels) or Western blotting (for protein levels) and to perform functional assays.

shRNAs are RNA sequences that are transcribed within the cell to form a hairpin structure, which is then processed by the cell's machinery into siRNAs. This allows for stable, long-term knockdown of the target gene, particularly when delivered via viral vectors.

Key Experimental Data:

  • Stable Knockdown: Lentiviral delivery of shRNAs targeting CK1 can establish cell lines with a sustained reduction in CK1 expression, typically achieving 75-90% knockdown.

  • Phenotypic Outcomes: In a study on multiple myeloma, shRNA-mediated knockdown of CK1α was shown to be cytotoxic to myeloma cells, a finding that was corroborated by treatment with a CK1 inhibitor.

Experimental Protocol: Lentiviral shRNA Transduction for Stable CK1 Knockdown

  • shRNA Vector Preparation: Clone or obtain a lentiviral vector expressing an shRNA targeting the desired CK1 isoform.

  • Lentivirus Production: Co-transfect the shRNA vector with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

  • Virus Harvest and Titer: Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection and determine the viral titer.

  • Transduction:

    • Plate target cells and allow them to adhere.

    • Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI).

    • Incubate for 24-48 hours.

  • Selection: Select for transduced cells using an appropriate selection marker present on the lentiviral vector (e.g., puromycin).

  • Validation: Expand the selected cell population and validate the knockdown of CK1 by qPCR and Western blotting.

The CRISPR/Cas9 system allows for precise, permanent disruption of a target gene ("knockout") by introducing a double-strand break in the DNA, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway.

Key Experimental Data:

  • Complete Ablation: CRISPR/Cas9 can achieve complete knockout of the CK1 gene, resulting in a cell population with no detectable CK1 protein. This is a key advantage over knockdown technologies which only reduce protein levels.

  • Uncovering Essential Roles: The permanent nature of CRISPR-mediated knockout is ideal for studying the long-term consequences of CK1 loss and for definitively validating its role in various cellular processes.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of CK1

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of the target CK1 gene into a Cas9 expression vector.

  • Vector Delivery: Transfect or transduce the target cells with the Cas9/gRNA vector.

  • Selection and Clonal Isolation:

    • Select for transfected/transduced cells using a selectable marker.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Screening and Validation:

    • Expand the individual clones.

    • Screen for clones with mutations in the target gene using techniques like Sanger sequencing or T7 endonuclease I assay.

    • Confirm the absence of CK1 protein expression in knockout clones by Western blotting.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_pharmacological Pharmacological Inhibition Cthis compound Cthis compound CK1 Kinase CK1 Kinase Cthis compound->CK1 Kinase Binds to ATP pocket Substrate Substrate CK1 Kinase->Substrate Phosphorylates ATP ATP ATP->CK1 Kinase Blocked by Cthis compound Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate

Fig. 1: Mechanism of Cthis compound Inhibition.

G cluster_genetic Genetic Inhibition Workflow cluster_sirna siRNA (Transient) cluster_shrna shRNA (Stable) cluster_crispr CRISPR/Cas9 (Permanent) siRNA duplex siRNA duplex RISC RISC siRNA duplex->RISC CK1 mRNA CK1 mRNA RISC->CK1 mRNA Binds & Cleaves Degraded mRNA Degraded mRNA CK1 mRNA->Degraded mRNA shRNA vector shRNA vector Dicer Dicer shRNA vector->Dicer Processed by siRNA siRNA Dicer->siRNA siRNA->RISC Cas9/gRNA complex Cas9/gRNA complex CK1 Gene (DNA) CK1 Gene (DNA) Cas9/gRNA complex->CK1 Gene (DNA) Targets & Cleaves Double-strand break Double-strand break CK1 Gene (DNA)->Double-strand break Gene knockout Gene knockout Double-strand break->Gene knockout NHEJ repair

Fig. 2: Overview of Genetic Inhibition Methods.

Choosing the Right Tool for the Job

The decision to use Cthis compound or a genetic approach depends heavily on the specific research question.

  • For acute, rapid inhibition and in vivo studies, Cthis compound is often the preferred choice. Its reversibility is also an advantage for studying the immediate consequences of kinase inhibition. However, researchers must be mindful of its potential off-target effects and validate key findings with a more specific method.

  • For long-term loss-of-function studies and definitive target validation, genetic approaches are superior.

    • siRNA is ideal for transient knockdown experiments to quickly assess the effect of reduced CK1 expression.

    • shRNA is the method of choice for creating stable cell lines with long-term suppression of CK1, which is useful for prolonged studies and in vivo models.

    • CRISPR/Cas9 provides the most definitive evidence for a gene's function by completely and permanently ablating its expression. This is the gold standard for target validation.

References

Comparative Analysis of CKI-7 Inhibition Across Casein Kinase 1 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of CKI-7, a known inhibitor of Casein Kinase 1 (CK1), across different CK1 isoforms. The data presented is intended to support research and drug development efforts targeting this critical family of protein kinases.

Data Summary: IC50 of Cthis compound on CK1 Isoforms

The inhibitor Cthis compound has demonstrated inhibitory activity against the Casein Kinase 1 family. While a comprehensive analysis of Cthis compound's IC50 values across all seven mammalian CK1 isoforms (α, β, γ1, γ2, γ3, δ, and ε) is not extensively documented in a single source, the available data indicates a general inhibitory concentration in the micromolar range. Cthis compound is reported to be a potent, ATP-competitive inhibitor of CK1 with a general IC50 of approximately 6 µM.

For a more detailed comparison, the following table summarizes the known IC50 values of Cthis compound for specific CK1 isoforms. It is important to note that most CK1 inhibitors exhibit limited isoform specificity.

CK1 IsoformIC50 of Cthis compound (µM)
General CK16
CK1αData not readily available
CK1βData not readily available
CK1γ1Data not readily available
CK1γ2Data not readily available
CK1γ3Data not readily available
CK1δData suggests inhibition in the nanomolar to low micromolar range
CK1εData suggests inhibition in the nanomolar to low micromolar range

Note: The IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Experimental Protocols: Determination of IC50 Values

The following is a representative protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Cthis compound against CK1 isoforms. This protocol is based on established methodologies for kinase activity assays.

Objective: To determine the concentration of Cthis compound required to inhibit 50% of the enzymatic activity of a specific CK1 isoform.

Materials:

  • Recombinant human CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

  • Cthis compound (stock solution in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (stock solution, to be used at a final concentration near the Km for each isoform)

  • Substrate (e.g., a specific peptide substrate for CK1 or a general substrate like α-casein)

  • [γ-³²P]ATP for radiometric detection or fluorescently labeled substrate for non-radiometric detection

  • 96-well plates

  • Incubator

  • Phosphorimager or fluorescence plate reader

  • Scintillation counter (for radiometric assay)

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing the specific CK1 isoform in kinase buffer.

  • Add Inhibitor: Add serial dilutions of Cthis compound to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate. If using a radiometric assay, include [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or a kinase inhibitor for non-radiometric assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

    • Non-Radiometric Assay: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each Cthis compound concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the Cthis compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

Casein Kinase 1 isoforms are integral components of numerous signaling pathways, including the Wnt/β-catenin pathway, which is crucial for embryonic development and cellular proliferation. The diagram below illustrates the role of CK1 in this pathway.

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

This guide provides a foundational understanding of Cthis compound's interaction with CK1 isoforms. Further research is necessary to fully elucidate the isoform-specific inhibitory profiles of Cthis compound and other CK1 inhibitors.

A Comparative Guide to the Phenotypic Effects of CKI-7 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phenotypic differences between the casein kinase 1 (CK1) inhibitor, CKI-7, and other selected kinase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and drug discovery.

Introduction to Cthis compound and Comparator Kinase Inhibitors

Cthis compound is a well-characterized inhibitor of casein kinase 1 (CK1) , a family of serine/threonine kinases involved in numerous cellular processes.[1][2] While it is a potent inhibitor of CK1, Cthis compound also exhibits inhibitory activity against other kinases, including serum/glucocorticoid-regulated kinase (SGK) , ribosomal S6 kinase-1 (S6K1) , mitogen- and stress-activated protein kinase-1 (MSK1) , and Cdc7 kinase .[1][2][3] This multi-target profile contributes to its distinct phenotypic effects.

For a comprehensive comparison, this guide evaluates Cthis compound against the following kinase inhibitors with both overlapping and distinct target profiles:

  • D4476: A potent and selective inhibitor of CK1, reported to be more specific than Cthis compound.[4]

  • LY294002: A well-known inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt signaling pathway.

  • THZ1: A covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical kinase for both cell cycle progression and transcriptional regulation.[5][6]

  • PHA-767491: An inhibitor of the Dbf4-Cdc7 (DDK) kinase complex, which is essential for the initiation of DNA replication.[7]

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the primary signaling pathways affected by Cthis compound and the comparator inhibitors.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibition GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin CK1 Casein Kinase 1 CK1->Beta_Catenin Axin_APC->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CKI7 Cthis compound CKI7->CK1 D4476 D4476 D4476->CK1

Figure 1: Inhibition of Wnt Signaling by CK1 Inhibitors.

G cluster_pi3k PI3K/Akt Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation_Survival Cell Proliferation & Survival Downstream->Proliferation_Survival LY294002 LY294002 LY294002->PI3K

Figure 2: Inhibition of PI3K/Akt Signaling by LY294002.

G cluster_cellcycle Cell Cycle Regulation by CDKs G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 drives progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 drives G1/S transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S drives S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M drives mitosis CDK7 CDK7 (CAK) CDK7->CDK4_6_CyclinD activates CDK7->CDK2_CyclinE activates CDK7->CDK2_CyclinA activates CDK7->CDK1_CyclinB activates THZ1 THZ1 THZ1->CDK7

Figure 3: Inhibition of CDK Activation by the CDK7 Inhibitor THZ1.

G cluster_replication DNA Replication Initiation ORC Origin Recognition Complex (ORC) Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM MCM2-7 Complex Cdc6_Cdt1->MCM loads preRC Pre-Replicative Complex (pre-RC) MCM->preRC forms Helicase_Activation Helicase Activation preRC->Helicase_Activation DDK DDK (Cdc7-Dbf4) DDK->MCM phosphorylates CDK S-phase CDK CDK->preRC phosphorylates DNA_Replication DNA Replication Helicase_Activation->DNA_Replication PHA767491 PHA-767491 PHA767491->DDK CKI7 Cthis compound CKI7->DDK

Figure 4: Inhibition of DNA Replication Initiation by DDK Inhibitors.

Phenotypic Differences: A Quantitative Comparison

The following tables summarize the reported effects of Cthis compound and comparator inhibitors on cell viability, apoptosis, and cell cycle progression. It is important to note that these values are highly dependent on the cell line and experimental conditions.

Table 1: Effects on Cell Viability (IC50 Values)

InhibitorPrimary Target(s)Cell LineIC50Citation(s)
Cthis compound CK1, Cdc7, SGK, S6K1, MSK1Varies~6-10 µM[1][2]
D4476 CK1H4IIE hepatomaMore potent than Cthis compound[4]
LY294002 PI3KMCF-7~20 µM[8]
THZ1 CDK7T-cell lymphoma linesNanomolar range[5][6]
PHA-767491 Cdc7-Dbf4 (DDK)Various cancer cell linesNanomolar to low µM range[7][9]

Table 2: Effects on Apoptosis

InhibitorCell LineEffect on ApoptosisCitation(s)
Cthis compound MCF-7, H1975, H1650Induces apoptosis[7]
D4476 Colorectal cancer cellsSensitizes cells to 5-FU-induced apoptosis[10]
LY294002 MCF-7Enhances DRB-induced apoptosis[8]
THZ1 T-cell lymphoma linesSensitizes cells to BCL2 inhibitors[5][6]
PHA-767491 Cancer cell linesCan induce apoptosis[7]

Table 3: Effects on Cell Cycle Progression

InhibitorCell LineEffect on Cell CycleCitation(s)
Cthis compound H1650, H1975Induces cell cycle arrest[7]
D4476 Not specifiedLikely affects cell cycle through CK1 inhibition
LY294002 VariousCan induce G1 arrest[11]
THZ1 VariousInduces G1 and G2/M arrest[5][6]
PHA-767491 Cancer cell linesPotent inhibitor of S-phase entry[7][9]

Experimental Protocols and Workflows

Detailed methodologies for the key assays used to determine the phenotypic outcomes are provided below.

G cluster_workflow General Workflow for Cell-Based Phenotypic Assays cluster_assays Assays start Start cell_culture 1. Cell Seeding & Culture start->cell_culture inhibitor_treatment 2. Treatment with Kinase Inhibitor cell_culture->inhibitor_treatment incubation 3. Incubation (Time-course) inhibitor_treatment->incubation viability Cell Viability (e.g., XTT) incubation->viability apoptosis Apoptosis (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (e.g., PI Staining) incubation->cell_cycle data_acquisition 4. Data Acquisition (Plate Reader/Flow Cytometer) viability->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition data_analysis 5. Data Analysis data_acquisition->data_analysis end End data_analysis->end

Figure 5: General Experimental Workflow for Phenotypic Assays.
Cell Viability/Proliferation Assay (XTT)

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Phenazine methosulfate (PMS) activation reagent

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Prepare the XTT/PMS solution immediately before use.

  • Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Culture and treat cells with the kinase inhibitor as described above.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.[13][14]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Materials:

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Culture and treat cells with the kinase inhibitor.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1]

  • Incubate on ice for at least 30 minutes or store at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[1][2]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry using a linear scale for PI fluorescence.[1]

References

Cross-Validation of CKI-7 Findings with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods for cross-validating findings related to the casein kinase 1 (CK1) inhibitor, CKI-7. While direct, comprehensive orthogonal validation data for Cthis compound is not extensively available in public literature, this document outlines the established principles and methodologies for such validation. We will use the well-characterized impact of kinase inhibitors on the Wnt signaling pathway, a key pathway modulated by CK1, as a framework to illustrate how these orthogonal techniques are applied to provide robust, multi-faceted evidence of a compound's mechanism of action and cellular effects.

Cthis compound: A Potent Kinase Inhibitor

Cthis compound is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1), a family of serine/threonine kinases crucial for various cellular processes. It is known to impact key signaling pathways, most notably the Wnt signaling cascade, by preventing the phosphorylation of essential components like Dishevelled and β-catenin. While biochemical assays have established its inhibitory activity, a thorough validation of its cellular effects requires orthogonal methods that provide independent lines of evidence.

Orthogonal Methods for Kinase Inhibitor Validation

Here, we compare three powerful orthogonal methods:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a drug to its target protein in intact cells or cell lysates. The principle is that a protein's thermal stability increases upon ligand binding.[1] By heating cell samples treated with the inhibitor to a range of temperatures and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the inhibitor provides direct evidence of target engagement.[2][3]

  • Chemoproteomics (Kinobeads): This affinity chromatography-based method is used for unbiased profiling of kinase inhibitor targets and selectivity. A mixture of broad-spectrum kinase inhibitors is immobilized on beads (kinobeads) to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor of interest (like Cthis compound), one can observe which kinases are competed off the beads, thus identifying the inhibitor's targets and their relative affinities in a complex proteome.

  • Quantitative Phosphoproteomics: This mass spectrometry-based approach provides a global and unbiased view of the downstream signaling effects of kinase inhibition. By comparing the phosphoproteome of cells treated with an inhibitor to untreated cells, researchers can identify changes in the phosphorylation status of thousands of proteins. This allows for the confirmation of on-target pathway modulation and the discovery of unexpected off-target effects or downstream signaling crosstalk.

Data Presentation: A Comparative Framework

Due to the limited availability of direct orthogonal validation data for Cthis compound, the following tables present a conceptual framework for how such data would be presented. For illustrative purposes, we include hypothetical data based on the known functions of CK1 and its inhibitors in the Wnt pathway.

Table 1: Comparison of Cthis compound Target Engagement and Potency Across Different Methods

MethodPrincipleEndpoint MeasuredHypothetical Cthis compound Result for CK1δ
Biochemical Kinase Assay In vitro enzymatic activityIC50 (Inhibitory Concentration 50%)10 µM
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationΔTm (Change in Melting Temperature)+3.5°C at 50 µM
Chemoproteomics (Kinobeads) Competitive binding to immobilized inhibitorsIC50 (Displacement from beads)15 µM

Table 2: Orthogonal Validation of Wnt Pathway Modulation by a CK1 Inhibitor

MethodPrincipleKey Proteins/Sites AnalyzedExpected Result with CK1 Inhibition
Western Blot Antibody-based detection of specific proteinsPhospho-β-catenin (Ser45), Total β-cateninDecreased Phospho-β-catenin, Increased Total β-catenin
Quantitative Phosphoproteomics Mass spectrometry-based quantification of phosphopeptidesGlobal phosphoproteomeDownregulation of phosphosites on known CK1 substrates (e.g., DVL2, β-catenin)
Reporter Gene Assay Luciferase expression driven by a TCF/LEF promoterLuciferase activityDecreased luciferase activity

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of Cthis compound or vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or other gentle methods.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (CK1) by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.[4]

2. Kinobeads-Based Chemoproteomics Protocol

  • Cell Culture and Lysis: Grow cells to the desired density and lyse them in a buffer that preserves native protein conformations and interactions.

  • Competitive Binding: Incubate the cell lysate with various concentrations of Cthis compound or a vehicle control.

  • Affinity Purification: Add the kinobeads to the lysate and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each kinase in the Cthis compound-treated samples to the control to determine which kinases are competed off the beads and to calculate their apparent binding affinities.

3. Quantitative Phosphoproteomics Protocol

  • Cell Culture and Treatment: Treat cells with Cthis compound or vehicle control.

  • Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the Cthis compound-treated and control samples to identify differentially regulated phosphorylation sites and pathways.

Visualizing Pathways and Workflows

CKI7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CKI7 Cthis compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 DVL Dishevelled (DVL) CK1->DVL P Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Axin_APC_GSK3B Destruction Complex (Axin, APC, GSK3β) DVL->Axin_APC_GSK3B Beta_Catenin β-catenin Axin_APC_GSK3B->Beta_Catenin P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Cthis compound inhibits CK1, a key regulator of the Wnt signaling pathway.

CETSA_Workflow Start Treat cells with Inhibitor or Vehicle Lyse Lyse Cells Start->Lyse Heat Heat Lysate at Varying Temperatures Lyse->Heat Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Heat->Centrifuge Quantify Quantify Soluble Target Protein Centrifuge->Quantify Analyze Generate Melting Curves and Determine ΔTm Quantify->Analyze Orthogonal_Validation_Logic Hypothesis Cthis compound Inhibits Wnt Signaling Biochem Biochemical Assay: Cthis compound inhibits CK1 activity in vitro Hypothesis->Biochem CETSA CETSA: Cthis compound binds to CK1 in cells Hypothesis->CETSA Phospho Phosphoproteomics: Cthis compound reduces phosphorylation of CK1 substrates (e.g., β-catenin) Hypothesis->Phospho Reporter Reporter Assay: Cthis compound decreases Wnt-responsive gene expression Hypothesis->Reporter Conclusion Conclusion: Cthis compound is a cell-active inhibitor of the Wnt pathway Biochem->Conclusion CETSA->Conclusion Phospho->Conclusion Reporter->Conclusion

References

Safety Operating Guide

Primacy of the Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

An unambiguous identification of "KI-7" through standard chemical databases has not been possible. To ensure the safety of laboratory personnel and maintain environmental compliance, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal protocols. The information herein is intended as a general guide for the disposal of laboratory chemicals and should be adapted to institutional and regulatory standards.

Before proceeding with any disposal measures, the specific SDS for "this compound" must be located and reviewed. This document contains critical information regarding the chemical's properties, hazards, and the requisite safety precautions for its handling and disposal.

General Laboratory Chemical Disposal Procedures

For researchers, scientists, and drug development professionals, adherence to a structured disposal protocol is paramount. The following steps outline a universally applicable workflow for chemical waste management:

  • Hazard Identification: Consult the SDS to determine the chemical's specific hazards (e.g., corrosive, flammable, reactive, toxic).

  • Waste Segregation: Do not mix incompatible waste streams. Segregate waste into designated, clearly labeled containers based on chemical compatibility. Common categories include:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Acidic Waste

    • Basic Waste

    • Heavy Metal Waste

    • Solid Chemical Waste

  • Container Management: Utilize only approved, chemically resistant containers for waste accumulation. Ensure containers are properly sealed and stored in a designated, well-ventilated, and contained area.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

  • Institutional Protocol: Adhere to your institution's specific procedures for requesting and scheduling a hazardous waste pickup by the Environmental Health and Safety (EHS) department.

Quantitative Safety Data

The following table template should be populated with data from the specific SDS for "this compound" to provide a concise safety summary for laboratory personnel.

ParameterValue
pH Specify value or range
Flash Point Specify temperature
Boiling Point Specify temperature
LD50 (Oral) Specify value and species
LC50 (Inhalation) Specify value and species
Permissible Exposure Limit (PEL) Specify concentration
Recommended Personal Protective Equipment (PPE) List specific PPE

Logical Workflow for Chemical Disposal

The diagram below illustrates the decision-making process for the proper disposal of a chemical agent within a laboratory setting.

G start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for this compound start->sds haz_id Identify Hazards (Corrosive, Flammable, etc.) sds->haz_id segregate Segregate Waste into Compatible Container haz_id->segregate labeling Label Container with Contents and Hazards segregate->labeling storage Store in Designated Hazardous Waste Area labeling->storage pickup Request EHS Pickup for Disposal storage->pickup end Compliant Disposal pickup->end

Caption: Standard operating procedure for chemical waste disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.